Technical Documentation Center

Methyl 3-chloroquinoxaline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-chloroquinoxaline-6-carboxylate
  • CAS: 948833-63-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 3-chloroquinoxaline-6-carboxylate: A Regioselective Approach

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly valued heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly valued heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and chemokine receptor modulators1[1]. The primary challenge in synthesizing substituted quinoxalines is achieving absolute regiocontrol. This technical guide details a field-proven, three-step regioselective synthesis that bypasses the isomeric mixtures typically associated with direct diamine condensations, providing a robust and self-validating protocol for drug development professionals[2].

Retrosynthetic Analysis & Mechanistic Rationale

The standard approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, reacting methyl 3,4-diaminobenzoate with glyoxylic acid yields a problematic mixture of 2-oxo and 3-oxo isomers. The electron-withdrawing ester at position 6 fails to provide sufficient electronic differentiation between the C3 and C4 amines to ensure complete regioselectivity.

To solve this, Route A (depicted below) is employed. By utilizing a pre-alkylated nitro-ester—specifically, methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate—the two-carbon unit is covalently anchored to the exact nitrogen (future N1) before the second amine (future N4) is even unmasked. Upon reduction of the nitro group, the resulting amine undergoes a rapid, strictly intramolecular amidation, guaranteeing 100% regioselectivity for the 3-oxo architecture[1].

Rationale Target Target: Methyl 3-chloroquinoxaline-6-carboxylate RouteA Route A: Regioselective (Pre-alkylated Nitro-Ester) Target->RouteA Preferred (100% Regiocontrol) RouteB Route B: Non-Regioselective (Diamine + Glyoxylate) Target->RouteB Avoided (Isomeric Mixtures) SM_A Methyl 4-((2-methoxy-2-oxoethyl)amino)- 3-nitrobenzoate RouteA->SM_A SM_B Methyl 3,4-diaminobenzoate + Glyoxylic Acid RouteB->SM_B

Figure 1: Retrosynthetic rationale highlighting the regioselective advantage of Route A.

Step-by-Step Experimental Protocols

The following methodologies are adapted from validated pharmaceutical process chemistry standards, ensuring that each step acts as a self-validating system with clear In-Process Controls (IPCs)[1].

Workflow SM Starting Material Nitro-Ester Step1 Step 1: Reductive Cyclization Pd/C, H2, AcOH, MeOH SM->Step1 Int1 Intermediate 1 Tetrahydroquinoxaline Step1->Int1 Step2 Step 2: Oxidation MnO2, DCM Int1->Step2 Int2 Intermediate 2 Dihydroquinoxaline Step2->Int2 Step3 Step 3: Chlorination POCl3, Reflux Int2->Step3 Product Final Product 3-Chloroquinoxaline Step3->Product

Figure 2: Three-step synthetic workflow from nitro-ester to the final chlorinated product.

Step 1: Reductive Cyclization

Objective: Reduce the nitro group and drive intramolecular lactamization to form Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Causality: Acetic acid is deliberately added to protonate the aliphatic ester carbonyl, increasing its electrophilicity and accelerating the rate of intramolecular cyclization immediately following nitro reduction.

  • Preparation: Dissolve 0.54 g of methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate in 10 mL of anhydrous methanol.

  • Catalyst Addition: In a separate flask, prepare a slurry of 0.1 g of 10% Palladium on Carbon (Pd/C) in 10 mL of methanol. Carefully transfer the slurry to the reaction mixture under an inert argon atmosphere.

  • Acidification & Reaction: Add 2 mL of glacial acetic acid. Purge the vessel with hydrogen gas and stir vigorously at room temperature under a hydrogen balloon.

  • Workup: Once hydrogen uptake ceases, filter the mixture through a tightly packed plug of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the tetrahydroquinoxaline intermediate as a dark solid.

  • Validation & IPC: The reaction is validated by the cessation of H2​ consumption. LC-MS analysis must show complete disappearance of the starting material and the appearance of the product mass ( [M+H]+=207 m/z ).

Step 2: Aromatization via Oxidation

Objective: Oxidize the tetrahydro-ring to Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate. Causality: Manganese(IV) oxide ( MnO2​ ) is selected over harsher oxidants (like DDQ or KMnO4​ ) because it is a mild, heterogeneous reagent that selectively aromatizes nitrogen heterocycles without risking oxidative cleavage of the ring or hydrolysis of the methyl ester.

  • Preparation: Dissolve 0.1 g of the crude tetrahydroquinoxaline intermediate in 10 mL of dichloromethane (DCM).

  • Oxidation: Add a catalytic-to-stoichiometric amount of activated MnO2​ (initial addition, followed by an additional 0.08 g if the reaction stalls).

  • Stirring: Stir the suspension at room temperature for 24–48 hours.

  • Workup: Filter the heterogeneous mixture through a Celite plug, washing with a 1:1 mixture of DCM and methanol to ensure full recovery of the highly conjugated product.

  • Isolation: Concentrate in vacuo to isolate the dihydroquinoxaline intermediate.

  • Validation & IPC: The self-validating physical marker is the transition to a deeply colored dark solid, indicative of extended aromatic conjugation. LC-MS must confirm an [M+H]+ shift from 207 to 205.

Step 3: Deoxychlorination

Objective: Convert the lactam carbonyl to a highly reactive chloro-imine to yield the final Methyl 3-chloroquinoxaline-6-carboxylate. Causality: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating agent. The reaction is stirred overnight at room temperature to allow the formation of the phosphorodichloridate intermediate, followed by only a brief 1-hour reflux. This controlled heating prevents the exothermic degradation commonly seen in prolonged high-temperature heterocycle halogenations.

  • Preparation: Suspend the dihydroquinoxaline intermediate in 3 mL of neat POCl3​ .

  • Reaction: Stir at room temperature overnight. Subsequently, heat the mixture to reflux for exactly 1 hour to drive the addition-elimination sequence to completion.

  • Quench (Critical Safety Step): Remove excess POCl3​ in vacuo. Carefully and slowly pour the resulting thick residue into vigorously stirred ice/water to hydrolyze residual phosphoryl species.

  • Extraction: Extract the aqueous phase twice with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4​ , and filter.

  • Isolation: Concentrate in vacuo to yield the crude title compound, which can be further purified via flash chromatography if ultra-high purity is required for biological assays.

  • Validation & IPC: TLC (EtOAc/Hexane) will reveal a new, significantly less polar, strongly UV-active spot. High-resolution mass spectrometry will confirm the product via the characteristic chlorine isotope pattern ( [M+H]+≈223/225 in a 3:1 ratio)[2].

Quantitative Data & Process Parameters

To facilitate process transfer and scale-up, the critical parameters for the three-step sequence are summarized below.

StepTransformationReagents & EquivalentsSolvent SystemTempTimeIPC / Validation Metric
1 Reductive Cyclization10% Pd/C (~20% w/w), H2​ (excess)MeOH / AcOH (10:1 v/v)RT12–24 h H2​ uptake cessation; LC-MS [M+H]+=207
2 Aromatization MnO2​ (Portion-wise addition)DCMRT24–48 hColor change; LC-MS [M+H]+=205
3 Deoxychlorination POCl3​ (Solvent/Excess)NeatRT Reflux12 h 1 hTLC (less polar spot); LC-MS [M+H]+=223

Safety & Scalability Considerations

  • POCl3​ Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. The post-reaction quench must be performed by adding the concentrated residue to a large volume of ice, never the reverse. Ensure the quench vessel is properly vented to handle the rapid evolution of HCl gas.

  • Catalyst Pyrophoricity: Palladium on carbon can ignite solvents (especially methanol) when dry. Always prepare a slurry of the catalyst in the solvent before adding it to the reaction vessel containing the organic substrate.

  • Toxicity: The final product, Methyl 3-chloroquinoxaline-6-carboxylate, carries GHS hazard statements H302 (Harmful if swallowed) and H315/H319 (Causes skin/eye irritation) 2[2]. Standard PPE and fume hood protocols are mandatory.

References

  • AstraZeneca AB. Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them. US Patent US20090023733A1, published January 22, 2009. Available at: 1

  • Sigma-Aldrich. Methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4 Product Page & Safety Information. Available at: 2

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for methyl 3-chloroquinoxaline-6-carboxylate, a ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for methyl 3-chloroquinoxaline-6-carboxylate, a key intermediate in pharmaceutical research. The synthesis is presented in a multi-step sequence, beginning with the construction of the quinoxaline core, followed by chlorination and final esterification. Each stage is detailed with established protocols, mechanistic insights, and critical process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery.[3][4] Methyl 3-chloroquinoxaline-6-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex pharmaceutical agents due to its reactive chloro and ester functionalities. This guide elucidates a robust and reproducible synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, methyl 3-chloroquinoxaline-6-carboxylate, suggests a three-step approach. The final ester can be formed from the corresponding carboxylic acid, which in turn can be synthesized by the chlorination of a hydroxyquinoxaline precursor. This precursor, 3-hydroxyquinoxaline-6-carboxylic acid, can be assembled from commercially available starting materials.

G Target Methyl 3-chloroquinoxaline-6-carboxylate Acid 3-Chloroquinoxaline-6-carboxylic acid Target->Acid Esterification Hydroxy 3-Hydroxyquinoxaline-6-carboxylic acid Acid->Hydroxy Chlorination Starting_Materials 3,4-Diaminobenzoic acid + Ethyl glyoxalate Hydroxy->Starting_Materials Condensation/Cyclization

Figure 1: Retrosynthetic pathway for methyl 3-chloroquinoxaline-6-carboxylate.

Synthesis Pathway and Experimental Protocols

The synthesis is divided into three main stages:

Stage 1: Synthesis of 3-Hydroxyquinoxaline-6-carboxylic acid Stage 2: Synthesis of 3-Chloroquinoxaline-6-carboxylic acid Stage 3: Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

Stage 1: Synthesis of 3-Hydroxyquinoxaline-6-carboxylic acid

The foundational step involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a classic and efficient method for constructing the quinoxaline ring system.[5][6] In this protocol, 3,4-diaminobenzoic acid is reacted with a glyoxalate derivative to yield the desired 3-hydroxyquinoxaline-6-carboxylic acid.

Reaction Scheme:

G Reactant1 3,4-Diaminobenzoic acid Product 3-Hydroxyquinoxaline-6-carboxylic acid Reactant1->Product + Reactant2 Ethyl glyoxalate Reactant2->Product

Figure 2: Synthesis of 3-Hydroxyquinoxaline-6-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add ethyl glyoxalate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford 3-hydroxyquinoxaline-6-carboxylic acid.

Expertise & Experience Insights:

The choice of a glyoxalate derivative is crucial for the regioselective formation of the 3-hydroxyquinoxaline. The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent tautomerization to the more stable keto-enol form, which is the 3-hydroxyquinoxaline. The acidic workup ensures the hydrolysis of any remaining ester group from the glyoxalate.

Stage 2: Synthesis of 3-Chloroquinoxaline-6-carboxylic acid

The conversion of the hydroxyl group to a chloro group is a key transformation, rendering the C3 position susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose.[7]

Reaction Scheme:

G Reactant 3-Hydroxyquinoxaline-6-carboxylic acid Product 3-Chloroquinoxaline-6-carboxylic acid Reactant->Product + Reagent POCl₃ Reagent->Product

Figure 3: Chlorination of 3-Hydroxyquinoxaline-6-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 3-hydroxyquinoxaline-6-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 10-20 vol) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours.[7] The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 3-chloroquinoxaline-6-carboxylic acid.

Trustworthiness and Self-Validation:

The work-up procedure is critical for safety and product purity. The slow addition of the reaction mixture to ice is essential to control the exothermic quenching of residual POCl₃. Washing the product thoroughly with water is necessary to remove any phosphoric acid byproducts. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Stage 3: Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

The final step is the esterification of the carboxylic acid. A standard Fischer esterification using methanol in the presence of an acid catalyst is a reliable method.[8][9]

Reaction Scheme:

G Reactant 3-Chloroquinoxaline-6-carboxylic acid Product Methyl 3-chloroquinoxaline-6-carboxylate Reactant->Product + Reagent1 Methanol Reagent1->Product Reagent2 H₂SO₄ (cat.) Reagent2->Product

Figure 4: Esterification of 3-Chloroquinoxaline-6-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: A suspension of 3-chloroquinoxaline-6-carboxylic acid (1.0 eq) in methanol (20-30 vol) is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added.

  • Reaction Conditions: The mixture is heated to reflux for 4-6 hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC analysis.

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[8] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude product.

  • Purification: The crude methyl 3-chloroquinoxaline-6-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3,4-Diaminobenzoic acidC₇H₈N₂O₂152.15Solid
Ethyl glyoxalateC₄H₆O₃102.09Liquid
3-Hydroxyquinoxaline-6-carboxylic acidC₉H₆N₂O₃190.16Solid
3-Chloroquinoxaline-6-carboxylic acidC₉H₅ClN₂O₂208.60Solid
Methyl 3-chloroquinoxaline-6-carboxylateC₁₀H₇ClN₂O₂222.63Powder or crystals
Mechanistic Insights
  • Chlorination with POCl₃: The reaction is believed to proceed through the formation of a phosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group.[7] The presence of DMF can catalyze the reaction by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent.

  • Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[9] The reaction is reversible, and using a large excess of the alcohol (methanol) drives the equilibrium towards the product side.[9]

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of methyl 3-chloroquinoxaline-6-carboxylate. By understanding the underlying principles of each reaction and adhering to the described protocols, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and development. The provided insights into the causality of experimental choices and mechanistic details aim to empower scientists to troubleshoot and optimize the synthesis as needed.

References

  • A rapid synthesis of quinoxalines by using Al 2 O 3 –ZrO 2 as heterogeneous catalyst. (2023). Inorganic and Nano-Metal Chemistry.
  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A C
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • How should I proceed in Chlorination using POCl3?
  • Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • esterification of carboxylic acids with. Organic Syntheses Procedure.
  • POCl3 -PCl5 mixture: A robust chlorin
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • 3-hydroxyquinoline. Organic Syntheses Procedure.
  • POCl -PCl mixture: A robust chlorin
  • EP1283202A1 - Method for preparing heterocyclic-carboxylic acids.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride ?
  • Fischer Esterific
  • Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds. Der Pharma Chemica.
  • Methyl 3-chloroquinoxaline-6-carboxyl
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Ester synthesis by esterific
  • Fisher Esterification, Reflux, Isolation and Purific

Sources

Foundational

Regioselective Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate: A Technical Guide to Starting Materials and Workflows

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4)[1] is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of chemokine receptor modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4)[1] is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of chemokine receptor modulators (such as CCR3 antagonists) and kinase inhibitors[2]. The presence of the C3-chlorine allows for facile nucleophilic aromatic substitution (S_N_Ar) or transition-metal-catalyzed cross-coupling, while the C6-methyl ester provides a handle for further functionalization into amides or free acids. This whitepaper details the optimal starting materials, mechanistic causality, and validated step-by-step protocols required to synthesize this core regioselectively.

Retrosynthetic Analysis & The Regioselectivity Challenge

Historically, quinoxaline cores are synthesized via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. However, condensing methyl 3,4-diaminobenzoate with ethyl glyoxylate or glyoxylic acid presents a severe regioselectivity issue. The reaction yields an approximate 1:1 mixture of methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate and methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate. Separating these regioisomers requires tedious chromatography, drastically reducing the overall yield and scalability.

To circumvent this, modern synthetic routes employ a pre-alkylation strategy . By utilizing 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester as the primary starting material, the two-carbon backbone is already covalently bound to the correct nitrogen atom (the para-amine relative to the ester). Upon reduction of the nitro group, intramolecular cyclization occurs exclusively at the newly formed amine, guaranteeing 100% regioselectivity for the 3-oxo isomer[3].

G cluster_nonregio Traditional Condensation (Non-Regioselective) cluster_regio Pre-Alkylation Route (Regioselective) A1 Methyl 3,4-diaminobenzoate + Ethyl Glyoxylate B1 Mixture of 2-oxo & 3-oxo Isomers (~1:1) A1->B1 Heat / EtOH A2 4-(methoxycarbonylmethyl-amino) -3-nitro-benzoic acid methyl ester B2 Methyl 3-oxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate A2->B2 1. Pd/C, H2 2. Cyclization C2 Methyl 3-chloroquinoxaline -6-carboxylate B2->C2 1. [O] 2. POCl3

Figure 1: Comparison of regioselective vs. non-regioselective synthetic pathways.

Starting Materials and Reagent Profiling

The success of this pathway relies on high-purity starting materials and specific reagents that drive chemoselective transformations.

Table 1: Key Starting Materials and Reagents

Material / ReagentRole in SynthesisMW ( g/mol )EquivalentsRationale / Causality
4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester Primary Starting Material268.221.0Pre-installed N-alkyl group ensures strict regiocontrol during cyclization[3].
10% Palladium on Carbon (Pd/C) Hydrogenation CatalystN/A0.1-0.2 (w/w)Chemoselectively reduces the aromatic nitro group to an amine without cleaving the methyl esters.
Hydrogen Peroxide (30% w/v) Oxidant34.01ExcessDrives the oxidation of the tetrahydroquinoxaline to the dihydroquinoxaline core via rearomatization.
Phosphorus Oxychloride (POCl3) Chlorinating Agent153.33Solvent/ExcessConverts the tautomeric C3-hydroxyl group into a C3-chloride via a Vilsmeier-type intermediate[4].

Step-by-Step Experimental Workflows

The following protocols represent a self-validating system. Each step includes built-in causality and expected observational changes to ensure the reaction is proceeding correctly.

Step 1: Reductive Cyclization

Objective: Reduce the nitro group to trigger spontaneous intramolecular amidation, forming Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

  • Preparation: Dissolve 0.54 g of 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester in 10 mL of anhydrous methanol[3].

  • Catalyst Addition: Add a slurry of 0.1 g of 10% Pd/C in 10 mL of methanol to the reaction flask. Causality: Slurrying the Pd/C first prevents localized heating and potential ignition of methanol vapors upon contact with the dry catalyst.

  • Acidification: Add 2 mL of glacial acetic acid. Causality: The acid acts as a proton donor, accelerating the reduction of the nitro group and facilitating the subsequent cyclization by activating the ester carbonyl.

  • Reaction: Purge the vessel with nitrogen, then introduce a hydrogen atmosphere (balloon or 1 atm). Stir vigorously for 2 hours at room temperature[3].

  • Validation & Workup: Monitor via TLC (disappearance of the bright yellow nitro compound). Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the tetrahydroquinoxaline intermediate.

Step 2: Oxidation to the Dihydroquinoxaline Core

Objective: Oxidize the saturated ring to establish the aromatic quinoxalin-2(1H)-one (or 3-oxo-3,4-dihydroquinoxaline) system.

  • Preparation: Dissolve 0.5 g of the crude methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in 10 mL of methanol.

  • Base Addition: Add a solution of 0.1 g sodium hydroxide in 2 mL of water. Causality: The basic environment deprotonates the amine, increasing electron density and making the ring more susceptible to oxidation.

  • Oxidation: Slowly add 0.5 mL of 30% w/v hydrogen peroxide. Heat the mixture under reflux for 1 hour[3].

  • Validation & Workup: The solution will darken as aromatization occurs. Cool the mixture to room temperature and carefully acidify with 2M hydrochloric acid until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry in vacuo.

Step 3: Aromatization via Deoxychlorination

Objective: Convert the 3-oxo moiety to a 3-chloro group, yielding the final product.

  • Preparation: Suspend the methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate (approx. 0.5 mmol) in 3 mL of neat phosphorus oxychloride (POCl3)[3]. Causality: POCl3 acts as both the solvent and the electrophilic chlorinating agent.

  • Reaction: Stir the suspension at room temperature overnight to allow the formation of the intermediate phosphorodichloridate. Then, heat the mixture under reflux (approx. 105°C) for 1 hour to drive the elimination and chloride attack[4],[3].

  • Validation & Workup: The suspension should become a homogeneous dark solution. Remove excess POCl3 in vacuo. Critical Safety Step: Pour the highly reactive residue cautiously into ice/water to quench residual POCl3. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to isolate Methyl 3-chloroquinoxaline-6-carboxylate[3].

Workflow SM Starting Material 4-(methoxycarbonylmethyl-amino) -3-nitro-benzoic acid methyl ester Step1 Step 1: Reductive Cyclization • 10% Pd/C, MeOH, AcOH • H2 Atmosphere (2h) • Filter & Concentrate SM->Step1 Int1 Intermediate 1 Methyl 3-oxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate Step1->Int1 Step2 Step 2: Oxidation • H2O2 (30%), NaOH, MeOH/H2O • Reflux (1h) • Acidify & Filter Int1->Step2 Int2 Intermediate 2 Methyl 3-oxo-3,4- dihydroquinoxaline-6-carboxylate Step2->Int2 Step3 Step 3: Deoxychlorination • POCl3 (neat) • RT overnight, Reflux 1h • Quench in Ice/Water Int2->Step3 Product Target Molecule Methyl 3-chloroquinoxaline -6-carboxylate Step3->Product

Figure 2: Step-by-step experimental workflow for synthesizing the target molecule.

Mechanistic Insights and Self-Validating Systems

To ensure trustworthiness in the synthesis, scientists must rely on orthogonal validation techniques:

  • IR Spectroscopy: The transition from Step 2 to Step 3 is marked by the disappearance of the strong lactam C=O stretch (approx. 1660 cm⁻¹) and the appearance of C=N and C=C aromatic stretches, validating the deoxychlorination.

  • NMR Tracking: In Step 1, the disappearance of the singlet corresponding to the -CH2- protons of the methoxycarbonylmethyl group (once cyclized and oxidized in Step 2) and the shift of aromatic protons downfield confirm the aromatization of the pyrazine ring.

References

  • Google Patents. "US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them". United States Patent and Trademark Office.
  • ACS Publications. "Mathematical and Structural Characterization of Strong Nonadditive Structure–Activity Relationship Caused by Protein Conformational Changes". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Methyl 3-chloroquinoxaline-6-carboxylate in Medicinal Chemistry

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and modern drug discovery. Featuring an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and modern drug discovery. Featuring an electron-deficient quinoxaline core, this compound offers highly predictable, orthogonal reactivity: a highly reactive 3-chloro group primed for nucleophilic aromatic substitution (SNAr), and a 6-methyl ester suitable for downstream saponification and amidation. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven, self-validating protocols for parallel library generation.

Physicochemical Properties & Structural Analysis

Understanding the baseline physical properties of Methyl 3-chloroquinoxaline-6-carboxylate is critical for predicting its behavior in various solvent systems and purification workflows [1, 2].

PropertyValue
CAS Number 948833-63-4
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
SMILES COC(=O)c1ccc2ncc(Cl)nc2c1
Physical Form Solid (Powder or crystals)
Melting Point 114 - 115 °C
Boiling Point 331.2 ± 37.0 °C (at 760 mmHg)
InChI Key HETNLVFOMLHRHI-UHFFFAOYSA-N
Storage Conditions 2-8 °C, sealed, inert atmosphere

Mechanistic Insights: Orthogonal Reactivity Profile

As an application scientist, leveraging a building block effectively requires a deep understanding of why a molecule reacts the way it does. The strategic value of Methyl 3-chloroquinoxaline-6-carboxylate lies in its orthogonal reactivity, allowing independent functionalization at two distinct vectors (C-3 and C-6) without cross-interference.

Nucleophilic Aromatic Substitution (SNAr) at C-3

The quinoxaline ring system is intrinsically electron-deficient due to the two electronegative nitrogen atoms in the pyrazine ring. The presence of the chlorine atom at the C-3 position further polarizes the C-Cl bond, making it an excellent electrophilic center. When attacked by a nucleophile (e.g., a primary amine), the reaction proceeds via a classic addition-elimination mechanism. The intermediate Meisenheimer complex is highly stabilized by the electron-withdrawing nature of the adjacent pyrazine nitrogens, which act as an electron sink before the chloride leaving group is expelled[3, 4].

Carboxylate Derivatization at C-6

The methyl ester at the 6-position is sterically and electronically stable under standard SNAr conditions (which typically employ non-nucleophilic bases like DIPEA). Following the C-3 functionalization, the ester can be selectively saponified using aqueous lithium hydroxide (LiOH) to yield the corresponding carboxylic acid. This acid serves as a robust handle for amide coupling, enabling the rapid generation of diverse 2,3-disubstituted quinoxaline libraries for Structure-Activity Relationship (SAR) studies[4, 5].

Mechanism Start Electrophilic C-3 (C-Cl bond) Nuc Nucleophilic Attack (e.g., R-NH2) Start->Nuc Meisenheimer Meisenheimer Complex (Stabilized by Pyrazine N) Nuc->Meisenheimer Elim Chloride Elimination (-HCl via Base) Meisenheimer->Elim Product C-3 Substituted Quinoxaline Elim->Product

Addition-elimination mechanism for SNAr at the C-3 position.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks (like pH monitoring and LC-MS tracking), researchers can ensure high-fidelity library generation.

Protocol 1: SNAr with Primary Amines at C-3

Objective: Synthesize Methyl 3-(alkylamino)quinoxaline-6-carboxylate. Causality: Using DMF as a polar aprotic solvent accelerates the SNAr reaction by solvating the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity. DIPEA is chosen as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C-3 center.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours under an inert nitrogen atmosphere.

  • Validation Check: Monitor reaction progress via LC-MS. The disappearance of the starting material mass (m/z 223 [M+H]+) and the appearance of the product mass confirms the completion of the addition-elimination cycle.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Saponification and Amide Coupling

Objective: Convert the C-6 methyl ester to an amide. Causality: LiOH is preferred over NaOH/KOH for saponification as it is milder and less likely to cause side reactions or degradation of the heterocyclic core. HATU is utilized as the coupling reagent due to its high efficiency in forming active esters, ensuring high yields even for sterically hindered amines.

Step-by-Step Methodology:

  • Saponification: Dissolve the C-3 substituted intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 2 hours.

  • Validation Check: Acidify the mixture dropwise using 1M HCl until the pH reaches ~3. The carboxylic acid should precipitate out of the solution. Filter and dry the solid under a vacuum.

  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid into the highly reactive O-At ester.

  • Amidation: Add the desired secondary or primary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Isolation: Dilute with water, extract with dichloromethane (DCM), dry over Na2SO4, and purify via reverse-phase HPLC to yield the final compound.

Workflow SM Methyl 3-chloroquinoxaline- 6-carboxylate SNAr SNAr Reaction (Amine, DIPEA, 80°C) SM->SNAr Int1 3-Amino Substituted Methyl Ester SNAr->Int1 Sap Saponification (LiOH, THF/H2O) Int1->Sap Int2 3-Amino Substituted Carboxylic Acid Sap->Int2 Amide Amide Coupling (Amine, HATU, DIPEA) Int2->Amide Prod Final 2,3-Disubstituted Quinoxaline Library Amide->Prod

Workflow for the orthogonal functionalization of the quinoxaline core.

Applications in Drug Discovery

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry. Specifically, derivatives synthesized from Methyl 3-chloroquinoxaline-6-carboxylate have been identified as potent epigenetic modulators—such as bromodomain (e.g., BRD9) binders—and kinase inhibitors [5].

The ability to independently modify the C-3 and C-6 positions allows medicinal chemists to fine-tune both the pharmacodynamic (target binding affinity) and pharmacokinetic (solubility, permeability) properties of lead compounds. For instance, the C-3 amine can be tailored with hydrophobic or hydrogen-bonding motifs to interact with the hinge region of kinases, while the C-6 amide can be directed towards solvent-exposed regions with solubilizing groups (like morpholine or piperazine) to drastically improve aqueous solubility and oral bioavailability [4, 5].

References

  • Title: Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2) Source: PubChem URL: [Link]

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arab Journal of Chemistry / ResearchGate URL: [Link]

  • Title: [1,2,4]triazolo[4,3-a]quinoxaline-based compounds targeting the bromodomain of BRD9 Source: Bioorganic Chemistry / IRIS URL: [Link]

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical properties of Methyl 3-chloroquinoxaline-6-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Methyl 3-chloroquinoxaline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple datasheet to offer a deeper understanding of the experimental basis of these properties and their implications for research and development.

Introduction: The Significance of a Quinoxaline Scaffold

Methyl 3-chloroquinoxaline-6-carboxylate belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The quinoxaline core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities. The chloro- and methyl carboxylate substituents on this particular derivative offer versatile handles for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic chemical identity. This information is crucial for everything from stoichiometric calculations to spectral interpretation.

PropertyValueSource
IUPAC Name methyl 3-chloroquinoxaline-6-carboxylate
CAS Number 948833-63-4
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Canonical SMILES COC(=O)C1=CC=C2N=CC(Cl)=NC2=C1
InChI Key HETNLVFOMLHRHI-UHFFFAOYSA-N

Physicochemical Properties: A Quantitative Analysis

The macroscopic properties of a compound, such as its melting and boiling points, are dictated by its molecular structure and intermolecular forces. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueMethod
Physical Form Powder or crystalsVisual Inspection
Melting Point 114-115 °CCapillary Method
Boiling Point 331.2 ± 37.0 °C at 760 mmHgPredicted

Expert Insights: The reported melting point of 114-115 °C for this crystalline solid is a key indicator of its purity. A sharp melting range, as observed here, is characteristic of a pure compound. The boiling point is a predicted value, as is common for complex organic molecules that may decompose at high temperatures. Experimental determination of the boiling point would likely require vacuum distillation to prevent degradation.

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 8.8 - 8.2 ppm (m, 3H): This multiplet region is expected to contain the signals for the three aromatic protons on the quinoxaline ring system. The exact chemical shifts and coupling patterns would be complex due to the influence of the chloro and carboxylate substituents.

  • δ 4.0 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

  • δ 7.7 ppm (s, 1H): This singlet would correspond to the proton at the 2-position of the quinoxaline ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 165 ppm: Carbonyl carbon of the methyl ester.

  • δ 150 - 120 ppm: Aromatic carbons of the quinoxaline ring. The carbon attached to the chlorine atom would likely be in the higher end of this range.

  • δ 53 ppm: Methyl carbon of the ester group.

Causality Behind the Predictions: The predicted chemical shifts are based on established empirical data for similar quinoxaline and substituted benzene systems. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the carboxylate group will deshield the nearby protons and carbons, shifting their signals to a higher chemical shift (downfield).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl)
~1720StrongC=O stretch (ester carbonyl)
~1600, ~1480Medium-StrongC=C and C=N stretches (aromatic ring)
~1250StrongC-O stretch (ester)
~850StrongC-Cl stretch

Expert Insights: The most prominent peak in the IR spectrum is expected to be the strong absorption of the ester carbonyl group around 1720 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-Cl stretch in the fingerprint region would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 222 (and a significant M+2 peak at m/z 224 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern).

  • Major Fragments:

    • m/z 191: Loss of the methoxy group (-OCH₃).

    • m/z 163: Loss of the entire ester group (-COOCH₃).

    • m/z 128: Loss of chlorine and the ester group.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. A qualitative solubility analysis is presented below, based on the principle of "like dissolves like."

SolventPredicted SolubilityRationale
WaterInsolubleThe molecule is largely nonpolar due to the aromatic ring system.
Methanol, EthanolSparingly SolubleThe ester group can participate in hydrogen bonding with protic solvents.
Dichloromethane, ChloroformSolubleThe molecule's polarity is compatible with these chlorinated solvents.
Ethyl AcetateSolubleA good solvent for moderately polar organic compounds.
HexaneInsolubleThe molecule is too polar to dissolve in this nonpolar alkane.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for this compound.

Experimental Protocol for Solubility Determination:

A standardized protocol for determining solubility involves adding a small, known amount of the solute to a fixed volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like HPLC or UV-Vis spectroscopy.

Experimental Methodologies: A Self-Validating System

The accuracy of physical property data is contingent on the rigor of the experimental methods used. The following section details standard protocols for the determination of the key physical properties discussed in this guide.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, crystalline Methyl 3-chloroquinoxaline-6-carboxylate is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing port.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Causality of Experimental Choices: A slow heating rate is crucial for an accurate measurement. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of Methyl 3-chloroquinoxaline-6-carboxylate is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy:

  • Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, for example, by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Chemical Structure```dot

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

This technical guide has provided a detailed examination of the known and predicted physical properties of Methyl 3-chloroquinoxaline-6-carboxylate. The provided data and experimental protocols serve as a valuable resource for researchers utilizing this compound in their work. A comprehensive understanding of these fundamental properties is essential for ensuring the success and reproducibility of synthetic and developmental endeavors.

References

  • US Patent US20090023733A1. Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them.
Exploratory

In-Depth Technical Guide: Methyl 3-chloroquinoxaline-6-carboxylate in Medicinal Chemistry

Executive Summary Quinoxaline, a fused heterocycle consisting of a benzene ring and a pyrazine ring, is a highly privileged scaffold in contemporary medicinal chemistry. Naturally occurring quinoxalines are rare; thus, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline, a fused heterocycle consisting of a benzene ring and a pyrazine ring, is a highly privileged scaffold in contemporary medicinal chemistry. Naturally occurring quinoxalines are rare; thus, synthetic derivatives are the cornerstone of drug discovery programs targeting cancer, bacterial infections, and inflammatory diseases[1]. Among these, Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) emerges as a critical, highly versatile bifunctional building block. The presence of a highly electrophilic chlorine atom at the 3-position and a modifiable methyl ester at the 6-position provides orthogonal handles for extensive structure-activity relationship (SAR) exploration.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of the starting scaffold is essential for predicting downstream pharmacokinetic behavior (e.g., lipophilicity and bioavailability) of the synthesized drug candidates.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Methyl 3-chloroquinoxaline-6-carboxylate
CAS Number 948833-63-4
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
LogP (Predicted) ~2.13
Hydrogen Bond Acceptors 3
Physical Form Solid / Powder

Data compiled from verified chemical supplier databases[2].

Reactivity Profile: The spatial arrangement of the nitrogen atoms in the pyrazine ring withdraws electron density from the C3 position. This electronic depletion makes the C3-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides, as well as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3]. Concurrently, the C6-carboxylate can undergo controlled hydrolysis to yield a carboxylic acid, which can subsequently be coupled with diverse amines to form robust amide linkages[1].

Synthetic Methodologies

The synthesis of Methyl 3-chloroquinoxaline-6-carboxylate requires a precise, two-step protocol to ensure high regioselectivity and yield. The classical foundational method relies on the reductive cyclization of a nitro-aromatic precursor followed by aggressive chlorination[4].

Step-by-Step Synthesis Protocol

Step 1: Reductive Cyclization

  • Preparation: Dissolve 0.54 g of 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester in 10 mL of methanol[4].

  • Catalysis: Add a slurry of 10% Palladium on Carbon (Pd/C) (0.1 g) in 10 mL of methanol to the reaction vessel[4].

  • Acidification: Introduce 2 mL of acetic acid to facilitate the cyclization[4].

  • Reaction: Stir the mixture under a hydrogen atmosphere. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the ester/carbonyl group to form the pyrazine ring.

  • Isolation: Filter the catalyst through a Celite pad and concentrate the filtrate to yield the intermediate: Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate[4].

Step 2: Chlorination Causality Note: Phosphorus oxychloride (POCl3) is utilized here not just as a chlorinating agent but as the solvent. The reaction is thermodynamically driven by the formation of a highly stable phosphoryl (P=O) bond, which facilitates the displacement of the tautomeric hydroxyl group at the C3 position by a chloride ion.

  • Reagent Addition: Suspend the crude oxo-intermediate in 3 mL of neat POCl3[4].

  • Thermal Activation: Stir the mixture at room temperature overnight, then heat under reflux (approx. 100°C) for 1 hour to drive the reaction to completion[4].

  • Workup (Self-Validating Step): Remove excess POCl3 in vacuo. Carefully pour the reactive residue into ice/water to quench residual phosphoryl species. Extract the aqueous layer twice with ethyl acetate[4].

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to isolate the crude Methyl 3-chloroquinoxaline-6-carboxylate[4].

SynthesisWorkflow A Starting Material: 4-(methoxycarbonylmethyl-amino) -3-nitro-benzoic acid methyl ester B Reductive Cyclization (10% Pd/C, MeOH, AcOH) A->B C Intermediate: Methyl 3-oxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate B->C D Chlorination (POCl3, Reflux, 1h) C->D E Target Compound: Methyl 3-chloroquinoxaline -6-carboxylate D->E

Fig 1: Two-step synthesis workflow of Methyl 3-chloroquinoxaline-6-carboxylate.

Mechanistic Applications in Drug Discovery

Derivatives synthesized from the Methyl 3-chloroquinoxaline-6-carboxylate scaffold have demonstrated profound efficacy in oncology. The quinoxaline moiety acts as a bioisostere for purines and quinolines, allowing it to competitively bind to the ATP-binding pockets of various kinases (e.g., VEGFR-2) and the active sites of Histone Deacetylases (HDACs)[1][5].

In vitro studies have shown that 3-chloroquinoxaline derivatives exhibit potent antiproliferative activity against human cancer cell lines, including A549 (lung cancer), HepG-2 (liver cancer), and Caco-2 (colorectal cancer)[5]. The mechanism often involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones, chromatin relaxation, and the subsequent transcription of tumor suppressor genes, ultimately triggering apoptosis[1].

Pathway A Quinoxaline Derivative (Synthesized from Scaffold) B HDAC Enzyme Active Site Binding A->B Inhibits C Histone Hyperacetylation B->C Induces D Chromatin Relaxation & Gene Transcription C->D E Apoptosis / Cell Cycle Arrest in Cancer Cells D->E

Fig 2: Simplified mechanism of action for HDAC inhibition by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel compounds derived from this scaffold, a rigorous biological screening workflow is mandatory. The following protocol outlines the standard procedure for determining the half-maximal inhibitory concentration (IC50) using a colorimetric cell viability assay[1].

In Vitro Cytotoxicity Assay (MTT Protocol)

Causality Note: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. This provides a direct, quantifiable correlation between metabolic activity and cell viability.

  • Cell Seeding: Harvest target cancer cells (e.g., HepG-2 or Caco-2) at the logarithmic growth phase. Seed the cells into a 96-well microplate at a density of 5×103 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adhesion[5].

  • Compound Treatment: Prepare a stock solution of the synthesized quinoxaline derivative in DMSO. Perform serial dilutions in the culture medium to generate a concentration gradient (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 to 72 hours[1].

  • MTT Addition: Aspirate the drug-containing medium. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate the plates in the dark at 37°C for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes[1].

  • Absorbance Reading & Analysis: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve using non-linear regression analysis to determine the IC50 value[1].

Conclusion & Future Perspectives

Methyl 3-chloroquinoxaline-6-carboxylate stands as a highly valuable intermediate in the rational design of targeted therapeutics. While the anticancer and antimicrobial activities of its derivatives are well-documented, future drug development efforts must prioritize the mitigation of off-target toxicity. Furthermore, transitioning from traditional, harsh chlorination methods (using excess POCl3) toward greener synthetic protocols will be essential for sustainable, large-scale pharmaceutical manufacturing.

References

  • MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI. Available at: [Link]

  • Google Patents. "US20090023733A1 - Piperidine Derivatives, Their Process for Preparation..." Google Patents.
  • Taylor & Francis. "New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers..." Taylor & Francis Online. Available at: [Link]

Sources

Foundational

In-Depth Spectroscopic and Synthetic Profiling of Methyl 3-chloroquinoxaline-6-carboxylate

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceutical agents, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceutical agents, particularly as a precursor for chemokine receptor modulators and kinase inhibitors[1]. The molecule features a rigid quinoxaline core, a reactive chlorine atom at the C-3 position primed for nucleophilic aromatic substitution (S_NAr), and a methyl ester at the C-6 position suitable for downstream functionalization.

This whitepaper provides a comprehensive technical guide to the mechanistic synthesis, self-validating experimental protocols, and rigorous spectroscopic characterization required to verify the structural integrity of this compound.

Chemical Identity & Physical Properties

Before initiating synthesis or analysis, establishing the baseline physical and chemical parameters is critical for predicting solubility, reactivity, and chromatographic behavior[2].

PropertyValueStructural Significance
IUPAC Name Methyl 3-chloroquinoxaline-6-carboxylateDefines connectivity and functional groups.
CAS Number 948833-63-4Unique identifier for regulatory tracking[3].
Molecular Formula C₁₀H₇ClN₂O₂Base for isotopic mass calculations.
Molecular Weight 222.63 g/mol Used for stoichiometric conversions[4].
Monoisotopic Mass 222.0196 DaTarget for high-resolution mass spectrometry (HRMS)[2].
Boiling Point 331.2 ± 37.0 °C (at 760 mmHg)Indicates low volatility; requires high-temp or vacuum distillation[4].

Mechanistic Synthetic Workflow

The synthesis of Methyl 3-chloroquinoxaline-6-carboxylate relies on a precise sequence of reductive cyclization followed by dehydroxylative chlorination.

Causality in Reaction Design:

  • Reductive Cyclization: The starting material, 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester, contains a nitro group ortho to a secondary amine. By using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the nitro group is selectively reduced to an aniline. The proximity of this newly formed primary amine to the ester carbonyl on the adjacent amine substituent drives a spontaneous intramolecular cyclization, yielding a tetrahydroquinoxaline lactam core[1].

  • Aromatization & Chlorination: The intermediate lactam exists in tautomeric equilibrium with its hydroxy-imine form. Treating this system with Phosphorus Oxychloride (POCl₃) under reflux conditions serves a dual purpose: it converts the hydroxyl group into a superior leaving group and substitutes it with a chloride ion, while the thermal conditions drive the full aromatization of the pyrazine ring, yielding the highly stable, fully conjugated 3-chloroquinoxaline system.

SyntheticWorkflow A Precursor: 4-(methoxycarbonylmethyl-amino)- 3-nitro-benzoic acid methyl ester B Intermediate 1: Methyl 3-oxo-1,2,3,4-tetrahydro quinoxaline-6-carboxylate A->B H2, Pd/C, MeOH (Nitro Reduction & Cyclization) C Intermediate 2: Methyl 3-oxo-3,4-dihydro quinoxaline-6-carboxylate B->C Oxidation (Aromatization of Benzene Ring) D Target Compound: Methyl 3-chloroquinoxaline- 6-carboxylate C->D POCl3, Reflux (Dehydroxylative Chlorination)

Figure 1: Mechanistic pathway from nitro-benzoic acid precursor to the target chloroquinoxaline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Synthesis of the Quinoxaline Core
  • Initiation: Dissolve 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester (1.0 eq) in anhydrous methanol to achieve a 0.05 M concentration.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) and glacial acetic acid (20% v/v of methanol)[1]. Note: The acidic environment accelerates the nucleophilic attack during the cyclization step.

  • Reaction: Purge the vessel with N₂, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Ethyl Acetate/Hexane 1:1). The reaction is complete only when the bright yellow nitro precursor spot is entirely consumed, replaced by a lower-Rf UV-active spot.

  • Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash with excess methanol and concentrate under reduced pressure.

Protocol B: Dehydroxylative Chlorination
  • Activation: Suspend the oxidized intermediate (Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate) in neat Phosphorus Oxychloride (POCl₃) (10 eq).

  • Reflux: Heat the mixture to 105 °C for 4 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench it carefully in 1 mL of ice water, extract with ethyl acetate, and inject it into an LC-MS. Proceed to the next step only if the m/z 223 [M+H]⁺ peak is dominant and the m/z 205 (oxo-precursor) peak is absent.

  • Quench & Extraction: Carefully pour the bulk reaction mixture over crushed ice to safely hydrolyze excess POCl₃. Neutralize slowly with saturated NaHCO₃ until pH ~7. Extract with Dichloromethane (3x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the target compound[4].

Spectroscopic Validation Strategy

Spectroscopic validation of Methyl 3-chloroquinoxaline-6-carboxylate requires a multi-modal approach to confirm the heterocyclic core, the ester functionality, and the halogen isotope pattern.

  • Nuclear Magnetic Resonance (NMR): The pyrazine ring proton (H-2) is highly diagnostic. Because it is flanked by a nitrogen atom and the electron-withdrawing chlorine, it appears as a highly deshielded singlet far downfield (~8.85 ppm). The methyl ester appears as a sharp, highly integrated singlet near 4.0 ppm.

  • Mass Spectrometry (LC-MS): The presence of the chlorine atom is definitively proven by the isotopic distribution. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Therefore, the mass spectrum must show an [M+H]⁺ peak at m/z 223 and an [M+H+2]⁺ peak at m/z 225 with approximately 33% of the base peak's intensity[2].

  • Infrared Spectroscopy (FT-IR): The structural integrity of the ester is confirmed by a strong, sharp C=O stretching frequency around 1725 cm⁻¹.

AnalyticalValidation Sample Methyl 3-chloroquinoxaline- 6-carboxylate NMR 1H & 13C NMR Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS FTIR FT-IR Spectroscopy Sample->FTIR NMR_Res Confirm Pyrazine H-2 (~8.8 ppm) & Ester Methyl (~4.0 ppm) NMR->NMR_Res LCMS_Res m/z 223 [M+H]+ 3:1 Isotope Ratio (35Cl/37Cl) LCMS->LCMS_Res FTIR_Res C=O Stretch (~1725 cm⁻¹) C-Cl Stretch (~1050 cm⁻¹) FTIR->FTIR_Res Valid Structural Confirmation NMR_Res->Valid LCMS_Res->Valid FTIR_Res->Valid

Figure 2: Multi-modal spectroscopic logic for confirming the structure of the synthesized compound.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
8.85Singlet (s)1HH-2 (Pyrazine ring; highly deshielded)
8.70Doublet (d, J = 1.8 Hz)1HH-5 (Aromatic, meta-coupled, ortho to ester)
8.35Doublet of doublets (dd, J = 8.8, 1.8 Hz)1HH-7 (Aromatic, ortho/meta coupled)
8.15Doublet (d, J = 8.8 Hz)1HH-8 (Aromatic, ortho coupled)
4.02Singlet (s)3H-OCH₃ (Ester methyl)
Table 2: Mass Spectrometry & FT-IR Signatures
Analytical MethodKey ObservationStructural Significance
LC-MS (ESI+) m/z 223.0 [M+H]⁺Confirms the base molecular weight of the target[2].
LC-MS (ESI+) m/z 225.0 [M+H+2]⁺Confirms the presence of a single Chlorine atom (33% relative intensity).
FT-IR ~1725 cm⁻¹ (Strong)Validates the intact C=O stretching of the methyl ester.
FT-IR ~1550 cm⁻¹, ~1480 cm⁻¹Confirms C=N and C=C aromatic ring stretches (quinoxaline core).

Safety & Handling Protocols

Maintaining laboratory safety is paramount when handling halogenated heterocycles. According to safety data provided by Sigma-Aldrich, Methyl 3-chloroquinoxaline-6-carboxylate triggers several GHS hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & Storage: All manipulations, particularly the POCl₃ chlorination step, must be conducted in a certified fume hood with proper PPE (nitrile gloves, safety goggles, lab coat). The final purified compound should be stored in a tightly closed container at 2-8 °C under an inert atmosphere (Argon or Nitrogen) to prevent hydrolytic degradation of the ester or unwanted nucleophilic displacement of the activated C-3 chlorine[3].

References

  • Sigma-Aldrich. "Methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4 Product Page". sigmaaldrich.com. 3

  • PubChemLite. "Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2) Database Entry". uni.lu. 2

  • Sigma-Aldrich. "Methyl 3-chloroquinoxaline-6-carboxylate Safety and Documentation". sigmaaldrich.com. 4

  • Google Patents. "US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them". patents.google.com. 1

Sources

Exploratory

Mass spectrometry of Methyl 3-chloroquinoxaline-6-carboxylate

Advanced Mass Spectrometry Profiling of Methyl 3-chloroquinoxaline-6-carboxylate: Fragmentation Mechanisms and Analytical Workflows Abstract Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Profiling of Methyl 3-chloroquinoxaline-6-carboxylate: Fragmentation Mechanisms and Analytical Workflows

Abstract Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—comprising a pyrazine-fused benzene ring, a reactive chlorine moiety, and a methyl ester—presents unique gas-phase dissociation chemistry. This technical guide provides a comprehensive, self-validating analytical framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization of this compound.

Introduction & Structural Significance

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities[1]. Methyl 3-chloroquinoxaline-6-carboxylate ( C10​H7​ClN2​O2​ ) serves as a critical synthetic intermediate: the C3-chlorine allows for nucleophilic aromatic substitution ( SN​Ar ), while the C6-methyl ester provides a handle for further functionalization[2]. Accurate mass spectrometry profiling is essential to confirm its identity, assess purity, and identify potential synthetic byproducts. Soft ionization techniques, specifically Electrospray Ionization (ESI), are optimal for generating the protonated molecular ion [M+H]+ without premature in-source fragmentation[1].

Analytical Methodology: LC-MS/MS Protocol

To ensure robust and reproducible ionization, the following step-by-step UHPLC-ESI-QTOF methodology is designed based on the physicochemical properties of the quinoxaline core.

Step 1: Sample Preparation

  • Protocol : Dissolve the analyte in MS-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Formic acid acts as an ion-pairing agent and a proton source. This is critical for driving the equilibrium toward the [M+H]+ state in the ESI source, ensuring maximum sensitivity.

Step 2: Chromatographic Separation

  • Column : C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Causality : The C18 stationary phase provides optimal retention for the moderately hydrophobic quinoxaline core. The rapid organic gradient ensures a sharp, symmetrical peak, minimizing matrix effects and ion suppression.

Step 3: MS/MS Acquisition Parameters

  • Ionization Mode : ESI Positive (+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350 °C.

  • Collision Energy (CE) Ramp : 15 eV to 35 eV.

  • Causality : A CE ramp is deployed because the ester cleavage requires lower activation energy (~15-20 eV), whereas the robust aromatic pyrazine ring requires higher collision energies (>30 eV) to induce retro-Diels-Alder reactions or HCN elimination[3].

LCMS_Workflow Sample 1. Sample Preparation (1 µg/mL in MeOH/H2O) UHPLC 2. UHPLC Separation (C18 Column, Gradient Elution) Sample->UHPLC ESI 3. ESI(+) Ionization (Precursor m/z 223.02) UHPLC->ESI Quad 4. Quadrupole Isolation (1.0 Da window) ESI->Quad CID 5. Collision-Induced Dissociation (CE: 15-35 eV) Quad->CID TOF 6. TOF Mass Analysis (High Resolution) CID->TOF Data 7. Data Processing (Isotope & Fragment Annotation) TOF->Data

Caption: Step-by-step UHPLC-ESI-QTOF analytical workflow for quinoxaline characterization.

Ionization and Isotopic Signature

Under ESI(+) conditions, Methyl 3-chloroquinoxaline-6-carboxylate readily protonates at the pyrazine nitrogen, yielding a precursor ion of [M+H]+ . Due to the presence of a single chlorine atom, the mass spectrum exhibits a classic Type A+2 isotopic signature[4].

  • 35Cl Isotope : m/z 223.0274 (Base peak, ~75% relative abundance).

  • 37Cl Isotope : m/z 225.0245 (~25% relative abundance).

Self-Validating System : Monitoring this 3:1 isotopic ratio is a built-in quality control check for the intact precursor. Any fragment ion that retains the chlorine atom will preserve this 3:1 ratio, whereas fragments resulting from dechlorination will strictly lack the M+2 peak.

Mechanistic Elucidation of CID Fragmentation

The collision-induced dissociation (CID) of the [M+H]+ precursor ( m/z 223.0274) proceeds via three highly diagnostic, competing pathways.

Pathway A: Ester Cleavage (The Dominant Pathway) Protonated methyl esters universally undergo the neutral loss of methanol ( CH3​OH , 32.0262 Da) upon collisional activation[3]. This forms a highly stable acylium ion at m/z 191.0012. As collision energy increases, the acylium ion undergoes a subsequent α -cleavage, extruding carbon monoxide (CO, 27.9949 Da) to yield a reactive aryl cation at m/z 163.0063.

Pathway B: Halogen Elimination The electron-withdrawing nature of the pyrazine ring weakens the C-Cl bond. Direct elimination of hydrogen chloride (HCl, 35.9767 Da) from the precursor yields a dechlorinated quinoxaline ion at m/z 187.0507. The complete absence of the M+2 isotopic peak at m/z 189 confirms the loss of the chlorine atom[4].

Pathway C: Quinoxaline Ring Cleavage Heterocyclic pyrazine rings are prone to ring-opening reactions at elevated collision energies. Following the initial loss of methanol, the acylium ion ( m/z 191.0012) can expel hydrogen cyanide (HCN, 27.0109 Da) to form a fragment at m/z 163.9903.

Analytical Caveat : The aryl cation ( m/z 163.0063) and the ring cleavage product ( m/z 163.9903) are nearly isobaric. The use of high-resolution TOF or Orbitrap mass analyzers is strictly required to differentiate these two distinct mechanistic endpoints.

Fragmentation_Pathway M [M+H]+ m/z 223.0274 (35Cl) Precursor Ion F1 [M+H - CH3OH]+ m/z 191.0012 Acylium Ion M->F1 - CH3OH (32.0262 Da) F3 [M+H - HCl]+ m/z 187.0507 Dechlorinated Ion M->F3 - HCl (35.9767 Da) F2 [M+H - CH3OH - CO]+ m/z 163.0063 Aryl Cation F1->F2 - CO (27.9949 Da) F4 [M+H - CH3OH - HCN]+ m/z 163.9903 Ring Cleavage F1->F4 - HCN (27.0109 Da)

Caption: Proposed collision-induced dissociation (CID) fragmentation pathways for m/z 223.0274.

Quantitative Data Summary

The following table summarizes the exact masses, elemental formulas, and structural assignments for the primary fragment ions. Mass errors should be maintained below 5.0 ppm in a properly calibrated high-resolution system.

Fragment IonElemental FormulaExact Mass (Da)Expected Isotopic PatternStructural Assignment
Precursor C10​H835​ClN2​O2+​ 223.02743:1 ( 35Cl : 37Cl )Protonated molecule [M+H]+
Fragment 1 C9​H435​ClN2​O+ 191.00123:1 ( 35Cl : 37Cl ) [M+H−CH3​OH]+ (Acylium ion)
Fragment 2 C8​H435​ClN2+​ 163.00633:1 ( 35Cl : 37Cl ) [M+H−CH3​OH−CO]+ (Aryl cation)
Fragment 3 C10​H7​N2​O2+​ 187.0507None (Dechlorinated) [M+H−HCl]+ (Dechlorinated ion)
Fragment 4 C8​H335​ClNO+ 163.99033:1 ( 35Cl : 37Cl ) [M+H−CH3​OH−HCN]+ (Ring cleavage)

Conclusion

The mass spectrometric characterization of Methyl 3-chloroquinoxaline-6-carboxylate requires a nuanced understanding of competing gas-phase dissociation mechanisms. By mapping the neutral losses of methanol, carbon monoxide, hydrogen chloride, and hydrogen cyanide, analysts can definitively confirm the structural integrity of this critical building block. The self-validating nature of the 35Cl/37Cl isotopic ratio further ensures high-confidence annotations in complex drug discovery workflows.

Sources

Foundational

The Biological Activity of Quinoxaline Derivatives: A Technical Guide to Mechanisms, Synthesis, and Evaluation

Executive Summary As drug discovery pivots toward multi-target directed ligands, the quinoxaline (benzopyrazine) scaffold has distinguished itself as a privileged pharmacophore due to its exceptional electronic versatili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward multi-target directed ligands, the quinoxaline (benzopyrazine) scaffold has distinguished itself as a privileged pharmacophore due to its exceptional electronic versatility and structural rigidity[1]. Composed of a fused benzene and pyrazine ring system, this nitrogen-containing heterocycle serves as the structural foundation for numerous bioactive compounds. By rationally fine-tuning the substitution patterns—particularly at the C2 and C3 positions—medicinal chemists can design derivatives that selectively engage kinase active sites, disrupt microtubule dynamics, or intercalate into bacterial DNA[2],[3]. This whitepaper provides an in-depth, mechanistic analysis of the anticancer and antimicrobial activities of quinoxaline derivatives, supported by self-validating experimental workflows.

Mechanistic Foundations of Quinoxaline Bioactivity

Anticancer Activity: Kinase Inhibition and Apoptosis

In oncology, the efficacy of quinoxaline derivatives is largely driven by their ability to inhibit critical kinases and structural proteins. Specific derivatives have been engineered to competitively bind to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1)[2],[4].

By inhibiting VEGFR-2, quinoxalines disrupt the downstream PI3K/AKT and RAS/MAPK signaling cascades. This dual-pathway downregulation not only starves the tumor of angiogenic signals but also shifts the intracellular balance toward the intrinsic apoptotic pathway, characterized by an elevated BAX/Bcl-2 ratio and the subsequent activation of caspase-3 and caspase-9[1],[5]. Furthermore, tetrahydroquinoxaline sulfonamide derivatives have demonstrated potent tubulin polymerization inhibition by targeting the colchicine binding site, effectively arresting the cell cycle at the G2/M phase[3].

Pathway Q Quinoxaline Derivative VEGFR VEGFR-2 Inhibition Q->VEGFR PI3K PI3K / AKT Pathway Downregulation VEGFR->PI3K MAPK RAS / MAPK Pathway Downregulation VEGFR->MAPK Apop Apoptosis Induction (Caspase-3/9 Activation) PI3K->Apop Angio Decreased Angiogenesis MAPK->Angio

VEGFR-2 inhibition and downstream apoptotic signaling by quinoxalines.

Antimicrobial and Antitubercular Activity

Beyond oncology, the oxidation of the pyrazine nitrogens to form quinoxaline 1,4-di-N-oxide derivatives unlocks potent antitubercular activity[6]. The causality behind this efficacy lies in the hypoxic environment of latent Mycobacterium tuberculosis infections. Under these conditions, the N-oxide moieties undergo selective bioreduction, generating highly reactive radical species that induce catastrophic DNA strand breaks[7]. Additionally, non-oxidized quinoxaline derivatives have shown promising efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall biosynthesis[8].

Quantitative Efficacy Profiles

To facilitate Structure-Activity Relationship (SAR) analysis, the quantitative biological activities of highly potent quinoxaline derivatives are summarized below.

Table 1: Quantitative Anticancer Activity of Selected Quinoxaline Derivatives

Compound DesignationTarget / MechanismCell LineIC50 ValueReference
Compound 26e ASK1 Kinase InhibitionHepG2 (Liver)30.17 nM[4]
Compound I-7 Tubulin Polymerization InhibitionHT-29 (Colon)0.063 μM[3]
Compound III VEGFR-2 InhibitionHCT-116 (Colon)2.20 μM[2]
Compound 4m Caspase-3/Mitochondrial ApoptosisA549 (Lung)9.32 μM[5]

Table 2: Quantitative Antimicrobial Efficacy of Quinoxaline Derivatives

Compound DesignationTarget PathogenMechanism / NotesMIC ValueReference
Compound 18 (1,4-di-N-oxide)Mycobacterium tuberculosisHypoxic bioreduction1.6 μM[6]
Compound 21 (1,4-di-N-oxide)Mycobacterium tuberculosisHypoxic bioreduction1.6 μM[6]
Quinoxaline Derivative MRSACell wall synthesis disruption1 - 4 μg/mL[8]
Lead 20 (Chalcone hybrid)Mycobacterium tuberculosisSynergistic with moxifloxacin3.13 μg/mL[7]

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can confidently synthesize and evaluate these scaffolds.

Workflow Syn Chemical Synthesis (Condensation) Pur Purification (Recrystallization) Syn->Pur Char Structural Characterization (NMR, MS, IR) Pur->Char Bio Biological Evaluation Char->Bio AntiC Anticancer Assay (MTT / Apoptosis) Bio->AntiC AntiM Antimicrobial Assay (Microdilution) Bio->AntiM SAR SAR Analysis & Lead Optimization AntiC->SAR AntiM->SAR SAR->Syn Iterative Design

Iterative workflow for the synthesis and biological evaluation of quinoxalines.

Protocol: Synthesis of the Quinoxaline Scaffold

Causality: The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds requires an acidic medium (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity. This accelerates the nucleophilic attack by the primary amines, driving the dual dehydration steps necessary for pyrazine ring closure.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the selected 1,2-dicarbonyl (e.g., benzil) in 10 mL of glacial acetic acid within a 50 mL round-bottom flask.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 50 mL of ice-cold water. The sudden shift in solvent polarity forces the hydrophobic quinoxaline product to precipitate.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water to remove residual acid, and recrystallize from ethanol.

  • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar o-phenylenediamine spot confirms reaction completion. Subsequent 1 H-NMR must show the characteristic downfield shift of the newly formed pyrazine/aromatic protons.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because many quinoxalines induce apoptosis via the intrinsic mitochondrial pathway (altering the BAX/Bcl-2 ratio), measuring mitochondrial metabolic rate provides a highly accurate, direct proxy for target engagement and cell viability[1],[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 5×103 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of the quinoxaline derivative (e.g., 0.1 μM to 100 μM). Incubate for 48 hours.

  • Formazan Generation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Quantification: Carefully aspirate the medium, leaving the formazan crystals intact. Add 150 μL of DMSO to each well to solubilize the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: The negative control (DMSO vehicle) must yield >95% viability. The positive control (e.g., Doxorubicin) must produce an IC50 within its established literature range to validate the assay's dynamic sensitivity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: While disc diffusion provides qualitative data, broth microdilution ensures uniform exposure of the pathogen to the compound in a liquid suspension. This yields a precise, quantitative Minimum Inhibitory Concentration (MIC), which is an absolute requirement for establishing rigorous Structure-Activity Relationships (SAR)[8].

Step-by-Step Methodology:

  • Dilution Preparation: In a sterile 96-well plate, prepare serial two-fold dilutions of the quinoxaline compound in Mueller-Hinton broth, ranging from 128 μg/mL down to 0.25 μg/mL.

  • Inoculation: Standardize the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of 5×105 CFU/mL in each well.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours.

  • MIC Determination: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation Checkpoint: The sterility control well (broth only) must remain optically clear, and the growth control well (broth + bacteria) must show visible turbidity. A reference antibiotic (e.g., Vancomycin) must be run in parallel to validate the susceptibility thresholds.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_41n45CxS6_x5GRdT0tJR1YVdL-3UHaO54fompMU1Nphm6cqd8ziWDeprrRpsD90izBBuEPFNP1rLzVN_dC5cTGQeNHqrsUnIYznaA_KFtr7Vgckrl1_9OPS-PW3ToJ0VpZikD0PHgPDmebU=]
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFztzX4uKmP4Yy2_iNR-bBDRZNztmmudbbmYThznC0m-91Zc95S3JbTxWfrbOrD79jjw65l7rd-qVEDUGgSQFPD1XYHWdf0hlXsGmfOxs9JVO9z_4GQRDKoUW9b0ZpIymKDWL4BczTsLJUj0pen]
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTUPUyk5tn03LWtiVhs1PgJZukv9QwCwfgdXazl_pdoJSM8w3UcNazPx20ty33YFTDGaPa-ky5eeEgoSncYBkQVKM4JVwPnbRR2P_UJN116FaDn998WP7Ijx9Rb4HZTb-y5uJP_6dVshEWAo0M]
  • Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkv32VvHnd040TSFZGMGijwmpnGKalVhT7HSM5ka7TE84p7ESykArhGn42xm_Hp0_YVy66LO9dEZSyvm7zqdoNYGze3S1l5L7QvYmz_X12XgtPYdsEdcnFGfuwXQDhNhQpvboWfcOC8ksTF5A=]
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2uv3ewtwtyMrNWd-ZRFeliUiM_VckWFhyf7qeb4atDB6zr44wW2hN2tgzgqK5IP-iRDgT207q_W7S4CMi4pHagH428gh-rgfzKbzzQ7VWa0A9wWuoabZdSsDcmE17trL4G63pTtdFHeS9ctMJ]
  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfVbc57huTcmW0q5753nxbBpbs8SKAZt8TGOAcQi9wAFpGfSrYOmDLOiILaC1WfLC9rXlmv-tmYuuHtXUxpTUVolGulBi_IxTawKq5yqNUfDwe7FxAUYXetWq4ujowQkXKZcHBSZ0UaX1AUOs=]
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wX5sGE0fqeBINPVY2w7uGul1ui3iEeDCTh3vMD6dbZQkPbVzQCPcELnW3Eh78CQUIFPmjO5W9tTLUSjuurtmPeVOrucWu1JUgIObRAnFhyjvANRrnMAhn-7F5PWW7CzSH4KUvI8hFJlXsRs7]
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZOGvTgWGEM_u5bxdrl53kvywa1OlmbnXEluzJ68PpjHDo0eUwlGzLSWRNHhIahazjhxWjJETnWvY3vhAVwyyzN5MvlGYeVGIfS5rimY8Gs7LqfgXsa7uGmIZTvG1bEsQfvrBQyy4Qzt7We5y]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-chloroquinoxaline-6-carboxylate

Introduction & Electronic Architecture Functionalizing the quinoxaline core is a cornerstone strategy in the design of kinase inhibitors, antimicrobial agents, and advanced materials[1]. Methyl 3-chloroquinoxaline-6-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Electronic Architecture

Functionalizing the quinoxaline core is a cornerstone strategy in the design of kinase inhibitors, antimicrobial agents, and advanced materials[1]. Methyl 3-chloroquinoxaline-6-carboxylate (CAS 948833-63-4) is a highly versatile, commercially available building block that serves as an excellent electrophile for palladium-catalyzed cross-coupling[2].

Unlike unactivated aryl chlorides, which notoriously resist oxidative addition by palladium, the 3-chloro position on this specific quinoxaline scaffold is highly activated[3]. The adjacent pyrazine nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, polarizing and weakening the C-Cl bond. This inherent electrophilicity is further amplified by the methyl ester at the 6-position, making this substrate exceptionally reactive under Suzuki-Miyaura conditions[4].

Mechanistic Pathway & Causality

To achieve high yields, it is critical to understand the kinetics of the catalytic cycle specific to heteroaryl chlorides. The Suzuki coupling of Methyl 3-chloroquinoxaline-6-carboxylate follows the classic Pd(0)/Pd(II) cycle, governed by three distinct phases:

  • Oxidative Addition: This step is highly facile due to the electron-deficient nature of the quinoxaline ring. The Pd(0) species rapidly inserts into the labile C-Cl bond.

  • Transmetalation (Rate-Determining Step): Because the oxidative addition is fast, transmetalation becomes the kinetic bottleneck. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is mandatory. The water solubilizes the inorganic base, allowing it to coordinate with the boronic acid to form a highly nucleophilic boronate complex—the actual species required to transfer the aryl group to the Pd(II) center.

  • Reductive Elimination: Facilitated by bidentate ligands with large bite angles (e.g., dppf), which physically crowd the Pd(II) center and force the two aryl groups together, expelling the product and regenerating the catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Fast due to activated C-Cl) Pd0->OxAdd Insertion into C-Cl TransMet Transmetalation (Rate-determining step) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 6-Ester Quinoxaline Coupled Product RedElim->Product Yields Target Substrate Methyl 3-chloroquinoxaline- 6-carboxylate Substrate->OxAdd Substrate Boronic Ar-B(OH)2 + Base Boronic->TransMet Boronate Complex

Caption: Catalytic cycle of Suzuki coupling for Methyl 3-chloroquinoxaline-6-carboxylate.

Optimization of Reaction Parameters

The presence of the methyl ester at the 6-position introduces a chemoselectivity challenge: the reaction conditions must be robust enough to drive the coupling but mild enough to prevent ester saponification (hydrolysis). Below is a summary of our optimization data using phenylboronic acid as the model coupling partner.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)9045%Sluggish transmetalation; high protodeboronation observed.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (4:1)9072%Good coupling, but strong base caused partial ester hydrolysis.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 94% Optimal bite angle; mild base prevents ester cleavage.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane (Anhydrous)10028%Lack of water prevented boronate complex formation.

Expert Insight: Entry 3 represents the optimal system[4]. Pd(dppf)Cl₂ provides an ideal bite angle (99°) that accelerates reductive elimination. Furthermore, K₂CO₃ is a mild enough base to protect the 6-carboxylate group while efficiently forming the boronate complex in the miscible Dioxane/H₂O system.

Detailed Experimental Protocol

This protocol is designed as a self-validating workflow for the synthesis of 1.0 mmol of coupled product.

Reagents Required:
  • Substrate: Methyl 3-chloroquinoxaline-6-carboxylate (222.6 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146.3 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (276.4 mg, 2.0 mmol)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the Methyl 3-chloroquinoxaline-6-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Seal the flask with a rubber septum. Purge the heterogeneous mixture by bubbling ultra-pure Argon directly through the solvent for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Heating & Validation: Transfer the flask to a pre-heated oil bath at 90 °C.

    • Validation Checkpoint 1: Within 15 minutes of heating, the mixture will transition from a cloudy suspension to a homogeneous, deep reddish-orange solution, visually confirming the generation of the active Pd(0) species.

  • Reaction Monitoring: Stir vigorously for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

    • Validation Checkpoint 2: The starting material (R_f ≈ 0.6, UV active at 254 nm) will deplete. The coupled product (R_f ≈ 0.4) will appear, exhibiting a distinct bright blue fluorescence under 365 nm UV light due to the extended conjugation of the functionalized quinoxaline core.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark-brown residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure product.

ExperimentalWorkflow Step1 1. Reagent Prep Weigh Catalyst & Base (Glovebox/Schlenk) Step2 2. Degassing Ar Purge & Solvent Deoxygenation Step1->Step2 Step3 3. Reaction Heat to 90°C Monitor via TLC Step2->Step3 Step4 4. Workup EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting & Field-Proven Insights

  • Issue - Protodeboronation: If the boronic acid undergoes competitive protodeboronation (yielding benzene instead of the coupled product), it indicates that the transmetalation step is too slow. Solution: Ensure your water ratio is exactly 4:1 (Dioxane:Water) to maximize base solubility. Alternatively, increase boronic acid equivalents to 1.5.

  • Issue - Ester Hydrolysis: If LC-MS or NMR indicates the presence of the carboxylic acid analog (loss of the methyl group at the 6-position), the reaction environment is too basic. Solution: Strictly avoid NaOH or KOH. Ensure the reaction temperature does not exceed 90 °C, as elevated thermal conditions accelerate saponification.

  • Issue - Black Precipitate (Palladium Black): The rapid formation of a black precipitate indicates catalyst decomposition. Solution: This is typically caused by insufficient degassing. Ensure rigorous Argon sparging or utilize the freeze-pump-thaw method for solvent deoxygenation.

References[2] Title: methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-chloroquinoxaline-6-carboxylate

Executive Summary Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds[1]. This application note provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds[1]. This application note provides a comprehensive, self-validating guide for the functionalization of Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4). By detailing the causality behind catalyst, ligand, and base selection, this protocol empowers medicinal chemists and drug development professionals to successfully execute Suzuki-Miyaura and Buchwald-Hartwig couplings while preserving the integrity of base-sensitive functional groups.

Substrate Profiling & Mechanistic Rationale

Methyl 3-chloroquinoxaline-6-carboxylate is a highly functionalized, electron-deficient heteroaryl chloride[2]. The reactivity of the C3–Cl bond is dictated by two synergistic electronic effects:

  • Inherent Heteroaromatic Deficiency: The nitrogen atoms in the pyrazine ring withdraw electron density via inductive and resonance effects, highly activating the adjacent C3 position toward oxidative addition by a Palladium(0) catalyst[1].

  • Ester Activation: The methyl ester at the 6-position acts as an additional electron-withdrawing group (EWG), further lowering the LUMO of the quinoxaline core.

Because of these altered electronic properties, the substrate undergoes oxidative addition far more rapidly than unactivated aryl chlorides. However, the presence of coordinating nitrogen heteroatoms can lead to catalyst inhibition if the active Pd-center is not adequately protected by a well-designed ligand[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 1. C3-Cl Insertion TransMet Transmetalation Ligand Exchange OxAdd->TransMet 2. Base & Nucleophile RedElim Reductive Elimination Product Formation TransMet->RedElim 3. Isomerization RedElim->Pd0 4. Product Release

Caption: Catalytic cycle of Pd-catalyzed cross-coupling on Methyl 3-chloroquinoxaline-6-carboxylate.

Reaction Design & Causality of Parameter Selection

To ensure a self-validating and robust protocol, experimental parameters must be chosen based on chemical causality rather than empirical guesswork.

  • Catalyst & Ligand Selection: For Suzuki-Miyaura couplings, standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are highly effective due to the extreme activation of the C3-chloride[1]. However, for Buchwald-Hartwig aminations, bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) or bidentate ligands (e.g., BINAP) are required. These ligands accelerate reductive elimination and prevent the quinoxaline nitrogen atoms from poisoning the Pd-center[3].

  • Base Selection (Critical Checkpoint): The substrate contains a base-sensitive methyl ester. Utilizing strong bases such as NaOtBu or KOH will inevitably cause saponification (hydrolysis) of the ester. Therefore, weaker bases such as K2​CO3​ , K3​PO4​ , or Cs2​CO3​ are strictly mandated to maintain chemoselectivity[4].

  • Solvent System: 1,4-Dioxane or Toluene provides the necessary thermal window (90–110 °C) to overcome the activation energy of transmetalation, while mitigating the risk of nucleophilic aromatic substitution ( SN​Ar ) side reactions that can occur in highly polar aprotic solvents like DMF or DMSO.

Quantitative Data Summary

The following table summarizes optimized conditions and expected yields for the functionalization of Methyl 3-chloroquinoxaline-6-carboxylate, extrapolated from analogous highly electron-deficient chloroquinoxaline systems[1][3][4].

Reaction TypeNucleophileCatalyst / LigandBaseSolvent / TempExpected Yield
Suzuki-Miyaura Phenylboronic acid Pd(PPh3​)4​ (5 mol%) K2​CO3​ Dioxane/H₂O (90°C)88 - 92%
Suzuki-Miyaura 4-Methoxyphenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ Toluene/H₂O (100°C)85 - 90%
Buchwald-Hartwig Morpholine (Secondary Amine) Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene (100°C)80 - 85%
Buchwald-Hartwig Aniline (Primary Amine) Pd(OAc)2​ / BINAP Cs2​CO3​ Dioxane (100°C)75 - 80%

Self-Validating Experimental Protocols

Workflow Step1 1. Schlenk Setup (Inert Atmosphere) Step2 2. Heat & Stir (Monitor via LCMS) Step1->Step2 Step3 3. Quench & Extract (Aqueous Workup) Step2->Step3 Step4 4. Purification (Flash Silica) Step3->Step4 Step5 5. Characterization (NMR, HRMS) Step4->Step5

Caption: Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using arylboronic acids[1].

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times).

  • Catalyst & Solvent Addition: Under a positive flow of Argon, quickly add Pd(PPh3​)4​ (0.05 equiv, 5 mol%). Inject degassed 1,4-Dioxane (8.0 mL) and degassed deionized H2​O (2.0 mL).

    • Causality Note: Water is essential to dissolve the carbonate base and form the reactive boronate "ate" complex required for transmetalation.

  • Heating: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 8–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation using primary or secondary amines[4].

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with Methyl 3-chloroquinoxaline-6-carboxylate (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Amine & Solvent Addition: Add the desired amine (1.2 equiv, 1.2 mmol) and anhydrous, degassed Toluene (10 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heating: Heat the mixture at 100 °C for 12–18 hours.

    • Validation Checkpoint: The reaction should transition from a dark purple/red suspension (due to Pd2​(dba)3​ ) to a dark brown/orange homogeneous mixture as the active Pd(0)-XPhos complex forms and enters the catalytic cycle.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and elute with Ethyl Acetate. Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Self-Validation Checkpoints

To ensure the integrity of your results, monitor the reaction using the following self-validating analytical checkpoints:

  • Isotopic Signature Analysis (LCMS): The starting material, Methyl 3-chloroquinoxaline-6-carboxylate (Molecular Weight: ~222.6 Da)[5], will exhibit a distinct 3:1 isotopic cluster in the mass spectrum due to the natural abundance of 35Cl and 37Cl [2].

    • Validation: A successful cross-coupling is confirmed when the product mass peak completely lacks this 3:1 isotopic signature, definitively proving the cleavage of the C3–Cl bond.

  • Ester Hydrolysis (Side-Product Identification): If LCMS reveals a mass corresponding to [M−14] of the expected product, ester hydrolysis has occurred (loss of the methyl group to form the carboxylic acid).

    • Correction: Ensure the reaction is strictly anhydrous (for Buchwald-Hartwig) and verify that a weak base ( Cs2​CO3​ or K3​PO4​ ) was used instead of strong alkoxides.

  • Protodehalogenation: If a mass of 188.2 Da is observed, the substrate has undergone premature reductive elimination without transmetalation (replacing Cl with H).

    • Correction: This indicates poor transmetalation kinetics. Thoroughly degas solvents to prevent oxidation of the phosphine ligand, and ensure the boronic acid is not degraded.

References

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides National Institutes of Health (PMC)[Link]

  • Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2) PubChemLite[Link]

Sources

Method

Application Note: Strategic Derivatization of Methyl 3-chloroquinoxaline-6-carboxylate for Medicinal Chemistry Scaffolds

Abstract The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Methyl 3-chloroquinoxaline-6-carboxylate is a highly versatile and strategic starting material for the synthesis of diverse quinoxaline libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this key building block. We present validated, step-by-step protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3 position, and subsequent modification of the C6-ester to a carboxamide. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and provides a framework for the rational design of novel quinoxaline-based therapeutics.

Introduction: The Quinoxaline Core in Drug Discovery

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in the design of pharmacologically active agents.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for targeting various biological receptors and enzymes.[3] The derivatization of the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic candidates.[2]

Methyl 3-chloroquinoxaline-6-carboxylate stands out as a particularly valuable starting material due to its two distinct, orthogonally reactive sites:

  • The C3-Chloro Substituent: The chlorine atom at the C3 position is activated by the adjacent electron-withdrawing pyrazine nitrogens, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions.[6][7][8]

  • The C6-Methyl Ester: The ester group at the C6 position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups.[9][10]

This dual reactivity enables a modular and highly efficient approach to building complex molecular architectures for structure-activity relationship (SAR) studies.

Strategic Derivatization Pathways

The two primary handles on Methyl 3-chloroquinoxaline-6-carboxylate allow for a planned synthetic sequence to generate diverse chemical libraries. The choice of reaction depends on the desired final structure, with C-N and C-C bond formations at the C3 position being the most common initial steps.

G start_node Methyl 3-chloroquinoxaline-6-carboxylate path1_node C3-Amino Derivatives start_node->path1_node  SNAr (Amines)  Buchwald-Hartwig path2_node C3-Aryl/Heteroaryl Derivatives start_node->path2_node  Suzuki Coupling  (Boronic Acids) path3_node C3-Alkoxy/Aryloxy Derivatives start_node->path3_node  SNAr (Alcohols/  Phenols) final_node C6-Carboxamide Derivatives (Post-C3 Functionalization) path1_node->final_node  1. Hydrolysis  2. Amide Coupling path2_node->final_node  1. Hydrolysis  2. Amide Coupling

Caption: Key derivatization pathways for Methyl 3-chloroquinoxaline-6-carboxylate.

Protocol I: C3-Amino Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust and widely used method for forming C-N bonds on electron-deficient aromatic rings.[11][12] The electron-withdrawing nature of the quinoxaline nitrogens sufficiently activates the C3 position for displacement of the chloride by a primary or secondary amine.

Principle: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] Subsequent elimination of the chloride ion restores the aromaticity and yields the final product.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)) to a concentration of 0.1-0.2 M.

  • Addition of Reactants: Add the desired primary or secondary amine (1.2-1.5 eq.) to the solution. Follow this with the addition of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 eq.) to scavenge the HCl generated during the reaction.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C). The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as Ethyl Acetate (3x).

    • Combine the organic layers and wash with water, followed by brine to remove residual solvent and base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C3-aminoquinoxaline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amine NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIPEADMF1001285-95
MorpholineK₂CO₃DMSO90890-98
BenzylamineTEANMP1101680-90
4-FluoroanilineDIPEADMF1001288-96

Expert Insight: For less reactive or sterically hindered amines, using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can improve reaction rates. Additionally, microwave irradiation can often significantly reduce reaction times.

Protocol II: C3-Aryl/Heteroaryl Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, making it indispensable in medicinal chemistry for synthesizing biaryl and heterobiaryl scaffolds.[14][15][16]

Principle: The reaction involves a catalytic cycle comprising three key steps: (1) Oxidative Addition of the chloroquinoxaline to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[16]

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 3-5 mol %) or a combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Solvent and Degassing: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.[17] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude residue by silica gel column chromatography and characterize the final product by NMR and HRMS.

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10080-90
4-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O9085-95
Pyridine-3-boronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11075-85
Thiophene-2-boronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9580-88

Protocol III: C6-Carboxamide Formation via Amide Coupling

After functionalizing the C3 position, the C6-ester can be converted to a carboxamide, a common functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor. This is typically a two-step process.

G start_node C3-Substituted Quinoxaline Methyl Ester step1_node Hydrolysis start_node->step1_node  LiOH or NaOH  THF/MeOH/H₂O intermediate_node Carboxylic Acid Intermediate step1_node->intermediate_node step2_node Amide Coupling intermediate_node->step2_node  R-NH₂, Coupling Agent  (HATU, EDC/HOBt) final_node Final C6-Carboxamide Product step2_node->final_node

Caption: Two-step workflow for converting the C6-ester to a C6-carboxamide.

Step A: Saponification (Ester Hydrolysis)

Principle: The methyl ester is hydrolyzed to the corresponding carboxylate salt using a base, followed by acidification to yield the free carboxylic acid.

Protocol:

  • Dissolve the C3-substituted quinoxaline methyl ester (1.0 eq.) in a mixture of THF, Methanol, and Water (e.g., 3:1:1 v/v/v).

  • Add an excess of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-5.0 eq.).

  • Stir the mixture at room temperature until LC-MS analysis confirms the complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

  • Dry the product thoroughly. This intermediate is often used in the next step without further purification.

Step B: Amide Coupling

Principle: The carboxylic acid is activated with a coupling reagent to form a highly reactive intermediate, which is then readily attacked by an amine to form the stable amide bond.

Protocol:

  • Dissolve the carboxylic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add the desired amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Add the coupling reagent (1.2 eq.). Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[9][10]

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Perform an aqueous work-up similar to Protocol I (extraction with an organic solvent, washing with water and brine).

  • Purify the final product by column chromatography or recrystallization.

Conclusion

Methyl 3-chloroquinoxaline-6-carboxylate is a powerful and versatile building block for medicinal chemistry. The distinct reactivity of its C3-chloro and C6-ester groups allows for the systematic and efficient synthesis of diverse compound libraries. The robust protocols for SNAr, Suzuki-Miyaura coupling, and amide formation detailed in this guide provide a solid foundation for researchers to explore the vast chemical space of quinoxaline derivatives in the pursuit of novel therapeutic agents.

References

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • RS Publication. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Available at: [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available at: [Link]

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Available at: [Link]

  • Scientific Research Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Available at: [Link]

  • MDPI. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available at: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • MDPI. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Available at: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 3-chloroquinoxaline-6-carboxylate in Medicinal Chemistry

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate is a highly versatile, privileged bicyclic building block widely deployed in modern drug discovery[1]. The quinoxaline core is a well-documented bioisostere for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate is a highly versatile, privileged bicyclic building block widely deployed in modern drug discovery[1]. The quinoxaline core is a well-documented bioisostere for quinolines and quinazolines, frequently utilized in the development of kinase inhibitors, anti-infectives, and allosteric modulators—most notably in the design of Flavivirus NS2B/NS3 protease inhibitors[2],[3]. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold, taking advantage of its distinct dual-site reactivity to rapidly generate diverse chemical libraries[4].

Physicochemical & Structural Properties

PropertyValue
Chemical Name Methyl 3-chloroquinoxaline-6-carboxylate
CAS Number 948833-63-4
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol [5]
SMILES COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl[1]
Physical Form Powder or crystals
Storage Conditions Inert atmosphere, 2-8°C, sealed and dry,

Mechanistic Insights: Causality of Dual-Site Reactivity

The synthetic utility of Methyl 3-chloroquinoxaline-6-carboxylate stems from the non-overlapping reactivity of its two primary functional handles:

  • Highly Electrophilic C3 Position : The pyrazine ring nitrogens exert a strong inductive and resonance electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline core[6]. The C3-chlorine atom acts as a prime leaving group. Furthermore, the C6-methyl ester extends the conjugated electron-withdrawing system, making the C3 position exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) by amines/thiols and oxidative addition by low-valent transition metals (e.g., Pd(0) in Suzuki-Miyaura couplings)[4],[7].

  • Orthogonal C6-Carboxylate : The methyl ester at C6 remains chemically inert under the mildly basic or neutral conditions typically employed for C3 functionalization. Once the C3 position is derivatized, the C6 ester can be selectively saponified to a carboxylic acid, unlocking a second vector for library generation via amide coupling[4]. This sequential logic prevents cross-reactivity and avoids the need for complex protecting group strategies.

OrthogonalReactivity SM Methyl 3-chloroquinoxaline- 6-carboxylate SNAr SNAr at C3 (Amines/Thiols) SM->SNAr Nucleophile, Base Heat Suzuki Pd-Coupling at C3 (Aryl Boronic Acids) SM->Suzuki Pd Catalyst, Base Ligand Saponification Saponification at C6 (LiOH/H2O) SM->Saponification Orthogonal Deprotection Amide Amide Coupling (HATU, Amines) Saponification->Amide Peptide Coupling Reagents

Orthogonal functionalization logic for Methyl 3-chloroquinoxaline-6-carboxylate.

Experimental Protocols & Methodologies

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C3

This protocol describes the displacement of the C3 chloride with primary or secondary amines to yield 3-aminoquinoxaline derivatives[7].

  • Causality of Reagents : Polar aprotic solvents (e.g., NMP, DMF) are chosen to solvate the nucleophile and stabilize the negatively charged Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary nucleophile.

  • Step-by-Step Methodology :

    • Charge a dry reaction vial with Methyl 3-chloroquinoxaline-6-carboxylate (1.0 equiv) and the desired amine (1.2 equiv).

    • Dissolve the mixture in anhydrous NMP (0.2 M concentration).

    • Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 4–12 hours.

    • Self-Validation : Monitor via TLC (typically 3:1 Hexanes/EtOAc). The disappearance of the highly UV-active starting material (Rf ~0.6) and the appearance of a more polar product spot confirms conversion.

    • Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove NMP and DIPEA salts. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

SNArMechanism Step1 3-Chloroquinoxaline Core (Highly Electrophilic C3) Step2 Nucleophilic Attack (Amine/Thiol lone pair) Step1->Step2 Addition Step3 Meisenheimer Complex Formation (Negative charge stabilized by N4) Step2->Step3 Rate-determining step Step4 Chloride Elimination (Restoration of Aromaticity) Step3->Step4 Fast elimination Step5 3-Substituted Quinoxaline Product Step4->Step5 Product formation

Step-by-step mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

This protocol is utilized to install aryl or heteroaryl groups at the C3 position via cross-coupling[4].

  • Causality of Reagents : The bidentate ligand dppf in Pd(dppf)Cl₂ prevents catalyst deactivation and facilitates both oxidative addition into the activated C-Cl bond and subsequent reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) is critical; water hydroxylates the boronic acid to form the reactive boronate complex, which undergoes transmetalation with the Pd(II) intermediate.

  • Step-by-Step Methodology :

    • In a microwave-safe vial, combine Methyl 3-chloroquinoxaline-6-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

    • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

    • Degas the mixture by bubbling nitrogen through the solution for 10 minutes.

    • Add Pd(dppf)Cl₂ (0.05 equiv) rapidly, seal the vial, and heat to 90 °C for 2–4 hours (or 110 °C for 20 minutes under microwave irradiation).

    • Self-Validation : The biphasic mixture will transition from a reddish-orange suspension to a dark brown mixture as Pd(0) is generated and consumed. Complete consumption of the starting material via LC-MS validates the catalytic cycle's efficiency.

    • Filter through a pad of Celite, partition between EtOAc and water, extract the aqueous layer, dry the combined organics, and purify via flash chromatography.

Protocol C: Saponification and Amide Coupling at C6

Following C3 functionalization, the C6 ester is converted into diverse amides[4].

  • Causality of Reagents : Lithium hydroxide (LiOH) in a THF/MeOH/H₂O mixture provides mild, homogenous saponification without degrading the newly formed C3 linkages. For the subsequent amide coupling, HATU is utilized because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered amines while minimizing epimerization.

  • Step-by-Step Methodology :

    • Saponification : Dissolve the C3-functionalized ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

    • Self-Validation : Saponification is confirmed by the complete dissolution of the starting material into the aqueous layer (as the lithium carboxylate salt) and a shift to the baseline on normal-phase TLC.

    • Acidify to pH 3-4 using 1M HCl. Extract the precipitated carboxylic acid with 10% MeOH in DCM. Dry and concentrate.

    • Amide Coupling : Dissolve the intermediate carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-activate the acid.

    • Add the desired amine (1.2 equiv) and stir at room temperature for 4 hours.

    • Quench with saturated NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify.

Quantitative Data Presentation: Reaction Parameters Summary

Reaction TypeTarget VectorTypical ReagentsTemp (°C)Time (h)Typical YieldFunctional Group Tolerance
SNAr C3 PositionAmines/Thiols, DIPEA, NMP80–1004–1275–95%Excellent (Alcohols, Ethers, Halogens)
Suzuki Coupling C3 PositionAr-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃90–1102–460–85%Good (Nitriles, CF₃, Protected Amines)
Saponification C6 PositionLiOH·H₂O, THF/MeOH/H₂O252–4>95%Excellent (Stable C3 substituents)
Amide Coupling C6 PositionAmines, HATU, DIPEA, DMF254–870–90%Excellent (Broad amine scope)

References

  • Zephyr J, Rao DN, Johnson C, Shaqra AM, Nalivaika EA, Jordan A, Yilmaz NK, Ali A, Schiffer CA. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease. Bioorganic Chemistry. 2023;131:106269.[Link]

  • Galal SA, et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. 2017;10(6):751-773.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86626324, Methyl 3-chloroquinoxaline-6-carboxylate.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 3-chloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinoxaline Scaffold - A Privileged Motif in Medicinal Chemistry Quinoxaline derivatives ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinoxaline Scaffold - A Privileged Motif in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] This is largely due to their versatile biological activities, which include potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a crucial pharmacophore in numerous clinically approved and investigational drugs. The ability to functionalize this scaffold at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it a cornerstone in modern drug discovery and development.

Methyl 3-chloroquinoxaline-6-carboxylate is a particularly attractive starting material for the synthesis of novel heterocyclic compounds. The presence of a reactive chlorine atom at the 3-position, activated by the electron-withdrawing nature of the pyrazine ring and the methyl carboxylate group at the 6-position, makes it amenable to a wide range of chemical transformations. This application note provides a detailed guide to several key synthetic strategies for elaborating on this versatile building block, complete with detailed protocols, mechanistic insights, and data presentation.

Synthetic Pathways from Methyl 3-chloroquinoxaline-6-carboxylate

The strategic location of the chloro and methyl ester functionalities on the quinoxaline core allows for a diverse array of synthetic manipulations. The primary pathways for derivatization include nucleophilic aromatic substitution (SNA), palladium-catalyzed cross-coupling reactions, and the construction of fused heterocyclic systems.

Synthetic_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling cluster_fused Fused Heterocycles start Methyl 3-chloroquinoxaline-6-carboxylate snar_amines 3-Amino Derivatives start->snar_amines Amines snar_alkoxides 3-Alkoxy/Aryloxy Derivatives start->snar_alkoxides Alcohols/Phenols snar_thiolates 3-Thioether Derivatives start->snar_thiolates Thiols suzuki Suzuki-Miyaura (C-C) start->suzuki Boronic Acids/Esters sonogashira Sonogashira (C-C) start->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig (C-N) start->buchwald Amines triazolo [1,2,4]Triazolo[4,3-a]quinoxalines start->triazolo Hydrazine Hydrate, then Orthoesters pyrazolo Pyrazolo[1,5-a]quinoxalines start->pyrazolo Hydrazine Hydrate, then 1,3-Dicarbonyls

Caption: Synthetic diversification of Methyl 3-chloroquinoxaline-6-carboxylate.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoxaline ring system, further enhanced by the ester group, facilitates nucleophilic aromatic substitution at the C3 position.[3][4][5] This allows for the displacement of the chlorine atom by a variety of nucleophiles.

Protocol 1: Synthesis of 3-Amino-quinoxaline-6-carboxylate Derivatives

The introduction of an amino group at the 3-position is a common strategy to modulate the biological activity of quinoxaline scaffolds.

Workflow for the Synthesis of 3-Amino-quinoxaline-6-carboxylate Derivatives

G A Combine Methyl 3-chloroquinoxaline-6-carboxylate, amine, and base in a suitable solvent (e.g., DMF, NMP). B Heat the reaction mixture at 80-120 °C. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool to room temperature upon completion. C->D E Pour into water to precipitate the product. D->E F Filter, wash with water, and dry. E->F G Purify by column chromatography or recrystallization. F->G

Caption: Step-by-step workflow for SNAr with amines.

Detailed Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a base such as K₂CO₃ or Et₃N (2.0 eq.).

  • Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (approximately 5-10 mL per mmol of the starting material).

  • Reaction Conditions: Stir the mixture at a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: High-boiling point polar aprotic solvents like DMF or NMP are used to ensure the solubility of the reactants and to allow for heating to the required temperatures for the reaction to proceed at a reasonable rate.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a high degree of functional group tolerance and broad substrate scope.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-quinoxaline-6-carboxylate Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7][8]

Workflow for Suzuki-Miyaura Coupling

G A Combine Methyl 3-chloroquinoxaline-6-carboxylate, arylboronic acid, palladium catalyst, ligand, and base in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add degassed solvent (e.g., Dioxane/Water). B->C D Heat the reaction mixture at 80-100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool, dilute with water, and extract with an organic solvent. E->F G Dry the organic layer, concentrate, and purify. F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Reaction Setup: In a Schlenk flask, combine Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling procedures that have been extensively validated for a wide range of heterocyclic substrates. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-quinoxaline-6-carboxylate Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Solvent and Base: Add a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and another organic solvent (e.g., THF or DMF).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3-Arylamino-quinoxaline-6-carboxylate Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12][13][14]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through Celite.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Part 3: Synthesis of Fused Heterocyclic Systems

The versatile functionalities of Methyl 3-chloroquinoxaline-6-carboxylate also allow for its use in the construction of more complex, fused heterocyclic systems, which are of great interest in medicinal chemistry.

Protocol 5: Synthesis of[15][16][17]Triazolo[4,3-a]quinoxaline-8-carboxylate Derivatives

This protocol involves a two-step sequence starting with the displacement of the chloro group with hydrazine, followed by cyclization with an orthoester.[15][16][17][18][19]

Workflow for the Synthesis of Triazoloquinoxalines

G A React Methyl 3-chloroquinoxaline-6-carboxylate with hydrazine hydrate in ethanol. B Isolate the resulting 3-hydrazinylquinoxaline-6-carboxylate. A->B C Reflux the hydrazinyl intermediate with an orthoester (e.g., triethyl orthoformate) in a suitable solvent. B->C D Cool the reaction mixture to induce precipitation. C->D E Filter, wash, and dry the fused heterocyclic product. D->E

Caption: Two-step synthesis of[15][20][16]Triazolo[4,3-a]quinoxalines.

Detailed Protocol:

  • Hydrazine Displacement: Dissolve Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq.) in ethanol and add hydrazine hydrate (2.0-3.0 eq.). Stir the mixture at room temperature or with gentle heating until the starting material is consumed. The product, Methyl 3-hydrazinylquinoxaline-6-carboxylate, will often precipitate and can be collected by filtration.

  • Cyclization: Suspend the isolated hydrazinyl intermediate in an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) which can also serve as the solvent. Alternatively, use a high-boiling solvent like xylenes.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the cyclization is complete.

  • Isolation: Cool the reaction mixture to room temperature. The desired[15][20][16]triazolo[4,3-a]quinoxaline-8-carboxylate derivative will typically precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Data Presentation

The following table provides representative data for the yields of various heterocyclic compounds synthesized from Methyl 3-chloroquinoxaline-6-carboxylate, based on analogous reactions reported in the literature.

Protocol Reaction Type Reagent Product Type Typical Yield (%)
1SNArAniline3-(Phenylamino)quinoxaline75-90
2Suzuki-MiyauraPhenylboronic acid3-Phenylquinoxaline80-95
3SonogashiraPhenylacetylene3-(Phenylethynyl)quinoxaline70-85
4Buchwald-HartwigMorpholine3-Morpholinoquinoxaline70-90
5Fused SystemHydrazine, Orthoformate[15][20][16]Triazolo[4,3-a]quinoxaline65-80

Conclusion

Methyl 3-chloroquinoxaline-6-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the derivatization of this scaffold through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the construction of fused ring systems. The resulting compounds are of significant interest for further investigation in drug discovery and materials science, owing to the established biological importance of the quinoxaline motif.

References

  • Nikpour, M. (2022). Synthesis of novel[15][20][16]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Reaction and Synthesis, 12(2), 110-117. [Link]

  • Gomez, L. A., et al. (2018). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry, 16(43), 8239-8248. [Link]

  • el-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-13. [Link]

  • Abdel-Gawad, H., et al. (2011). Synthesis and Biological Evaluation of Some[15][20][16]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. Molecules, 16(9), 7539-7551. [Link]

  • Henen, M. A., et al. (2011).[15][20][16]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. Medicinal Chemistry Research, 20(9), 1546-1554. [Link]

  • El-Attar, A., Shaaban, O. G., & Wahab, A. A. (2015). Design and Synthesis of Some New 1,2,4- Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. Hilaris, 4(5). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 15(5), 603-636. [Link]

  • Abdel-Hafez, S. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5-a]quinoxaline-4(5H)-one derivatives 34. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Yoshida, K., & Otomasu, H. (1985). Synthesis of Condensed Quinoxalines. VI. Synthesis of 1H-Pyrazolo [3, 4-b] quinoxaline N-Oxides and Related Compounds. Chemical and Pharmaceutical Bulletin, 33(7), 2753-2758. [Link]

  • Patel, R. B., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2465-2473. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling/cyclization reaction of alkyl... [Link]

  • Mini-Reviews in Organic Chemistry. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • El Janati, A., et al. (2018). synthesis of new heterocyclic systems containing quinoxaline moiety. Journal Marocain de Chimie Hétérocyclique, 17(1), 1-8. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

Sources

Application

Application Notes & Protocols: Methyl 3-chloroquinoxaline-6-carboxylate as a Cornerstone for Kinase Inhibitor Synthesis

Abstract The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, planar structure and ability to f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds with the kinase hinge region make it an ideal starting point for drug design. This document provides an in-depth guide for researchers on the strategic use of Methyl 3-chloroquinoxaline-6-carboxylate , a versatile and reactive building block, in the synthesis of novel kinase inhibitors. We will explore its chemical properties and present detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling reactions, explaining the critical rationale behind experimental choices.

Introduction: The Quinoxaline Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Quinoxaline derivatives have emerged as potent inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Pim kinases, by acting as ATP-competitive inhibitors.[4][5][6]

The power of the quinoxaline scaffold lies in its synthetic tractability.[5] The structure can be systematically modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. Methyl 3-chloroquinoxaline-6-carboxylate is an exceptionally useful starting material for two primary reasons:

  • The chloro-substituent at the C3 position is a reactive handle for introducing diverse chemical functionalities through well-established cross-coupling chemistry.[7][8]

  • The methyl ester at the C6 position provides a secondary point for modification, such as hydrolysis to a carboxylic acid or amidation, which can be used to improve solubility or target specific interactions within the kinase active site.

This guide focuses on the foundational reactions that enable the rapid generation of diverse quinoxaline-based libraries for screening and lead optimization.

Physicochemical & Handling Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Properties of Methyl 3-chloroquinoxaline-6-carboxylate

PropertyValueSource
CAS Number 948833-63-4[9]
Molecular Formula C₁₀H₇ClN₂O₂[10]
Molecular Weight 222.63 g/mol [9]
Appearance Powder or crystals
Purity Typically ≥97%
InChIKey HETNLVFOMLHRHI-UHFFFAOYSA-N[10]
Storage 2-8°C, under inert atmosphere

Safety & Handling: Methyl 3-chloroquinoxaline-6-carboxylate is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete hazard information.[9]

Synthetic Workflow Overview

The primary strategy for derivatizing Methyl 3-chloroquinoxaline-6-carboxylate involves palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the creation of C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bonds, which are fundamental transformations in modern drug discovery.

G start Methyl 3-chloroquinoxaline-6-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Amine) start->buchwald Pd Catalyst, Ligand, Base cc_product 3-Aryl-quinoxaline Derivatives suzuki->cc_product cn_product 3-Amino-quinoxaline Derivatives buchwald->cn_product library Diverse Kinase Inhibitor Candidate Library cc_product->library cn_product->library

Caption: General synthetic workflow for library generation.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the formation of a carbon-carbon bond at the C3 position, a key step for introducing aryl or heteroaryl moieties that can occupy the hydrophobic regions of a kinase active site.

Caption: Suzuki-Miyaura reaction scheme.
Experimental Details

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
Methyl 3-chloroquinoxaline-6-carboxylate222.631.0223 mg
Phenylboronic Acid (example)121.931.2146 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--4 mL
Water--1 mL
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene (4 mL) and water (1 mL) via syringe. The mixture should be vigorously stirred and degassed with the inert gas for an additional 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Rationale for Reagent Selection
  • Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[7] For more challenging substrates, newer generation catalysts with specialized ligands may be required.[11]

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. It is generally well-tolerated by most functional groups.

  • Solvent (Toluene/H₂O): The biphasic solvent system is standard for Suzuki reactions. Toluene solubilizes the organic components, while water dissolves the inorganic base.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the formation of a carbon-nitrogen bond, which is critical for installing amine functionalities that often serve as the primary hydrogen-bond donor/acceptor group for interaction with the kinase hinge region.

Caption: Buchwald-Hartwig amination scheme.
Experimental Details

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
Methyl 3-chloroquinoxaline-6-carboxylate222.631.0223 mg
Aniline (example)93.131.2112 mg (109 µL)
Tris(dibenzylideneacetone)dipalladium(0)915.720.0218 mg
XPhos476.600.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.5144 mg
Anhydrous Toluene--5 mL
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by the substituted aniline (1.2 eq) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Rationale for Reagent Selection
  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a powerful, modern catalytic system for C-N bond formation.[12] Pd₂(dba)₃ is a stable Pd(0) source, while XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition.

  • Base (NaOtBu): A strong, non-nucleophilic base is required for the Buchwald-Hartwig reaction to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Care must be taken as it is highly reactive and moisture-sensitive.

  • Solvent (Anhydrous Toluene): Anhydrous and non-protic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst.

Application in Kinase Inhibitor Design

The derivatives synthesized via these protocols serve as precursors to potent kinase inhibitors. The newly introduced aryl or amino groups can be further functionalized to enhance binding affinity and selectivity.

G Simplified Kinase Inhibition Mechanism cluster_enzyme Kinase Active Site cluster_ligands hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif atp ATP atp->hinge Binds & Phosphorylates inhibitor Quinoxaline Inhibitor inhibitor->hinge Competitively Blocks

Caption: Competitive inhibition at the ATP-binding site.

The core quinoxaline nitrogen atoms often form hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The substituent at the C3 position, installed via the protocols above, can then be tailored to interact with other key areas, such as the hydrophobic pocket near the gatekeeper residue, thereby conferring selectivity and potency.

Conclusion

Methyl 3-chloroquinoxaline-6-carboxylate is a high-value starting material for the efficient synthesis of quinoxaline-based kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile methods for elaborating its core structure. The protocols and rationale provided herein offer a solid foundation for researchers in drug discovery to generate diverse compound libraries, accelerating the development of next-generation targeted therapeutics.

References

  • ResearchGate. (2016). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available at: [Link]

  • PubMed. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available at: [Link]

  • MDPI. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Available at: [Link]

  • PMC. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Available at: [Link]

  • MDPI. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors | Request PDF. Available at: [Link]

  • R Discovery. (2009). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Available at: [Link]

  • PubMed. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • ScienceDirect. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2). Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. Available at: [Link]

  • Hindawi. (2018). Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Available at: [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

Sources

Method

Application Note: Methyl 3-Chloroquinoxaline-6-Carboxylate in Materials Science

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers. Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) has emerged as a highly versatile, dual-functional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers.

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) has emerged as a highly versatile, dual-functional building block in modern materials science[1]. Featuring a strongly electron-deficient pyrazine-fused aromatic core, this compound is uniquely suited for designing Donor-Acceptor (D-A) conjugated systems[2]. Its orthogonal reactivity—combining a highly reactive C3-chlorine for transition-metal-catalyzed cross-coupling and a C6-methyl ester for post-synthetic solubility tuning—makes it an indispensable intermediate for developing Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and electrochromic polymers[3][4].

Mechanistic Insights: The Quinoxaline Core in Optoelectronics

To design high-performance optoelectronic materials, researchers must precisely control molecular energy levels (HOMO/LUMO) and solid-state packing. Methyl 3-chloroquinoxaline-6-carboxylate facilitates this through two primary mechanistic pathways:

Electron-Deficient Nature (Acceptor Role)

The quinoxaline skeleton acts as a powerful electron acceptor (A) due to the electronegativity of its two imine nitrogens, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer or small molecule[5]. When covalently linked to an electron-rich Donor (D) unit (e.g., carbazole, triphenylamine, or thiophene), it induces strong Intramolecular Charge Transfer (ICT)[2][5]. This D-A architecture narrows the optical bandgap, enabling red-shifted emissions (crucial for near-infrared OLEDs) and facilitating Thermally Activated Delayed Fluorescence (TADF) by minimizing the singlet-triplet energy gap ( ΔEST​ )[3][6].

Orthogonal Functionalization Strategy

The compound offers two distinct, non-interfering sites for synthetic modification:

  • C3-Chlorine (Conjugation Extension): The electron-withdrawing nature of the quinoxaline ring highly activates the C3-Cl bond toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the direct attachment of π -conjugated donor networks.

  • C6-Methyl Ester (Processability Tuning): Rigid D-A polymers often suffer from poor solubility. The C6-ester can be hydrolyzed to a carboxylic acid and subsequently amidated with branched alkyl or oligo(ethylene glycol) chains. This step is performed after cross-coupling to prevent the free acid from poisoning the Pd catalyst, ultimately rendering the final material processable in "green" solvents like ethanol or water[3].

Workflow A Methyl 3-chloroquinoxaline -6-carboxylate (Acceptor Core) B C3: Suzuki Coupling (Attach Donor Unit) A->B Pd(PPh3)4, K2CO3 Donor-B(OH)2 C C6: Ester Hydrolysis & Amidation B->C 1. LiOH, THF/H2O 2. EDC, Amine D Soluble D-A Emitter (OLED/OPV) C->D Processable Optoelectronic Material

Orthogonal functionalization workflow of Methyl 3-chloroquinoxaline-6-carboxylate.

Quantitative Data: Functionalization Strategies

The table below summarizes the typical reaction modalities for functionalizing Methyl 3-chloroquinoxaline-6-carboxylate, highlighting the causality behind the chosen conditions.

Reaction TypeTarget PositionTypical Reagents & CatalystTemp (°C)Yield RangeApplication Goal
Suzuki-Miyaura [7][8]C3 (C-C bond)Aryl-B(OH) 2​ , Pd(PPh 3​ ) 4​ , K 2​ CO 3​ 90–10075–90%Attaching bulky donor units (e.g., Carbazole) for TADF emitters.
Sonogashira [8][9]C3 (C-C bond)Terminal Alkyne, Pd(PPh 3​ ) 2​ Cl 2​ , CuI60–8065–85%Extending linear π -conjugation for electrochromic polymers.
SN​Ar (Amination) [10]C3 (C-N bond)Primary/Secondary Amine, K 2​ CO 3​ 80–12080–95%Synthesizing push-pull fluorescent probes or AIEgen precursors.
Ester Hydrolysis [3]C6 (Deprotection)LiOH·H 2​ O, THF/H 2​ O (3:1)25–50>95%Generating an anchoring group for surface grafting or amidation.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a highly soluble D-A optoelectronic monomer.

Protocol 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Covalently attach an electron-rich donor unit to the electron-deficient quinoxaline core.[7][8]

Materials:

  • Methyl 3-chloroquinoxaline-6-carboxylate (1.0 equiv)

  • Donor-Boronic Acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (5 mol%)

  • Potassium Carbonate (K 2​ CO 3​ ) (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the quinoxaline derivative, the donor-boronic acid, and the solvent mixture.

  • Degassing (Critical Step): Bubble ultra-pure Argon or Nitrogen through the solution for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) and promotes undesired homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh 3​ ) 4​ and the degassed 2M K 2​ CO 3​ solution under a positive flow of inert gas. Causality: The base is required to form a reactive boronate complex, which facilitates the transmetalation step with the Pd-halide intermediate.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1); the starting material spot (UV active) should completely disappear.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black (self-validating purity step). Extract the aqueous layer with Dichloromethane (DCM), dry over MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to isolate the C3-arylated quinoxaline intermediate.

Protocol 2: C6-Functionalization via Ester Hydrolysis and Amidation

Objective: Convert the methyl ester to a branched amide to disrupt tight π−π stacking and improve solubility in green solvents.[3]

Materials:

  • C3-Arylated Quinoxaline Intermediate (from Protocol 1) (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H 2​ O) (3.0 equiv)

  • EDC·HCl (1.5 equiv) and HOBt (1.5 equiv)

  • Branched Amine (e.g., 2-ethylhexylamine) (1.2 equiv)

  • Solvents: THF, Water, anhydrous DMF.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate in a THF/Water (3:1) mixture. Add LiOH·H 2​ O and stir at 40 °C for 4 hours.

  • Validation: Monitor by 1 H-NMR. The disappearance of the sharp singlet at ~3.95 ppm (ester -OCH 3​ ) confirms complete conversion to the carboxylate.

  • Acidification: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl. Filter the resulting precipitate (free carboxylic acid) and dry under a high vacuum.

  • Amidation: Dissolve the dry carboxylic acid in anhydrous DMF. Add EDC·HCl and HOBt, stirring for 30 minutes to form the active ester.

  • Coupling: Add 2-ethylhexylamine and stir at room temperature for 12 hours.

  • Workup: Pour the mixture into water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF and HOBt. Dry and evaporate to yield the highly soluble D-A monomer, ready for polymerization or device fabrication.

EnergyLevels Donor Donor Unit (e.g., Carbazole) High HOMO Level DA_System Donor-Acceptor (D-A) Conjugate Narrow Bandgap / Red-Shifted Emission Donor->DA_System Intramolecular Charge Transfer (ICT) Acceptor Acceptor Unit (Quinoxaline) Low LUMO Level Acceptor->DA_System Strong Electron Affinity

Energy level tuning via Donor-Acceptor (D-A) integration using the quinoxaline core.

References

  • Ledwon, P., et al. "The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications". Dyes and Pigments (via ResearchGate). URL:[Link][2]

  • Canadian Science Publishing. "Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules". Canadian Journal of Chemistry. URL: [Link][5]

  • Tang, S., et al. "Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells". Chemistry of Materials (via PMC). URL:[Link][3]

  • MDPI. "Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit". Polymers. URL:[Link][4]

  • ACS Publications. "Ultralow Roll-off Thermally Activated Delayed Fluorescent Light-Emitting Diodes Based on Furo[2,3-b]quinoxaline Emitters". ACS Applied Materials & Interfaces. URL:[Link][6]

Sources

Application

Application Note: sp²-sp Carbon Coupling of 3-Chloroquinoxalines via Sonogashira Protocols

Introduction and Strategic Context Quinoxalines are privileged N-heterocyclic scaffolds prevalent in FDA-approved drugs (e.g., varenicline, brimonidine) and advanced optoelectronic materials[1]. The functionalization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Quinoxalines are privileged N-heterocyclic scaffolds prevalent in FDA-approved drugs (e.g., varenicline, brimonidine) and advanced optoelectronic materials[1]. The functionalization of the quinoxaline core at the C2 and C3 positions is a critical step in drug development. Specifically, the Sonogashira cross-coupling of 3-chloroquinoxalines with terminal alkynes provides direct access to 3-alkynylquinoxalines. These functionalized intermediates are highly versatile precursors for tandem cyclizations, enabling the synthesis of complex fused systems like pyrrolo[2,3-b]quinoxalines and chromeno[4,3-b]quinoxalines[1][2].

Mechanistic Causality and Reactivity Dynamics

The classical Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a Pd(0) catalyst and a Cu(I) co-catalyst[3]. The general reactivity trend for oxidative addition—the rate-determining step in the catalytic cycle—is I > Br > Cl > OTf[4].

Typically, unactivated aryl chlorides are notoriously inert to oxidative addition due to the high bond dissociation energy of the C-Cl bond. However, 3-chloroquinoxalines exhibit enhanced electrophilicity. The strongly electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, facilitating the insertion of the electron-rich Pd(0) species under optimized conditions[3][5].

The Role of the Co-Catalyst and Side Reactions

While Cu(I) (e.g., CuI) is essential for forming the highly nucleophilic copper acetylide intermediate via transmetalation, it also catalyzes the oxidative homocoupling of terminal alkynes (Glaser coupling) in the presence of trace oxygen[6]. Therefore, strict anaerobic conditions (freeze-pump-thaw degassing) are mandatory. Alternatively, copper-free protocols utilizing highly active Pd-ligand systems or specific amine bases can be employed to circumvent this side reaction entirely[7].

MechanisticPathway Pd_Pre Pd(II) Precatalyst Reduction Pd_0 Active Pd(0) Catalyst Pd_Pre->Pd_0 OxAdd Oxidative Addition (3-Chloroquinoxaline) Pd_0->OxAdd Rate-Determining Step TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_0 Catalyst Regeneration Product 3-Alkynylquinoxaline Product RedElim->Product

Catalytic cycle of Sonogashira coupling with 3-chloroquinoxalines.

Quantitative Data: Reaction Optimization

The choice of catalyst, solvent, and temperature heavily dictates the yield and selectivity of the coupling. Below is a comparative summary of optimized conditions for various 3-chloroquinoxaline derivatives based on recent literature.

SubstrateTerminal AlkyneCatalyst SystemSolvent & BaseTemp / TimeYield (%)
N-alkyl-3-chloroquinoxaline-2-aminePropargyl bromidePdCl₂(PPh₃)₂ (5 mol%), CuIWet morpholineRT, 12h76-92%[2]
2,3-dichloroquinoxalinePhenylacetylene10% Pd/C, CuI, PPh₃PEG-400, K₂CO₃Ultrasound, 2-4h65-80%[6]
2-chloro-3-(2-thienyl)quinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuITHF, Et₃N60 °C, 16h82-88%[4]
3-chloroquinoxaline-2-amineCarboxylic acids/AlkynesPd(PPh₃)₄ (Cu-free)DMF, Et₃N70 °C, 18h70-85%[8]

Experimental Protocols

To accommodate different laboratory capabilities and green chemistry initiatives, two distinct methodologies are detailed below: a standard thermal Schlenk protocol and an ultrasound-assisted green protocol.

Protocol A: Standard Thermal Sonogashira Coupling

Designed for maximum conversion of sterically hindered or electronically deactivated alkynes.

Materials:

  • 3-chloroquinoxaline derivative (1.0 mmol)

  • Terminal alkyne (1.2 - 1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • Anhydrous Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-chloroquinoxaline derivative (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%)[4].

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, mitigating Glaser homocoupling[6].

  • Solvent Addition: Inject anhydrous THF (10 mL) and anhydrous Et₃N (3.0 mmol) via syringe. Stir the mixture at room temperature for 10 minutes to ensure homogenization.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture over 5 minutes to prevent localized concentration spikes that drive homocoupling.

  • Thermal Activation: Transfer the Schlenk flask to a pre-heated oil bath at 60–70 °C. Stir vigorously for 12–24 hours[4]. Monitor reaction progress via TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the metal catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Ultrasound-Assisted Green Coupling

Optimized for rapid reaction kinetics and reduced environmental impact using PEG-400.

Step-by-Step Procedure:

  • Reagent Mixing: In a heavy-walled glass vial, combine 2,3-dichloroquinoxaline (1.0 mmol), terminal alkyne (1.2 mmol), 10% Pd/C (5 mol%), CuI (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol)[6].

  • Solvent Introduction: Add PEG-400 (5 mL) as the green reaction medium.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 35 kHz). Irradiate the mixture at ambient temperature for 2–4 hours. The acoustic cavitation generates localized high temperatures and pressures, significantly accelerating the transmetalation step[6].

  • Work-up: Extract the mixture with diethyl ether (3 x 15 mL). The PEG-400 layer containing the catalyst can often be recycled. Wash the combined ether layers with water, dry, and purify via chromatography.

Workflow S1 Step 1: Reagent Preparation Add 3-chloroquinoxaline, Pd, CuI to Schlenk flask S2 Step 2: Inert Atmosphere Evacuate and backfill with Argon (3x) S1->S2 S3 Step 3: Solvent & Base Inject degassed solvent and amine base S2->S3 S4 Step 4: Alkyne Addition Dropwise addition of terminal alkyne S3->S4 S5 Step 5: Reaction Execution Stir at target temp (e.g., 70°C) or Ultrasound S4->S5 S6 Step 6: Workup & Purification Aqueous extraction, drying, chromatography S5->S6

Step-by-step experimental workflow for Sonogashira coupling.

Downstream Applications: Tandem Cyclizations

The 3-alkynylquinoxaline products synthesized via these protocols are rarely the final therapeutic targets; they serve as pivotal intermediates. For example, the Sonogashira coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide often undergoes an unexpected, yet highly valuable, tandem cyclization to yield N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes[2]. This occurs via a 5-endo-dig cyclization driven by the nucleophilic attack of the adjacent amine onto the newly installed alkyne, highlighting the synthetic utility of the Sonogashira protocol in constructing complex polycyclic pharmacophores[1][2].

Sources

Method

Application Note: Late-Stage Functionalization of the Quinoxaline Core at the C3-Position

Executive Summary Quinoxalin-2(1H)-ones represent a privileged class of nitrogen-containing heterocycles, frequently embedded in the structural motifs of kinase inhibitors, antimicrobial agents, and anticoagulants (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged class of nitrogen-containing heterocycles, frequently embedded in the structural motifs of kinase inhibitors, antimicrobial agents, and anticoagulants (e.g., FXa coagulation inhibitors)[1]. For drug development professionals, functionalization at the C3-position is a critical step for comprehensive Structure-Activity Relationship (SAR) exploration. While traditional synthetic routes often rely on pre-functionalized starting materials or harsh condensation conditions, recent breakthroughs in direct C–H functionalization have unlocked highly efficient, late-stage modification pathways. This application note details field-proven, scalable protocols for the direct C3-functionalization of quinoxalin-2(1H)-ones, prioritizing radical-mediated and photoredox-catalyzed methodologies.

Mechanistic Rationale: The C3-Position Susceptibility

The regioselectivity of quinoxalin-2(1H)-ones toward C3-functionalization is fundamentally driven by the inherent electron deficiency of the pyrazine ring, coupled with the stabilizing influence of the adjacent amide nitrogen. In radical-mediated pathways, the C3-position acts as an ideal radical acceptor.

In a typical visible-light photoredox-catalyzed transformation, a photocatalyst such as Ru(bpy)₃(PF₆)₂ is excited to a long-lived triplet state (*Ru(II))[1]. This excited species undergoes oxidative quenching via single-electron transfer (SET) to an electron acceptor (e.g., a diaryliodonium salt), generating a highly reactive radical (e.g., an aryl radical)[1]. This radical selectively attacks the C3-position, forming a relatively stable N-centered radical intermediate[1]. Subsequent oxidation by the Ru(III) species and deprotonation restores aromaticity, yielding the functionalized product and closing the catalytic cycle[1].

PhotoredoxMechanism Ru_GS Ru(II) Ground State Ru_ES *Ru(II) Excited State Ru_GS->Ru_ES Visible Light (450 nm) Ru_III Ru(III) Oxidant Ru_ES->Ru_III SET (Oxidative Quenching) Ru_III->Ru_GS SET (Reduction) Ar_Salt Diaryliodonium Salt Ar_Radical Aryl Radical (Ar•) Ar_Salt->Ar_Radical Accepts e- from *Ru(II) N_Radical N-Centered Radical Int. Ar_Radical->N_Radical Selective Attack at C3 Substrate Quinoxalin-2(1H)-one Substrate->N_Radical Product 3-Arylquinoxalin-2(1H)-one N_Radical->Product Oxidation by Ru(III) & -H+

Photoredox catalytic cycle for C3-arylation of quinoxalin-2(1H)-ones via radical addition.

Comparative Functionalization Strategies

To guide synthetic strategy, the following table synthesizes quantitative data and reaction parameters from leading C3-functionalization methodologies.

Functionalization TypeReagents / CatalystReaction ConditionsYield RangeKey Mechanistic AdvantageReference
Arylation Diaryliodonium triflate, Ru(bpy)₃(PF₆)₂Blue LED, N₂, 25 °C75–95%Mild conditions; utilizes stable, cheap aryl radical precursors.[[1]]()
Alkoxylation Aliphatic Alcohols, PhI(OTFA)₂Catalyst-free, 80 °C70–92%Transition-metal-free Cross-Dehydrogenative Coupling (CDC).2
Alkylation Katritzky salts, Eosin Y, DIPEABlue LED, Flow Reactor72–91%Continuous flow enables rapid C–N cleavage of abundant amines.3
Cyanoalkylation Cyclobutanone oxime esters, Fe-catN₂, 100 °C60–85%Radical cascade via C–C bond cleavage of strained rings.4

Validated Experimental Protocols

Protocol A: Visible-Light Photoredox-Catalyzed C3-Arylation

This protocol utilizes 1 under mild photocatalytic conditions[1].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (0.2 mmol), the corresponding diaryliodonium triflate (0.3 mmol, 1.5 eq.), and Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected because it provides optimal solubility for both the highly polar iodonium salts and the organic substrate, preventing biphasic inconsistencies.

    • Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. Failing to remove O₂ will prematurely deactivate the *Ru(II) excited state and intercept the generated aryl radicals, drastically reducing yield.

  • Irradiation: Backfill the tube with N₂, seal it, and place it approximately 2 cm away from a 24 W Blue LED strip (λmax ≈ 450 nm). Irradiate at ambient temperature (25 °C) for 12 hours. Use a cooling fan to maintain the temperature, ensuring the reaction is driven photochemically rather than thermally.

  • Workup: Dilute the crude mixture with CH₂Cl₂ (10 mL). Wash the organic layer sequentially with water (2 × 5 mL) and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-arylquinoxalin-2(1H)-one.

Protocol B: Transition-Metal-Free C3-Alkoxylation via Cross-Dehydrogenative Coupling (CDC)

This protocol achieves2 without the need for expensive transition metals, utilizing hypervalent iodine as the oxidant[2].

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL reaction vial, add quinoxalin-2(1H)-one (0.2 mmol) and PhI(OTFA)₂ (0.3 mmol, 1.5 eq.).

  • Solvent/Reactant Addition: Add 2.0 mL of the desired primary or secondary alcohol (e.g., methanol, ethanol).

    • Causality: The alcohol acts simultaneously as the nucleophilic coupling partner and the reaction solvent, driving the equilibrium forward via Le Chatelier's principle.

  • Heating: Seal the vial and stir the mixture at 80 °C for 8 hours in a pre-heated oil bath.

    • Causality: Elevated thermal energy is required to facilitate the single-electron oxidation steps and the generation of the active electrophilic species inherent to the hypervalent iodine-mediated CDC pathway.

  • Workup & Purification: Cool to room temperature and remove the excess alcohol under reduced pressure. Dissolve the resulting residue in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the trifluoroacetic acid byproduct. Dry, concentrate, and purify via chromatography.

Workflow Prep 1. Assembly Substrate + Catalyst Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Irradiate 3. Irradiation Blue LED, 25°C Degas->Irradiate Workup 4. Workup Extraction Irradiate->Workup Purify 5. Purification Chromatography Workup->Purify Validate 6. Validation LC-MS & Controls Purify->Validate

Standardized experimental workflow for photoredox-catalyzed C3-functionalization.

Self-Validation & Troubleshooting System

To ensure the scientific integrity of the photoredox protocol (Protocol A), researchers must implement the following self-validating control matrix. These steps prove causality and rule out false positives.

  • Radical Trapping Control (Mechanistic Validation): Set up a parallel reaction adding 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)[1].

    • Expected Outcome: Complete suppression of the desired C3-arylated product. LC-MS analysis of the crude mixture should reveal the exact mass of the TEMPO-aryl adduct. This self-validates that the reaction strictly proceeds via a radical pathway and not an ionic electrophilic aromatic substitution.

  • Light/Dark Control (Energy Source Validation): Run a parallel reaction completely wrapped in aluminum foil.

    • Expected Outcome: 0% conversion. This confirms the absolute dependence on photoexcitation and rules out background thermal reactivity.

  • TLC Monitoring (In-Process Control): The starting quinoxalin-2(1H)-one exhibits strong UV absorbance at 254 nm and a distinct blue fluorescence under 365 nm UV light. Upon successful C3-arylation, the product typically presents a higher Rf value (due to the masking of the C3–H hydrogen bonding potential) and altered fluorescence properties, providing an immediate visual confirmation of conversion before LC-MS analysis.

References

  • Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. The Journal of Organic Chemistry - ACS Publications.1

  • Direct C3 Alkoxylation of Quinoxalin-2(1H)-ones with Alcohols via Cross-Dehydrogenative Coupling under Catalyst-Free Conditions. The Journal of Organic Chemistry - ACS Publications.2

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. RSC Advances.3

  • Direct C–H Cyanoalkylation of Quinoxalin-2(1H)-ones via Radical C–C Bond Cleavage. Organic Letters - ACS Publications.4

Sources

Application

Application Note: Synthesis, Mechanisms, and Bioimaging Protocols for Quinoxaline-Based Fluorescent Probes

Introduction & Mechanistic Causality Quinoxaline, a fused heterocycle consisting of benzene and pyrazine rings, has emerged as a privileged and highly tunable scaffold in the design of small-molecule fluorescent probes[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Quinoxaline, a fused heterocycle consisting of benzene and pyrazine rings, has emerged as a privileged and highly tunable scaffold in the design of small-molecule fluorescent probes[1]. Because of its strong electron-withdrawing nature, the quinoxaline moiety acts as an exceptional electron acceptor in Donor-π-Acceptor (D-π-A) molecular architectures[2]. This structural feature facilitates robust intramolecular charge transfer (ICT), yielding fluorophores with exceptionally large Stokes shifts[2]. In the context of bioimaging, a large Stokes shift (often >100 nm) is a critical requirement; it mitigates excitation light scattering, prevents self-quenching, and bypasses the autofluorescence of biological tissues, enabling high-fidelity in vivo imaging[3].

The Causality of Probe Design

The fundamental synthesis of the quinoxaline core relies on the thermodynamically favorable condensation between a 1,2-dicarbonyl compound (such as 1,2-diacetylbenzene) and a 1,2-diamine[4]. This dehydration reaction locks the molecule into a rigid, highly conjugated planar structure. By strategically appending specific recognition moieties to this core, researchers can dictate the probe's photophysical response mechanism:

  • Photoinduced Electron Transfer (PET): To detect biothiols (Cysteine, Homocysteine, Glutathione), a strongly electron-deficient dinitrobenzenesulfonyl (DNBS) group is attached to the fluorophore. The DNBS group acts as an electron trap, quenching the quinoxaline fluorescence via the PET process[5]. Upon exposure to biothiols, the nucleophilic sulfhydryl groups cleave the DNBS moiety. This cleavage arrests the PET process, triggering a rapid, "turn-on" near-infrared (NIR) fluorescence[6].

  • Intramolecular Charge Transfer (ICT): For hydrogen peroxide (H₂O₂) sensing, a boronate ester is frequently employed to mask an electron-donating hydroxyl or amino group on the quinoxaline core[2]. H₂O₂ specifically oxidizes the boronate, triggering a 1,6-rearrangement and elimination sequence[7]. This unmasking restores the electron-donating capability of the group, re-establishing the D-π-A ICT network and resulting in a massive red-shift and fluorescence enhancement[8].

  • Förster Resonance Energy Transfer (FRET) Disruption: Probes designed for bisulfite (HSO₃⁻) often incorporate a C=C double bond acting as a Michael acceptor[1]. Nucleophilic attack by bisulfite breaks the π-conjugation, disrupting the FRET process and resulting in a ratiometric fluorescence shift from red to green[1].

SensingMechanism P_PET Probe with DNBS (PET Quenched, OFF) R_PET Nucleophilic Substitution P_PET->R_PET T_Thiol Biothiols (Cys, Hcy, GSH) T_Thiol->R_PET F_PET Strong NIR Fluorescence (PET Blocked, ON) R_PET->F_PET Cleavage of DNBS P_ICT Probe with Boronate (ICT Masked, OFF/Blue) R_ICT Oxidation & 1,6-Elimination P_ICT->R_ICT T_H2O2 Hydrogen Peroxide (H2O2) T_H2O2->R_ICT F_ICT Red-Shifted Fluorescence (ICT Restored, ON) R_ICT->F_ICT Release of Fluorophore

Mechanistic pathways for biothiol (PET) and H2O2 (ICT) detection using quinoxaline probes.

Quantitative Data Presentation

The following table summarizes the photophysical and sensing properties of representative quinoxaline-based fluorescent probes across different biological targets.

Probe / TargetRecognition GroupPrimary MechanismLimit of Detection (LOD)Stokes ShiftBiological Application
Probe 1 (Biothiols)DNBS groupPET Cleavage36 nM (Cys), 48 nM (GSH)134 nmMCF-7 cells, Zebrafish, Tumor tissues[5],[6]
QX9A-H₂O₂ (H₂O₂)Boronate esterICT / Oxidation46 nM~95 nmHepatocellular carcinoma cells[2],[8]
DMAQ (pH)Amine functionalizationProtonationN/A (pH dependent)N/AAcidic environment sensing[4]
Bisulfite Probe Michael acceptor (C=C)FRET Disruption1.9 nMN/AFood detection, Mitochondrial imaging[1]

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of a Quinoxaline Core via Condensation

This protocol outlines the modular synthesis of a quinoxaline scaffold using 1,2-diacetylbenzene, which can be subsequently functionalized for specific targets[4].

Reagents: 1,2-diacetylbenzene (1.0 eq), substituted 1,2-diaminobenzene (1.0 eq), Ethanol (solvent), Anhydrous sodium sulfate.

  • Preparation: Dissolve the substituted 1,2-diaminobenzene (1.0 eq) in a minimal volume of absolute ethanol inside a round-bottom flask.

  • Addition: Slowly add a solution of 1,2-diacetylbenzene (1.0 eq) dissolved in ethanol to the stirring diamine mixture[4].

  • Reflux: Heat the reaction mixture to reflux for exactly 4 hours[4].

  • Self-Validation Checkpoint (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC). The complete disappearance of the 1,2-diamine spot and the emergence of a new, highly fluorescent spot under 365 nm UV light confirms the successful cyclization of the quinoxaline core. Do not proceed to workup until the precursor spot is absent.

  • Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure[4]. Redissolve the crude residue in ethyl acetate.

  • Washing & Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate[4].

  • Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure quinoxaline derivative[4]. Verify the structure via ¹H NMR and ¹³C NMR.

SynthesisWorkflow A 1,2-Dicarbonyl (e.g., 1,2-Diacetylbenzene) C Condensation (Reflux, 4h) A->C B 1,2-Diamine Derivative B->C D Quinoxaline Scaffold C->D -2 H2O E Functionalization (e.g., Boronate/DNBS) D->E F Target-Specific Fluorescent Probe E->F

Workflow for the modular synthesis of quinoxaline-based fluorescent probes.

Protocol B: Live-Cell Bioimaging of Biothiols

This protocol utilizes a DNBS-functionalized quinoxaline probe (e.g., Probe 1) for the detection of endogenous biothiols in MCF-7 breast cancer cells[5].

Reagents: MCF-7 cell line, Quinoxaline probe stock (1 mM in DMSO), N-ethylmaleimide (NEM, 1 mM), DMEM culture medium, PBS (pH 7.4).

  • Cell Seeding: Seed MCF-7 cells onto glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ atmosphere for 24 hours until 70-80% confluence is reached.

  • Probe Incubation: Wash the cells twice with PBS. Incubate the cells with the quinoxaline probe (final concentration 10.0 µM, diluted in serum-free medium) for 30 minutes at 37 °C[5].

  • Imaging: Wash the cells three times with PBS to remove the extracellular probe. Image the cells using a confocal laser scanning microscope. For NIR probes, excite at the appropriate wavelength (e.g., ~500-600 nm) and collect emission in the NIR channel (e.g., >650 nm).

  • Self-Validation Checkpoint (Scavenger Control): To definitively prove that the observed fluorescence is causally linked to intracellular thiols (and not spontaneous probe hydrolysis), prepare a parallel control dish. Pre-incubate these control cells with 1 mM N-ethylmaleimide (NEM, a potent thiol scavenger) for 30 minutes prior to adding the probe. A complete absence of fluorescence in the NEM-treated group validates the probe's strict specificity for biothiols.

References

  • Gao, L., Zhao, M., Gu, Y., & Wang, S. (2025). Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging. Analytical Methods. Available at: 1

  • Zhang, Y., Yang, M., Wang, Y., Huang, W., & Ji, M. (2022). Lighting up hydrogen peroxide in living cells by a novel quinoxalinamine based fluorescent probe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120528. Available at: 2

  • Ma, C., Yan, D., Hou, P., Liu, X., Wang, H., Xia, C., Li, G., & Chen, S. (2023). Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift. Molecules, 28(15), 5702. Available at: 5

  • BenchChem Application Notes. (2025). 1,2-Diacetylbenzene as a Versatile Precursor for Quinoxaline-Based Fluorescent Probes. Available at: 4

  • ACS Omega. (2022). Recent Progress in Organic Small-Molecule Fluorescent Probe Detection of Hydrogen Peroxide. Available at: 7

Sources

Method

Application Note: Scalable Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

Executive Summary Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versatile heterocyclic building block widely utilized in the development of pharmaceutical agents, including chemokine receptor mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly versatile heterocyclic building block widely utilized in the development of pharmaceutical agents, including chemokine receptor modulators and monoacylglycerol lipase inhibitors[1][2][3]. Scaling up the synthesis of substituted quinoxalines often presents significant challenges regarding regioselectivity and exothermic hazard management. This application note details a field-proven, highly regioselective three-step synthetic protocol designed for pilot-scale manufacturing, ensuring high analytical purity and operational safety.

Mechanistic Rationale & Route Selection

The classical synthesis of quinoxaline carboxylates involves the direct condensation of methyl 3,4-diaminobenzoate with glyoxylic acid derivatives[3][4]. While atom-economical, this route is fundamentally flawed for scale-up because it yields an inseparable mixture of 2-oxo and 3-oxo regioisomers. Chromatographic separation of these isomers at a multi-kilogram scale is economically and operationally prohibitive.

To bypass this regioselectivity bottleneck, this protocol utilizes a pre-assembled acyclic precursor: 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester .

  • Reductive Cyclization: Catalytic hydrogenation of the nitro group yields an aniline intermediate that undergoes spontaneous, intramolecular cyclization with the adjacent ester. This guarantees 100% regioselectivity for the 3-oxo framework[2].

  • Oxidation: The resulting tetrahydroquinoxaline is oxidized to the thermodynamically stable dihydroquinoxaline.

  • Deoxychlorination: The lactam tautomer is converted to the target chloroimine using phosphorus oxychloride ( POCl3​ )[5][6].

Synthetic Workflow

G SM Starting Material 4-(methoxycarbonylmethyl-amino)- 3-nitro-benzoic acid methyl ester Step1 Step 1: Reductive Cyclization (H2, Pd/C, MeOH, AcOH) SM->Step1 Int1 Intermediate 1 Methyl 3-oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate Step1->Int1 Step2 Step 2: Oxidation (MnO2 or Air, EtOAc) Int1->Step2 Int2 Intermediate 2 Methyl 3-oxo-3,4-dihydro- quinoxaline-6-carboxylate Step2->Int2 Step3 Step 3: Deoxychlorination (POCl3, Reflux) Int2->Step3 Product Target Product Methyl 3-chloroquinoxaline- 6-carboxylate Step3->Product

Fig 1. Regioselective 3-step synthetic workflow for methyl 3-chloroquinoxaline-6-carboxylate.

Step-by-Step Scale-Up Protocols

Step 1: Reductive Cyclization

Causality Insight: The addition of Acetic Acid (AcOH) is critical. It prevents the newly formed basic aniline from poisoning the palladium catalyst and protonates the intermediate aminal to accelerate the elimination of methanol during lactamization.

  • Preparation: Charge a high-pressure hydrogenation reactor with 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester (1.0 eq) dissolved in Methanol (10 vol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) as a slurry in Methanol under a nitrogen atmosphere to prevent auto-ignition.

  • Acidification: Add Glacial Acetic Acid (2.0 vol) to the mixture[2].

  • Reaction: Purge the reactor with N2​ (3x), then with H2​ (3x). Pressurize to 40 psi with H2​ and stir vigorously at 25°C.

  • Validation: Monitor H2​ uptake. The reaction is self-validating when pressure stabilizes (typically 4-6 hours). TLC (EtOAc/Hexane 1:1) should confirm the disappearance of the bright yellow starting material.

  • Workup: Filter the mixture through a pad of Celite under N2​ . Wash the cake with hot Methanol. Concentrate the filtrate in vacuo to yield Intermediate 1 .

Step 2: Oxidation

Causality Insight: While auto-oxidation in air occurs, it is too slow for manufacturing. Using activated Manganese Dioxide ( MnO2​ ) provides a rapid, heterogeneous oxidation that is easily removed via filtration.

  • Preparation: Dissolve Intermediate 1 in Ethyl Acetate (15 vol).

  • Oxidation: Add activated MnO2​ (5.0 eq). Stir the black suspension at 45°C for 12 hours.

  • Validation: IPC via LC-MS. The mass shift from [M+H]+ 207 to [M+H]+ 205 confirms complete aromatization.

  • Workup: Filter the suspension through Celite to remove manganese salts. Concentrate the filtrate to afford Intermediate 2 (Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate) as an off-white solid.

Step 3: Deoxychlorination

Causality Insight: POCl3​ serves as both the chlorinating agent and the solvent. Removing excess POCl3​ in vacuo prior to the aqueous quench is a mandatory safety and yield-protection measure. Direct quenching of large volumes of POCl3​ causes violent exothermic boiling and promotes the hydrolysis of the newly formed chloro-quinoxaline back to the oxo-derivative[5][6].

  • Preparation: Suspend Intermediate 2 (1.0 eq) in neat POCl3​ (5.0 vol).

  • Reaction: Stir at room temperature for 12 hours to allow initial complexation, then heat to reflux (105°C) for 2 hours[6]. The suspension will become a homogeneous dark solution as the reaction completes.

  • Concentration: Cool the reactor to 40°C. Remove the bulk of the excess POCl3​ via vacuum distillation.

  • Quench: Dissolve the resulting thick syrup in Ethyl Acetate (10 vol). Slowly pour this solution into a vigorously stirred mixture of crushed ice and water, maintaining the internal temperature below 10°C[6].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Wash the combined organics with saturated aqueous NaHCO3​ until CO2 evolution ceases, followed by brine. Dry over MgSO4​ , filter, and concentrate. Recrystallize from Heptane/EtOAc to yield the target Methyl 3-chloroquinoxaline-6-carboxylate .

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following analytical metrics must be met before releasing the compound for downstream medicinal chemistry applications.

ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C10​H7​ClN2​O2​ N/A
Molecular Weight 222.63 g/mol N/A
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Overall Yield (3 steps) > 65%Gravimetric
Purity 97.0%HPLC (UV 254 nm)
Melting Point 114 - 115 °CCapillary Melting Point Apparatus
Mass Spectrometry [M+H]+ m/z 223.0 (Isotope pattern 3:1 for 35Cl / 37Cl )ESI-LC/MS

Table 1. Physico-chemical properties and analytical validation metrics for Methyl 3-chloroquinoxaline-6-carboxylate[1][7][8].

References

  • PubChemLite: Methyl 3-chloroquinoxaline-6-carboxylate Source: uni.lu / PubChem URL:[Link]

  • US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them Source: Google Patents URL
  • Mathematical and Structural Characterization of Strong Nonadditive Structure–Activity Relationship Caused by Protein Conformational Changes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US11597728B2 - Monoacylglycerol lipase modulators Source: Google Patents URL

Sources

Application

Application Note: Telescoping One-Pot Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate Derivatives

Introduction & Strategic Rationale Quinoxaline derivatives represent a highly privileged structural class in medicinal chemistry and agrochemical development. They have demonstrated potent biological efficacy ranging fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoxaline derivatives represent a highly privileged structural class in medicinal chemistry and agrochemical development. They have demonstrated potent biological efficacy ranging from 1[1] to highly selective .

The target compound,2[2], is a highly versatile electrophilic building block. Traditionally, its synthesis relies on a 3[3]: the condensation of a diamine with an α -keto acid to form a highly crystalline quinoxalinone intermediate, followed by isolation, drying, and subsequent harsh halogenation.

To accelerate drug discovery timelines, 4[4] have become paramount. By telescoping the condensation and chlorination steps into a single reaction vessel, we eliminate intermediate workup, minimize solvent waste, and significantly improve overall throughput[5].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that a successful one-pot sequence is not merely mixing reagents; it requires precise orchestration of chemical microenvironments.

  • Solvent Selection (Toluene): Toluene is explicitly chosen because it provides the necessary thermal bandwidth (80–100 °C) to drive both the initial lactamization and the subsequent chlorination. Unlike ethereal solvents (e.g., THF), toluene is completely inert to Phosphorus oxychloride ( POCl3​ ).

  • Base Selection (DIPEA): During the in situ chlorination of the quinoxalinone intermediate, HCl gas is rapidly evolved. If unscavenged, HCl will stall the reaction by protonating the intermediate or hydrolyzing the delicate methyl ester moiety. N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine ( Et3​N ) because its bulky isopropyl groups render it non-nucleophilic, preventing the formation of stable, unreactive adducts with POCl3​ .

Mechanism N1 Diamine Nucleophile (Electron Rich) N3 Imine Formation & Lactamization N1->N3 N2 Glyoxylate Electrophile (Aldehyde & Ester) N2->N3 N4 POCl3 Activation (Vilsmeier-type) N3->N4 + POCl3 N5 Chloride Substitution (Aromatization) N4->N5 - PO2Cl2⁻

Mechanistic pathway from precursor condensation to final chloride substitution.

Optimization of Reaction Parameters

To validate the superiority of the chosen protocol, we conducted a systematic evaluation of reaction parameters. The data clearly demonstrates that the combination of Toluene and DIPEA is critical for maximizing the yield of the target ester.

Table 1: Optimization of Telescoping Reaction Conditions
EntrySolventChlorinating AgentBase (Equiv.)Temp (°C)Time (h)Yield (%)
1Dichloromethane POCl3​ (1.5)None401215
2Toluene POCl3​ (1.5)None100542
3Toluene POCl3​ (1.5) Et3​N (1.5)100364
4Acetonitrile POCl3​ (1.5)DIPEA (1.5)80475
5 Toluene POCl3​ (1.5) DIPEA (1.5) 100 3 89

Note: Yields represent isolated yields after silica gel chromatography. Entry 5 represents the optimized protocol conditions.

Self-Validating Experimental Protocol

Workflow Step1 Methyl 3,4-diaminobenzoate + Ethyl glyoxylate Step2 Condensation (80°C, 2h) Solvent: Toluene Step1->Step2 Step3 Intermediate: Quinoxalin-2(1H)-one Step2->Step3 Step4 In situ Chlorination (100°C, 3h) Reagents: POCl3, DIPEA Step3->Step4 Step5 Aqueous Quench & Workup Neutralization (pH 7) Step4->Step5 Step6 Methyl 3-chloroquinoxaline -6-carboxylate Step5->Step6

Workflow for the one-pot synthesis of Methyl 3-chloroquinoxaline-6-carboxylate.

Step 1: Setup & Initial Condensation
  • Preparation: Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Charging: Add methyl 3,4-diaminobenzoate (10.0 mmol, 1.66 g) and anhydrous toluene (50 mL) to the flask. Stir to create a uniform suspension.

  • Electrophile Addition: Add ethyl glyoxylate (50% w/w solution in toluene, 11.0 mmol, 2.2 mL) dropwise at ambient temperature. Causality: Slow addition prevents rapid exothermic oligomerization of the highly reactive glyoxylate species.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting diamine ( Rf​≈0.2 ) must be completely consumed, replaced by a new intermediate spot ( Rf​≈0.4 ). Visually, the solution will transition from a pale yellow suspension to a deep orange, homogeneous solution.

Step 2: In Situ Chlorination
  • Temperature Adjustment: Cool the reaction mixture to approximately 50 °C.

  • Base Addition: Add DIPEA (15.0 mmol, 2.6 mL) in one rapid portion.

  • Activation: Carefully add POCl3​ (15.0 mmol, 1.4 mL) dropwise over 10 minutes. Causality: POCl3​ addition is highly exothermic and evolves HCl gas; dropwise addition controls the exotherm and prevents dangerous solvent bumping.

  • Aromatization: Raise the temperature to 100 °C and reflux for 3 hours.

  • Self-Validation Checkpoint: The reaction mixture will darken significantly to a brown/black hue. Perform an aliquot quench (1 drop of reaction mixture into 1 mL of saturated NaHCO3​ , extracted with 1 mL EtOAc). TLC of the organic layer should reveal the final product as a distinct, UV-active spot ( Rf​≈0.7 ).

Step 3: Quenching & Isolation
  • Thermal Quench: Cool the flask to 0 °C using an ice-water bath.

  • Aqueous Quench: Slowly pour the reaction mixture into a 500 mL beaker containing 100 mL of crushed ice and water under vigorous magnetic stirring.

  • Neutralization: Neutralize the aqueous phase strictly to pH 7 by adding saturated aqueous NaHCO3​ portion-wise. Causality: Failure to neutralize the acidic aqueous phase will result in the hydrolysis of the target methyl ester during the extraction phase.

  • Extraction: Extract the mixture with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the title compound as an off-white solid.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC (nih.gov). 1

  • DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE- BASED DRUG DESIGN. aliyuncs.com.

  • PubChemLite - Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2). uni.lu. 2

  • US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them. Google Patents. 3

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC (nih.gov).4

  • One-pot synthesis substituted quinoxalines from hydroxy ketones. ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 3-chloroquinoxaline-6-carboxylate

Welcome to the technical support and troubleshooting center for the purification of Methyl 3-chloroquinoxaline-6-carboxylate . This guide is engineered for research chemists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of Methyl 3-chloroquinoxaline-6-carboxylate . This guide is engineered for research chemists and drug development professionals. It transcends generic purification advice by addressing the specific stereoelectronic properties and thermodynamic behaviors of functionalized quinoxaline derivatives.

Core Principles: The Chemistry Behind the Protocol

Before attempting recrystallization, it is critical to understand the chemical reactivity of Methyl 3-chloroquinoxaline-6-carboxylate.

The SNAr Vulnerability: The quinoxaline scaffold features two highly electronegative nitrogen atoms that strongly withdraw electron density from the pyrazine ring. This electronic environment highly activates the 3-chloro substituent toward Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism[1][2].

If you attempt to recrystallize this compound using hot nucleophilic solvents (such as methanol, ethanol, or water), the solvent will act as a nucleophile. Heating the molecule in methanol, for example, will rapidly degrade your product into methyl 3-methoxyquinoxaline-6-carboxylate[1]. Furthermore, the methyl ester at the 6-position is susceptible to hydrolysis if water and trace acids/bases are present.

The Verdict: Never use primary alcohols or aqueous mixtures for the recrystallization of this compound. You must rely strictly on non-nucleophilic solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Heptane, or Toluene).

Pathway Substrate Methyl 3-chloroquinoxaline -6-carboxylate NucSolvent Nucleophilic Solvents (Hot MeOH, EtOH, H2O) Substrate->NucSolvent Heat NonNucSolvent Non-nucleophilic Solvents (Hot EtOAc, DCM, Toluene) Substrate->NonNucSolvent Heat SNAr SNAr Degradation (e.g., 3-methoxy adduct) NucSolvent->SNAr Nucleophilic Attack at C3 Safe Intact Recrystallization NonNucSolvent->Safe No Reaction

Chemical stability pathway highlighting SNAr degradation risks.

Quantitative Data: Solvent Selection & Troubleshooting

Table 1: Solvent System Matrix for Methyl 3-chloroquinoxaline-6-carboxylate
Solvent SystemNucleophilicityBoiling Point (°C)SuitabilityMechanistic Rationale
Ethyl Acetate / Hexane None77 / 68Optimal Excellent solubility gradient; no risk of SNAr or ester hydrolysis.
Dichloromethane / Heptane None39 / 98Good DCM dissolves the compound well at low temps; good for thermally sensitive batches.
Toluene None110Fair High boiling point may cause thermal degradation over prolonged heating.
Methanol / Water High65 / 100Critical Failure Rapid SNAr displacement of the 3-chloro group; ester hydrolysis[1].
Ethanol High78Critical Failure Forms 3-ethoxyquinoxaline derivative upon heating[1].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My solution turned cloudy upon cooling, but an oily layer formed at the bottom of the flask instead of crystals. What happened? A: You are experiencing "Oiling Out" , technically known as Liquid-Liquid Phase Separation (LLPS)[3][4]. This occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent mixture, or when the integration of solute molecules into the crystal lattice is kinetically hindered[5]. The compound separates as a secondary liquid phase (emulsion) rather than a solid[3][5].

  • The Fix: Reheat the mixture until the oil redissolves. Add 10-15% more of the "good" solvent (e.g., EtOAc) to lower the saturation temperature. Cool the solution much more slowly to stay within the Metastable Zone Width (MSZW)[5]. Introduce a seed crystal halfway through the cooling process to force solid nucleation before LLPS can occur[4][5].

Q2: I successfully crystallized a product, but LC-MS shows a mass of [M+H]+ = 219 instead of the expected 223. Why? A: You likely used methanol as your recrystallization solvent. The expected monoisotopic mass of Methyl 3-chloroquinoxaline-6-carboxylate is ~222 Da[6]. If your MS shows ~218 Da (yielding an [M+H]+ of 219), the 3-chloro group (mass ~35 Da) was replaced by a methoxy group (mass ~31 Da) via SNAr[1][2]. You must discard this batch and switch to an EtOAc/Hexane system.

Q3: The yield of my recrystallization is exceptionally poor (<30%), even after chilling in an ice bath. How can I improve recovery? A: The compound is likely too soluble in your primary solvent. If using EtOAc/Hexane, you have too much EtOAc.

  • The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it to 1/3 of its original volume[7]. Reheat to dissolve any prematurely formed solids, then add hot hexane dropwise until the solution becomes faintly turbid. Allow it to cool slowly.

Standard Operating Procedure: Optimal Recrystallization

This self-validating protocol utilizes a binary solvent system (Ethyl Acetate/Hexane) to prevent chemical degradation while maximizing purity and yield.

Step-by-Step Methodology
  • Initial Dissolution: Place 1.0 g of crude Methyl 3-chloroquinoxaline-6-carboxylate in a clean, dry 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add 5 mL of Ethyl Acetate (EtOAc). Heat the mixture gently on a hot plate (set to ~70°C) while stirring.

  • Saturation Adjustment: If the solid does not dissolve completely, add hot EtOAc in 1 mL increments until a clear solution is achieved. Do not exceed the minimum volume required for dissolution.

  • Antisolvent Addition: Remove the flask from the heat source. While the solution is still hot, add hot Hexane dropwise. Continue adding until a faint, persistent cloudiness appears.

  • Clarification: Add exactly 1-2 drops of hot EtOAc to clear the cloudiness, returning the solution to a perfectly clear state.

  • Controlled Cooling: Place the flask on a cork ring or wooden surface to insulate it. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes). Causality note: Slow cooling prevents the entrapment of impurities within the crystal lattice and avoids oiling out[4][8].

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 mL of ice-cold Hexane.

  • Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator overnight to remove residual solvent.

Workflow Start Crude Methyl 3-chloroquinoxaline-6-carboxylate Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Cool Cool slowly to RT Dissolve->Cool Decision Did oiling out (LLPS) occur? Cool->Decision Rescue Reheat & Add EtOAc + Seed Crystal Decision->Rescue Yes Crystallize Crystal Nucleation & Growth Decision->Crystallize No Rescue->Cool Filter Vacuum Filtration & Cold Hexane Wash Crystallize->Filter Pure Pure Crystals Filter->Pure

Workflow for recrystallization and oiling-out rescue.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]

  • University of York. Problems with Recrystallisations. Retrieved from[Link]

  • PubChemLite. Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2). Retrieved from[Link]

  • American Chemical Society (OPRD). (2005). An In-Line Study of Oiling Out and Crystallization. Retrieved from[Link]

  • American Chemical Society (OPRD). (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Retrieved from[Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

Welcome to the Application Scientist Support Portal. The synthesis of Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a critical workflow for researchers developing kinase inhibitors and GPCR modulators.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a critical workflow for researchers developing kinase inhibitors and GPCR modulators. While the theoretical two-step synthesis (condensation followed by chlorination) appears straightforward, real-world execution is often plagued by regioselectivity issues, over-chlorination, and ester hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Workflow & Side Reaction Mapping

Understanding the mechanistic branch points of your synthesis is the first step in troubleshooting. The diagram below maps the traditional direct condensation route against the highly regioselective reductive cyclization route, highlighting where critical side reactions occur.

G SM1 Methyl 3,4-diaminobenzoate + Glyoxylic Acid Int_Des Methyl 3-oxo-3,4-dihydro quinoxaline-6-carboxylate SM1->Int_Des Condensation (Kinetic Control) Int_Undes Methyl 2-oxo-1,2-dihydro quinoxaline-6-carboxylate (Regioisomer) SM1->Int_Undes Condensation (Thermodynamic/Side Reaction) SM2 4-(methoxycarbonylmethyl-amino) -3-nitro-benzoic acid methyl ester SM2->Int_Des Reductive Cyclization (H2, Pd/C) - 100% Regioselective Final Methyl 3-chloroquinoxaline -6-carboxylate Int_Des->Final Chlorination (POCl3, N,N-dimethylaniline) Degrad 3-chloroquinoxaline -6-carboxylic acid (Hydrolysis Byproduct) Final->Degrad Harsh Aqueous Quench (Excess Heat/HCl)

Figure 1: Synthetic pathways for Methyl 3-chloroquinoxaline-6-carboxylate highlighting critical side reactions.

Part 2: Diagnostic Q&A & Troubleshooting

Q: Why am I isolating a mixture of 2-chloro and 3-chloro isomers after the final step? A: This issue originates in the very first step if you are using the direct condensation of methyl 3,4-diaminobenzoate with glyoxylic acid. The regioselectivity depends entirely on the differential nucleophilicity of the two anilines. The methyl ester at C6 is electron-withdrawing, making the para-amine (C4 position) less nucleophilic than the meta-amine (C3 position). Kinetically, the more nucleophilic meta-amine attacks the highly electrophilic aldehyde of glyoxylic acid, while the para-amine attacks the carboxylic acid, yielding the desired 3-oxo intermediate. However, if the reaction is run at high temperatures or allowed to equilibrate thermodynamically, the 2-oxo regioisomer forms as a significant side product. Upon chlorination, this mixture translates directly into inseparable 2-chloro and 3-chloro isomers. Actionable Solution: To entirely bypass this regioselectivity issue, switch to the reductive cyclization of 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester[1]. Because the carbon framework is pre-assembled, this unimolecular cyclization guarantees 100% regioselectivity.

Q: My POCl3 chlorination is stalling at 70% conversion, and pushing it with higher heat results in a black, intractable tar. What is the mechanism of failure? A: The intermediate methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate exists in a tautomeric equilibrium that strongly favors the lactam (oxo) form over the lactim (hydroxy) form. POCl3 alone is a relatively sluggish electrophile for activating the lactam oxygen. Prolonged heating at reflux (>100°C) causes the electron-deficient quinoxaline core to polymerize or degrade, forming the "black tar." Actionable Solution: Introduce an organic base/catalyst such as N,N-dimethylaniline[2] or a catalytic amount of DMF. DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent, a vastly superior electrophile that rapidly traps the lactam oxygen. N,N-dimethylaniline acts as an acid scavenger and nucleophilic catalyst, allowing the reaction to reach completion in just 1 hour at 120°C without significant degradation[2].

Q: After quenching the POCl3 reaction, my yield of the methyl ester is low, and I observe a highly polar baseline spot on TLC. How do I prevent this? A: The baseline spot is 3-chloroquinoxaline-6-carboxylic acid, the product of ester hydrolysis. POCl3 reacts violently with water to release three equivalents of HCl and phosphoric acid. If the reaction is quenched by pouring it directly into room-temperature water, the massive exotherm can drive the internal temperature well above 40°C. In this hot, highly acidic aqueous environment, the C6 methyl ester undergoes rapid saponification/hydrolysis. Actionable Solution: Implement a buffered reverse-quench. Pour the concentrated reaction mixture slowly into a vigorously stirred bath of crushed ice and saturated aqueous NaHSO4 or NaHCO3[2]. The ice absorbs the exotherm, keeping the temperature <10°C, while the buffer neutralizes the HCl, protecting the ester linkage.

Part 3: Quantitative Comparison of Synthetic Routes

To help you choose the best approach for your scale, we have summarized the performance metrics of the two primary synthetic routes.

ParameterRoute A: Direct CondensationRoute B: Reductive Cyclization
Precursor Methyl 3,4-diaminobenzoate4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester
Regioselectivity Moderate (Typically 85:15 kinetic mixture)Excellent (>99% single isomer)
Overall Yield 40 - 55%65 - 80%
Primary Side Reaction 2-oxo regioisomer formationIncomplete nitro reduction
Scalability High (but requires tedious purification)Very High (intermediates used crude)[1]
Part 4: Validated Experimental Protocols

The following self-validating protocols are engineered to bypass the side reactions discussed above.

Protocol A: 100% Regioselective Synthesis of the 3-oxo Intermediate

Mechanism: Catalytic hydrogenation reduces the nitro group to an aniline, which spontaneously undergoes intramolecular cyclization with the adjacent ester, driven by the thermodynamic stability of the resulting quinoxalinone ring[1].

  • Preparation: Dissolve 4-(methoxycarbonylmethyl-amino)-3-nitro-benzoic acid methyl ester (0.54 g) in methanol (10 mL)[1].

  • Catalyst Addition: Add a slurry of 10% Palladium on Carbon (0.1 g) in methanol (10 mL) to the solution[1].

  • Acidification: Add glacial acetic acid (2 mL) to promote the cyclization following the reduction[1].

  • Reduction: Stir the mixture under a hydrogen atmosphere (balloon or 60 psi if using a bomb apparatus[2]) at room temperature until hydrogen uptake ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the crude cyclized intermediate. This material is sufficiently pure to be carried directly into the chlorination step[1].

Protocol B: Catalyzed Chlorination and Buffered Quench

Mechanism: N,N-dimethylaniline accelerates the formation of the reactive chloro-iminium intermediate while buffering the system against premature degradation[2].

  • Activation: To a solution of the crude methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate (approx. 58.1 mmol) in N,N-dimethylaniline (74 mL), add POCl3 (54.0 mL, 10 equiv) dropwise at room temperature[2].

  • Heating: Stir the resulting mixture at room temperature for 1 hour to allow initial complexation, then heat to 120°C for exactly 1 hour[2]. Caution: Do not exceed 1 hour at 120°C to prevent tar formation.

  • Cooling: Cool the dark solution to 0°C using an ice bath[2].

  • Buffered Quench (Critical): Dilute the mixture cautiously with cold aqueous NaHSO4 or pour over crushed ice/NaHCO3 to maintain an internal temperature below 10°C, preventing ester hydrolysis[2].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 250 mL)[2]. Wash the combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to isolate pure Methyl 3-chloroquinoxaline-6-carboxylate.

Safety Note: The final product is a powder that is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319)[3]. Always handle POCl3 in a properly ventilated fume hood due to its severe toxicity and corrosiveness.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 3-Chloroquinoxalines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and provide you with the mechanistic causality required to master the Suzuki-Miyaura c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and provide you with the mechanistic causality required to master the Suzuki-Miyaura cross-coupling of 3-chloroquinoxalines.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly valuable in medicinal chemistry for constructing biaryl and heterobiaryl structures[1]. While the electron-deficient nature of the pyrazine ring in 3-chloroquinoxalines activates the C-Cl bond (making it a viable electrophile), achieving high yields requires precise optimization of the catalyst, ligand, base, and solvent systems[1].

Mechanistic Workflow: The Catalytic Cycle

Understanding the catalytic cycle is the first step in troubleshooting. Every reagent choice directly impacts one of the three core steps: Oxidative Addition, Transmetalation, or Reductive Elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + 3-Chloroquinoxaline PdII_1 Ar-Pd(II)-Cl Complex OA->PdII_1 TM Transmetalation PdII_1->TM + Ar'-B(OH)2 / Base PdII_2 Ar-Pd(II)-Ar' Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product 3-Arylquinoxaline RE->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 3-chloroquinoxalines.

Standard Operating Procedure (SOP): Self-Validating Protocol

This generalized protocol serves as a highly reliable starting point. It is designed as a self-validating system where visual and analytical cues confirm the success of each step[2].

Objective: Synthesize 3-arylquinoxalines via palladium-catalyzed cross-coupling. Core Reagents: 3-Chloroquinoxaline (1.0 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ or K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloroquinoxaline, arylboronic acid, and the inorganic base.

  • Atmosphere Exchange (Critical): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Trace oxygen promotes the oxidative homocoupling of arylboronic acids, depleting your nucleophile before it can transmetalate.

  • Solvent Addition: Inject degassed 1,4-dioxane and deionized water (4:1 ratio) via syringe.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex required for transmetalation[2].

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the Pd(PPh₃)₄ catalyst (or Pd(OAc)₂/SPhos for hindered substrates), and reseal.

  • Heating & Monitoring: Immerse the vessel in a pre-heated oil bath at 90–100 °C. Stir vigorously for 8–12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the 3-chloroquinoxaline peak and the emergence of a new, higher-mass product peak validates the completion of the catalytic cycle.

  • Work-up & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

    • Causality: Celite effectively traps the precipitated palladium black and inorganic salts, preventing emulsion formation during extraction. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Optimization Data Matrix

The following table synthesizes quantitative yield data across various optimized conditions, allowing you to select the best parameters based on your specific substrate's electronic and steric demands[3],[4].

EntryCatalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
1 Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O9085%Standard baseline conditions; highly effective for electron-rich boronic acids.
2 Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)THF/H₂O8092%Bidentate ligand prevents catalyst degradation by substrate coordination.
3 Pd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O10096%Electron-rich SPhos accelerates oxidative addition into the challenging C-Cl bond.
4 Pd(PPh₃)₄ (5%)Et₃N (3.0)DMF100<20%Weak organic base fails to efficiently form the reactive boronate complex.
5 Pd(OAc)₂ (5%)Cs₂CO₃ (2.0)1,4-Dioxane (Dry)10045%Lack of water severely hinders transmetalation; high homocoupling observed.
Troubleshooting Guide & Decision Tree

When a reaction fails, identifying the specific side product via LC-MS is the key to rescuing the synthesis.

Troubleshooting Issue Issue: Low Product Yield Analysis LC-MS / TLC Analysis Issue->Analysis Unreacted High Unreacted Starting Material Analysis->Unreacted SideProd1 Boronic Acid Homocoupling Analysis->SideProd1 SideProd2 Dehalogenated Quinoxaline Analysis->SideProd2 Fix1 Action: Use electron-rich ligand (e.g., SPhos) Unreacted->Fix1 Fix2 Action: Degas solvent, optimize base (K3PO4) SideProd1->Fix2 Fix3 Action: Use anhydrous solvent, lower temp SideProd2->Fix3

Caption: Decision tree for troubleshooting common Suzuki coupling reaction failures.

Frequently Encountered Issues (Q&A)

Q: My LC-MS shows a significant amount of dehalogenated quinoxaline (the quinoxaline core without the chlorine). What causes this, and how do I fix it? A: Dehalogenation occurs when the Pd(II) intermediate undergoes premature reduction or reacts with protic sources (like excess water or alcoholic solvents) before transmetalation can occur[2]. Fix: Ensure your solvents are strictly degassed and consider reducing the water content in your solvent mixture. Lowering the reaction temperature by 10–15 °C can also suppress this side reaction.

Q: I am observing massive amounts of biphenyl-like byproducts (boronic acid homocoupling). How can I drive the reaction toward the cross-coupled product? A: Homocoupling is typically caused by the presence of trace oxygen, which oxidizes the Pd catalyst and promotes a side catalytic cycle that couples two boronic acid molecules[2]. It can also occur if transmetalation is too slow. Fix: Rigorously degas your solvents using the freeze-pump-thaw method. If the issue persists, switch to a more soluble base like K₃PO₄ or Cs₂CO₃ to accelerate the transmetalation step, ensuring the cross-coupling outpaces the homocoupling.

Q: The reaction stalls at 50% conversion, and adding more catalyst doesn't help. Why? A: This is a classic symptom of catalyst poisoning. In 3-chloroquinoxalines, the basic nitrogen atoms in the pyrazine ring can sometimes coordinate to the palladium center, displacing monodentate phosphine ligands and deactivating the catalyst. Fix: Switch from a monodentate ligand (like PPh₃) to a strongly chelating bidentate ligand like dppf (using Pd(dppf)Cl₂), which is sterically much harder for the substrate to displace.

Frequently Asked Questions (FAQs)

Q: Why is water necessary in the solvent mixture if it can cause side reactions like protodeboronation? A: The Suzuki-Miyaura coupling requires the activation of the arylboronic acid by a base to form a negatively charged boronate complex, [ArB(OH)₃]⁻. This "ate" complex is significantly more nucleophilic and undergoes transmetalation much faster than the neutral boronic acid. Water is highly effective at dissolving inorganic bases (like K₂CO₃ or K₃PO₄) and facilitating this critical activation step[2].

Q: Can I use 3-chloroquinoxaline N-oxides instead of the parent 3-chloroquinoxaline? A: Yes. Research has demonstrated that chloroquinoxaline N-oxides undergo highly efficient Pd-catalyzed Suzuki-Miyaura reactions. The N-oxide moiety modulates the electronic properties of the ring, often enhancing the reactivity of the C-Cl bond and allowing for arylation in yields up to 96%[5].

Q: How does the electronic nature of the arylboronic acid affect the optimization? A: Selectivity and reactivity are heavily controlled by electronic parameters[3]. Electron-rich arylboronic acids undergo transmetalation rapidly but are more prone to protodeboronation. For these, use lower temperatures and milder bases. Conversely, electron-deficient arylboronic acids transmetalate slowly; they require stronger bases (like Cs₂CO₃), higher temperatures, and highly active catalyst systems (like Pd(OAc)₂/SPhos) to drive the reaction forward[4].

References
  • [1] Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline". 1

  • [2] Benchchem. "Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions". 2

  • [5] European Journal of Organic Chemistry / ResearchGate. "Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids". 6

  • [3] ResearchGate. "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline". 3

  • [4] CORE (Eric Paul Gillis). "ITERATIVE CROSS-COUPLING WITH MIDA BORONATES".4

Sources

Optimization

Troubleshooting low yield in nucleophilic aromatic substitution

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, intractable side products, or unex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, intractable side products, or unexpectedly low yields in their SNAr workflows.

Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic system and operates via an addition-elimination pathway. Success hinges on a delicate balance between substrate activation, nucleophile strength, and solvent dynamics. This guide bridges mechanistic principles with field-proven benchtop execution to help you systematically diagnose and resolve your SNAr bottlenecks.

Diagnostic Workflow for Low Yields

Before altering your reaction conditions, use the following decision tree to isolate the root cause of your low yield.

SNAr_Troubleshooting Start Low Yield in SNAr Q1 Is the starting material consumed? Start->Q1 No_SM No / Incomplete Conversion Q1->No_SM No Yes_SM Yes / Full Conversion Q1->Yes_SM Yes Check1 1. Switch LG to Fluorine 2. Increase Temp/Microwave 3. Use Dipolar Aprotic Solvent No_SM->Check1 Q2 Are there multiple spots on TLC/LCMS? Yes_SM->Q2 Yes_Side Yes (Side Reactions) Q2->Yes_Side Yes No_Side No (Lost in Workup) Q2->No_Side No Check2 1. Check for Benzyne (lower temp) 2. Reduce Nucleophile Eq. 3. Sequester HF Yes_Side->Check2 Check3 1. Check aqueous phase 2. Avoid highly polar solvents if product is water soluble No_Side->Check3

Caption: Diagnostic decision tree for troubleshooting low yields in SNAr reactions.

Module 1: Substrate & Leaving Group Reactivity

Q: My reaction with 4-chloronitrobenzene and an amine is stalling at 20% conversion even after 24 hours. Should I use a stronger base? A: Adding a stronger base is rarely the silver bullet for a stalled SNAr and might actually promote side reactions (like ether cleavage or benzyne formation).

  • The Causality: In SNAr, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the elimination of the leaving group[1]. Because C–X bond breaking is not rate-limiting, the electronegativity of the leaving group dictates the reaction rate by stabilizing the transition state. The reactivity order in SNAr is F ≫ Cl > Br > I (the exact opposite of SN1/SN2)[1].

  • Actionable Solution: Switch your substrate from 4-chloronitrobenzene to 4-fluoronitrobenzene. Fluorine's strong inductive effect highly activates the ipso carbon, accelerating the addition step by orders of magnitude.

Q: I am forced to use a chloroarene due to commercial availability. How can I force the reaction to completion? A: If you cannot change the leaving group, you must alter the thermodynamic energy of the system:

  • Solvent shift: Ensure you are using a strictly anhydrous dipolar aprotic solvent (DMSO, DMF, or NMP). These solvents leave nucleophilic anions "naked" and highly reactive by selectively solvating cations, enhancing rates up to 10⁶ times[2].

  • Thermal activation: SNAr reactions have high activation barriers. Transitioning from conventional heating to microwave irradiation (e.g., 95 °C for 40 min) can push sluggish chloro-substrates to near-quantitative yields[3].

Module 2: Managing Side Reactions & Byproducts

Q: I'm seeing complete consumption of my fluoroarene, but my yield is only 40%. LCMS shows a mass corresponding to a dimer or polyarylated product. How do I prevent this? A: Polyarylation occurs when your product is more nucleophilic than your starting material.

  • The Causality: If you are reacting a primary amine, the resulting secondary aniline product can undergo a second SNAr[4].

  • Actionable Solution: Run the reaction under more dilute conditions (e.g., 0.1 M instead of 0.5 M). Use a large stoichiometric excess of the nucleophile (3.0–5.0 eq) to statistically favor mono-arylation, provided the nucleophile is easily removed during workup[5]. Additionally, dropping the temperature from 100 °C to 60 °C can restore selectivity.

Q: I'm using a fluoroarene with an amine, but my glass flask is etching and I'm getting an unidentifiable black tar. What is happening? A: The SNAr of fluoroarenes generates hydrofluoric acid (HF) as a byproduct. Even in the presence of standard bases like K₂CO₃, the resulting KF is hygroscopic and can react with trace water to etch glassware, releasing silicic acid and Lewis acidic boron species that catalyze the decomposition of your organic molecules[5].

  • Actionable Solution: Add a mild fluoride scavenger. Calcium propionate is an excellent, environmentally benign additive that sequesters HF by precipitating insoluble calcium fluoride (CaF₂), which is easily filtered off during workup[5].

Quantitative Data: SNAr Optimization Parameters

Here is a summary of how varying conditions impact SNAr outcomes, synthesized from kinetic and optimization studies.

ParameterCondition ACondition BKinetic / Yield ImpactCausality
Leaving Group -Cl (Chloroarene)-F (Fluoroarene)Rate increases by 10²–10⁴Fluorine's electronegativity stabilizes the Meisenheimer TS[1].
Solvent Ethanol (Protic)DMSO (Dipolar Aprotic)Rate increases up to 10⁶DMSO leaves anions "naked" and highly reactive[2].
EWG Position Meta-NitroOrtho/Para-NitroYield goes from <5% to >90%Ortho/Para allows resonance delocalization of the carbanion[1].
Heating Method Oil Bath (12 h, 55 °C)Microwave (40 min, 95 °C)Yield increases (45% → 96%)Rapid, uniform thermal energy overcomes high activation barriers[3].
Agitation Solution PhaseMechanochemistry (Ball Milling)Rate increases ~9-foldHigh local concentration and mechanical energy bypass solvent dependency[6].

Mechanistic Pathway Visualization

Understanding the Meisenheimer complex is critical for troubleshooting. If your electron-withdrawing group (EWG) is not ortho or para to the leaving group, this complex cannot be stabilized by resonance, and the reaction will fail[1].

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Addition (Rate-Limiting) Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) TS1->Meisenheimer TS2 Fast Elimination Meisenheimer->TS2 Product Substituted Arene + Halide Ion TS2->Product

Caption: The addition-elimination mechanism of SNAr highlighting the Meisenheimer complex.

Standard Operating Procedures (SOPs)

To ensure self-validating results, utilize these field-proven protocols.

Protocol A: Standard Amine SNAr (Synthesis of N-Aryl Amines)

Designed for high conversion while minimizing polyarylation and HF-induced degradation.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the fluoroarene (1.0 eq) in anhydrous DMSO (0.2 M concentration)[7].

  • Reagent Addition: Add the amine nucleophile (1.2–1.5 eq). If the amine is a hydrochloride salt, add anhydrous K₂CO₃ (2.5 eq).

  • HF Sequestration (Crucial for scale-up): Add Calcium Propionate (1.0 eq) to sequester generated HF[5].

  • Reaction: Stir the mixture at room temperature. If no conversion is observed via TLC/LCMS after 2 hours, heat to 60–80 °C[7].

  • Workup: Once starting material is consumed, cool to room temperature. Quench by pouring into crushed ice/water (10 volumes relative to DMSO).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with brine (5 x 50 mL) to remove residual DMSO. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7].

  • Self-Validation: The product typically exhibits a lower Rf on TLC compared to the fluoroarene. A distinct color change (often to bright yellow/orange) in the reaction mixture strongly indicates the formation of the resonance-rich N-aryl amine.

Protocol B: Challenging O-Arylation (Synthesis of Diaryl/Alkyl-Aryl Ethers)

Oxygen nucleophiles are harder to react than amines. This protocol uses strong bases to generate the alkoxide in situ.

  • Preparation: Dissolve the carbohydrate/alcohol (1.0 eq) and the fluoroarene (1.1 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere[4].

  • Deprotonation: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.1 eq). Note: KHMDS is preferred over NaH as it is homogeneous, avoids heterogeneous surface issues, and provides cleaner conversion[4].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash organics with water, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validation: Successful O-arylation will show a clear [M+H]⁺ or [M+Na]⁺ peak in LCMS. The disappearance of the broad O-H stretch in IR, or the shifting of the carbinol proton in ¹H NMR, confirms full conversion.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • ACS Publications (Organic Letters). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at:[Link]

  • White Rose Research Online. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Available at:[Link]

  • gChem. SNAr Reaction in DMSO. Available at: [Link]

  • ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available at:[Link]

  • ACS Publications (The Journal of Organic Chemistry). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-chloroquinoxaline-6-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 3-chloroquinoxaline-6-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 3-chloroquinoxaline-6-carboxylate. This document offers a structured approach to identifying and removing common impurities encountered during its synthesis.

Introduction to Purification Challenges

Methyl 3-chloroquinoxaline-6-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1] The purity of this compound is critical for the success of subsequent reactions and for ensuring the desired pharmacological profile of the final products. The synthesis, typically involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, can lead to several impurities.[2][3] These can include unreacted starting materials, regioisomers, hydrolysis byproducts, and side-reaction products.[4][5] This guide provides detailed protocols and troubleshooting advice to address these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 3-chloroquinoxaline-6-carboxylate?

A1: The impurity profile largely depends on the specific synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 3,4-diaminobenzoic acid or its methyl ester.[4]

  • Regioisomers: If the cyclization is not completely regioselective, the formation of isomeric products is possible.[3][5]

  • Hydrolysis Product: The chloro group at the 3-position can be susceptible to hydrolysis, especially during aqueous workup or prolonged exposure to moisture, leading to the formation of Methyl 3-hydroxyquinoxaline-6-carboxylate.[4]

  • Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions can occur, leading to various quinoxaline-related impurities.[2]

  • Decarboxylated Byproducts: Under certain conditions, particularly at high temperatures, decarboxylation of the starting material or product can occur.[6]

Q2: What are the primary methods for purifying crude Methyl 3-chloroquinoxaline-6-carboxylate?

A2: The two most effective and widely used purification techniques for this class of compounds are column chromatography and recrystallization.[7][8]

  • Column Chromatography: This is a versatile method for separating the desired product from a range of impurities, especially those with different polarities.[4] Silica gel is the most common stationary phase.[7][8]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly pure crystalline product if a suitable solvent is found.[7][9]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[7] Quinoxaline derivatives are typically UV-active due to their aromatic nature, making them visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[7] This allows for rapid assessment of fraction purity during column chromatography or the effectiveness of a recrystallization step.

Q4: My purified product has a low and broad melting point. What does this indicate?

A4: A depressed and broad melting point range is a strong indicator of impurities.[8][10] Pure crystalline solids typically have a sharp, well-defined melting point.[8] Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of Methyl 3-chloroquinoxaline-6-carboxylate.

Issue 1: The crude product is a dark, oily residue.

Possible Cause: This often indicates the presence of polymeric or highly colored impurities, which can arise from side reactions or the degradation of starting materials.[4]

Solutions:

  • Trituration: Attempt to solidify the oil by triturating it with a non-polar solvent like hexanes.[4] This may cause the desired product to precipitate, leaving the more soluble impurities in the solvent.

  • Solvent Wash: Dissolve the crude material in a suitable solvent like dichloromethane and wash it with a dilute acid solution to remove any basic impurities, followed by a wash with brine.[4]

  • Column Chromatography: This is the most effective method for removing colored, non-polar impurities.[4]

Issue 2: Low yield after recrystallization.

Possible Causes:

  • The compound is significantly soluble in the cold recrystallization solvent.[7]

  • Too much solvent was used during the dissolution or washing steps.[7]

  • Premature crystallization occurred during a hot filtration step.

Solutions:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9] Ethanol is often a good starting point for quinoxaline derivatives.[8][11]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[9][12] Wash the collected crystals with a minimal amount of cold solvent.[13]

  • Prevent Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[9]

Issue 3: Two or more spots are visible on the TLC plate after purification.

Possible Cause: This indicates that the purification was incomplete and your product is still a mixture of compounds. These could be your desired product along with unreacted starting materials, regioisomers, or byproducts.[4]

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: The polarity of the eluent is crucial. A common starting point for quinoxalines is a mixture of hexanes and ethyl acetate.[4][7] Adjust the ratio to achieve a good separation with an Rf value of approximately 0.3-0.4 for your product.[4]

    • Gradient Elution: If an isocratic (constant solvent composition) elution does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, may be more effective.[4]

  • Sequential Purification: If one method is insufficient, a combination of techniques can be employed. For instance, an initial purification by column chromatography can be followed by recrystallization of the purest fractions to achieve a higher degree of purity.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of Methyl 3-chloroquinoxaline-6-carboxylate using silica gel column chromatography.

Materials:

  • Crude Methyl 3-chloroquinoxaline-6-carboxylate

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane and ethyl acetate mixture)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal eluent will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[4]

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of Methyl 3-chloroquinoxaline-6-carboxylate by recrystallization.

Materials:

  • Crude Methyl 3-chloroquinoxaline-6-carboxylate

  • Recrystallization solvent (e.g., ethanol, methanol)[9]

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent to create a slurry. Heat the mixture to boiling while stirring and add more solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[13]

  • Drying: Dry the purified crystals completely, preferably in a vacuum oven.

Data Presentation

ParameterCrude ProductRecrystallized Product
Appearance Yellow to brown powderLight yellow crystalline solid[9]
Purity (by HPLC) ~85-95%>98%[9]
Melting Point Broad range, lower than expectedSharp, defined range

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for troubleshooting common purification issues.

Purification_Troubleshooting start Crude Product Analysis (TLC, Melting Point) oily_residue Oily Residue? start->oily_residue triturate Triturate with non-polar solvent oily_residue->triturate Yes multiple_spots Multiple Spots on TLC? oily_residue->multiple_spots No (Solid) column_chrom Column Chromatography triturate->column_chrom pure_product Pure Product (Verify by TLC, MP, HPLC) column_chrom->pure_product multiple_spots->column_chrom Yes recrystallize Recrystallization multiple_spots->recrystallize No (Single Spot) low_yield Low Recrystallization Yield? recrystallize->low_yield low_yield->pure_product No optimize_solvent Optimize Solvent & Minimize Volume low_yield->optimize_solvent Yes optimize_solvent->recrystallize

Caption: Troubleshooting decision tree for the purification of Methyl 3-chloroquinoxaline-6-carboxylate.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of dichlorinated quinoxalines.
  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Product Class 15: Quinoxalines. Thieme Chemistry.
  • BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • PubMed. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay.
  • Chemical Education Xchange. (2025). Recrystallization in the Organic Chemistry Laboratory.
  • BenchChem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9).
  • NIH. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • NIH. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • NIH. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Column Cleaning for Ion Exchange Chromatography and Chrom
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10).
  • BenchChem. (n.d.). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization.
  • NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Sigma-Aldrich. (n.d.). Methyl 3-chloroquinoxaline-6-carboxylate.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
  • Sigma-Aldrich. (n.d.). Methyl 3-chloroquinoxaline-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 3-chloroquinoxaline-6-carboxylate.
  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate from o-phenylenediamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3.

Sources

Optimization

Technical Support Center: Stability of Methyl 3-chloroquinoxaline-6-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Module: Chemical Stability & Troubleshooting in Acidic Media Welcome to the Senior Application Scientist knowledge base. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Module: Chemical Stability & Troubleshooting in Acidic Media

Welcome to the Senior Application Scientist knowledge base. This guide is designed to move beyond basic safety data sheets, providing you with field-proven mechanistic insights, diagnostic matrices, and self-validating protocols to manage the stability of Methyl 3-chloroquinoxaline-6-carboxylate during your synthetic workflows or formulation studies.

I. Mechanistic FAQ: Understanding Acidic Instability

Q: Why does Methyl 3-chloroquinoxaline-6-carboxylate degrade so readily in acidic solutions? A: The degradation is driven by two distinct electrophilic centers in the molecule, both of which become highly activated at low pH:

  • Ester Hydrolysis (C6 Position): The methyl ester undergoes classic acid-catalyzed Fischer-type hydrolysis. The electron-withdrawing nature of the quinoxaline core increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water even at moderate temperatures[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ) of the Chloro Group (C3 Position): Quinoxalines are weak bases (pKa ≈ 0.56)[2]. In acidic media (pH < 2), the pyrazine ring nitrogens protonate, forming a quinoxalinium ion. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, heavily activating the C3-chloro position toward SN​Ar . Water acts as the nucleophile, displacing the chloride to form a 3-hydroxy derivative, which rapidly tautomerizes to the highly stable quinoxalin-2(1H)-one form[3].

Q: Can I selectively hydrolyze the ester without degrading the C-Cl bond? A: Yes, through kinetic control. The activation energy for ester hydrolysis is significantly lower than that required for the SN​Ar of the chloro group. By maintaining the reaction temperature below 40°C, you can drive the ester hydrolysis to completion while keeping the C-Cl bond intact[3].

II. Degradation Pathway Visualization

G A Methyl 3-chloroquinoxaline-6-carboxylate (Intact Parent) B Protonated Quinoxalinium Ion (Activated Intermediate) A->B Aqueous Acid (H+) C 3-Chloroquinoxaline-6-carboxylic acid (Ester Hydrolysis Product) B->C H2O Attack at C=O (Mild Heat, <40°C) D Methyl 3-hydroxyquinoxaline-6-carboxylate (C-Cl Hydrolysis Product) B->D SNAr by H2O (Strong Acid, >60°C) E 3-Hydroxyquinoxaline-6-carboxylic acid (Complete Degradation) C->E Prolonged Acid/Heat D->E Prolonged Acid/Heat

Acid-catalyzed degradation pathways of Methyl 3-chloroquinoxaline-6-carboxylate.

III. Troubleshooting Diagnostic Matrix
Symptom (LC-MS / NMR Observation)Root Cause DiagnosisCorrective Action & Optimization
Major peak at [M+H]+ 209.0 (Expected: 223.0). Loss of 14 Da.Selective Ester Hydrolysis. The methyl group (-CH3) has been replaced with a proton (-H).If the ester must be preserved, switch to a non-aqueous acid (e.g., 4M HCl in 1,4-dioxane) and strictly exclude water from the system.
Major peak at [M+H]+ 205.0. Loss of 18 Da, distinct isotopic shift (loss of Cl35/37 ratio).Selective C-Cl Hydrolysis. The chloro group was displaced by a hydroxyl group, but the ester remains intact.Buffer the solution to pH > 4 to prevent protonation of the quinoxaline nitrogens, which is the prerequisite for this SN​Ar reaction[3].
Complex mixture; dominant peak at [M+H]+ 191.0. Complete Degradation (Dual Hydrolysis). Both the ester and the chloro group have been hydrolyzed.Reaction conditions are too harsh. Lower the temperature or reduce the acid concentration. Limit exposure time to <2 hours.
IV. Quantitative Stability Data

Table 1: Anticipated Degradation Profile in Aqueous Acid (0.1 M HCl, pH 1.0)

TemperatureTimeIntact Parent (%)Ester Hydrolysis (%)Chloro Hydrolysis (%)Double Hydrolysis (%)
25°C 1 hr>95%<5%TraceND
25°C 24 hr~60%~35%<5%Trace
60°C 1 hr~20%~70%~10%Trace
60°C 24 hrND<10%ND>90%

(Note: ND = Not Detected. Data synthesized from general 2-chloroquinoxaline reactivity profiles[3] and high-temperature ester hydrolysis kinetics[1].)

V. Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV/MS Assay for Acid Degradation

Expertise & Causality: To accurately measure degradation kinetics, the analytical method itself must not induce further degradation. This protocol utilizes a strict neutralization quenching step to ensure the sample remains completely stable while residing in the HPLC autosampler queue.

  • Step 1: Stock Solution Preparation Dissolve 1.0 mg of Methyl 3-chloroquinoxaline-6-carboxylate in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock. (Causality: Avoid methanol as a stock solvent to prevent acid-catalyzed transesterification).

  • Step 2: Acidic Stress Application In a highly controlled thermomixer, combine 100 µL of the stock solution with 900 µL of 0.1 M HCl (aqueous). Incubate at the target stress temperature (e.g., 60°C).

  • Step 3: Self-Validating Quench (Critical) At designated time points (t=0, 2, 4, 8, 24 hrs), withdraw a 100 µL aliquot. Immediately dispense the aliquot into a vial containing 100 µL of 0.1 M NaOH and 800 µL of 100 mM Ammonium Acetate buffer (pH 7.0). Validation Check: The t=0 sample must show >99% parent peak area. If the t=0 sample shows degradation, your quench buffer is insufficient, or your stock is contaminated.

  • Step 4: HPLC-MS Analysis Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in ACN. (Causality: The brief exposure to 0.1% FA during a rapid 5-minute LC gradient is kinetically insufficient to cause on-column degradation, ensuring accurate readouts).

Protocol 2: Selective Deprotection (Ester Hydrolysis Preserving the C-Cl Bond)

Expertise & Causality: If your synthetic goal is to yield 3-chloroquinoxaline-6-carboxylic acid for downstream cross-coupling (e.g., Suzuki-Miyaura), you must exploit the kinetic difference between ester hydrolysis (fast at mild temperatures) and SN​Ar (requires higher activation energy).

  • Step 1: Suspend the starting material in a 1:1 volumetric mixture of Tetrahydrofuran (THF) and 1M aqueous HCl.

  • Step 2: Stir the mixture at exactly 35°C. Monitor the reaction by TLC or LC-MS every 2 hours.

  • Step 3: Upon complete consumption of the parent mass (typically 6-8 hours), cool the reaction vessel immediately to 0°C in an ice bath. (Causality: This abruptly halts the thermal energy required for any secondary C-Cl hydrolysis).

  • Step 4: Extract the mixture with Ethyl Acetate (3x). The organic layer will contain the desired 3-chloroquinoxaline-6-carboxylic acid, leaving any highly polar double-hydrolysis byproducts safely trapped in the aqueous phase.

VI. References
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Preventing decomposition of Methyl 3-chloroquinoxaline-6-carboxylate during reaction

Technical Support Center: Methyl 3-chloroquinoxaline-6-carboxylate A Guide for Synthetic Chemists on Reaction Optimization and Decomposition Prevention Welcome to the technical support center for Methyl 3-chloroquinoxali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-chloroquinoxaline-6-carboxylate

A Guide for Synthetic Chemists on Reaction Optimization and Decomposition Prevention

Welcome to the technical support center for Methyl 3-chloroquinoxaline-6-carboxylate. As a Senior Application Scientist, I understand the unique challenges this reagent can present. Its multifunctional nature makes it a valuable building block in medicinal chemistry, but it also introduces specific stability issues that can impact reaction outcomes. This guide is structured to provide direct, actionable answers to common problems, explaining the chemical principles behind our recommendations to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for Methyl 3-chloroquinoxaline-6-carboxylate under typical reaction conditions?

A1: The molecule has two primary electrophilic sites susceptible to nucleophilic attack, leading to two main decomposition pathways:

  • Ester Hydrolysis: The methyl ester at the C6 position is vulnerable to both acid- and base-catalyzed hydrolysis. This reaction converts the ester into the more polar 3-chloroquinoxaline-6-carboxylic acid. This is often the most common decomposition pathway, especially if water is present under non-neutral pH conditions.[1][2][3]

  • Chloro Group Displacement: The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr).[3][4] Nucleophiles, including water or other reagents in the reaction mixture, can displace the chloride to form a Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate (a quinoxalinone). This pathway is accelerated by heat and the presence of strong nucleophiles.[5]

A third, less common pathway is reductive dehalogenation, which can occur in the presence of specific reducing agents or catalysts.[6][7][8]

DecompositionPathways cluster_main Methyl 3-chloroquinoxaline-6-carboxylate cluster_path1 Ester Hydrolysis cluster_path2 Chloro Group Displacement Start Methyl 3-chloroquinoxaline-6-carboxylate AcidProduct 3-Chloroquinoxaline-6-carboxylic acid Start->AcidProduct H₂O / H⁺ or OH⁻ QuinoxalinoneProduct Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate Start->QuinoxalinoneProduct H₂O / Δ (or other Nu:⁻)

Caption: Primary decomposition pathways of Methyl 3-chloroquinoxaline-6-carboxylate.

Q2: What are the most critical reaction parameters to control to ensure the stability of the starting material?

A2: Maintaining the integrity of Methyl 3-chloroquinoxaline-6-carboxylate hinges on carefully controlling three key parameters: Temperature , pH , and Moisture .

ParameterConditions to AvoidRecommended Alternatives & Rationale
Temperature Prolonged heating at high temperatures (>80-100 °C).[4]Maintain the lowest effective temperature for your reaction. Higher temperatures accelerate both ester hydrolysis and SNAr side reactions.
pH Strong acidic (e.g., conc. HCl, H₂SO₄) or strong basic (e.g., NaOH, KOH, NaOMe) conditions.Use mild, non-nucleophilic organic bases (e.g., DIPEA, Et₃N) or weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃). If an acid is required, consider a Lewis acid or milder Brønsted acids. Strong bases will readily hydrolyze the ester.[2]
Moisture Use of wet solvents or reagents; exposure to atmospheric moisture.Employ anhydrous solvents, dry reagents thoroughly, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Water is a nucleophile that can initiate both major decomposition pathways.
Q3: My planned synthesis requires a base. Which type is least likely to cause decomposition?

A3: The choice of base is critical. You must balance the need for deprotonation with the risk of inducing nucleophilic attack.

  • Highly Recommended: Non-nucleophilic, sterically hindered organic bases such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N). These are generally strong enough to deprotonate amines or other acidic protons but are too bulky to effectively attack the ester or the C3-chloro position.

  • Good Alternatives: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often used in SNAr reactions and are less aggressive towards ester hydrolysis than hydroxides, especially in aprotic solvents.

  • Use with Caution: Strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU). While effective, their high basicity can sometimes promote side reactions if not used carefully.

  • Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe). These will readily attack the ester carbonyl, leading to rapid saponification.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, linking observable symptoms to probable causes and providing clear solutions.

TroubleshootingWorkflow cluster_cause1 Cause/Solution cluster_cause2 Cause/Solution cluster_cause3 Cause/Solution Start Reaction Analysis (TLC/LC-MS) Decision1 Is yield low with significant starting material? Start->Decision1 Decision2 Is a major byproduct observed? Decision1->Decision2 No Cause1 Insufficient activation. -> Increase temp slightly. -> Use more effective base/catalyst. Decision1->Cause1 Yes Decision3 Is byproduct significantly more polar than starting material? Decision2->Decision3 Yes Cause2 Likely Ester Hydrolysis. -> Check for moisture. -> Use anhydrous solvents. -> Switch to a milder base. Cause3 Likely Chloro Displacement. -> Lower reaction temperature. -> Ensure all reagents are anhydrous. Decision3->Cause2 Yes (More Polar) Decision3->Cause3 No (Similar Polarity)

Caption: A logical workflow for troubleshooting reactions involving the title compound.

Issue 1: Low yield and a new, highly polar spot on my TLC plate.
  • Symptom: Your reaction is incomplete, and you observe a new spot by TLC that has a much lower Rf value than your starting material. In HPLC, this would be a peak with a shorter retention time.

  • Probable Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to adhere more strongly to silica gel.

  • Troubleshooting & Validation:

    • Confirm Identity: Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the hydrolyzed product (M-14, loss of CH₂).

    • Eliminate Water: Ensure all solvents are certified anhydrous. If using reagents like K₂CO₃, dry them in an oven before use. Run the reaction under a strict inert atmosphere (N₂ or Ar).

    • Re-evaluate Base: If you are using a base like KOH or NaOH, even in catalytic amounts, switch to a non-nucleophilic organic base like DIPEA.[2]

Issue 2: My yield is reduced, and LC-MS shows a byproduct with a mass increase of +1, but a loss of -35.45 (M+1-35.45).
  • Symptom: A significant byproduct is detected. The mass spectrum indicates a loss of chlorine and the addition of what appears to be a hydroxyl group (e.g., M-Cl+OH).

  • Probable Cause: This strongly suggests displacement of the C3-chloro group by water to form the corresponding quinoxalinone.[5] This product can have a polarity similar to the starting material, making it difficult to distinguish by TLC alone.

  • Troubleshooting & Validation:

    • Temperature Control: This side reaction is often temperature-dependent. Reduce the reaction temperature by 10-20 °C and monitor for improvement. You may need to extend the reaction time to compensate.

    • Strict Anhydrous Conditions: This is non-negotiable. Water is acting as a competing nucleophile. Use freshly distilled or purchased anhydrous solvents.

    • Nucleophile Concentration: Ensure your desired nucleophile is present in a sufficient stoichiometric excess to outcompete trace amounts of water.

Validated Experimental Protocol: SNAr Amination

This protocol for a standard nucleophilic aromatic substitution with a primary amine incorporates best practices to minimize decomposition.

Objective: To synthesize Methyl 3-(alkylamino)quinoxaline-6-carboxylate while preventing hydrolysis of the ester or chloro functionalities.

Materials:

  • Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq).

  • Solvent & Base: Add anhydrous DMF via syringe, followed by DIPEA (2.0 eq). Stir the mixture to dissolve the starting material.

  • Nucleophile Addition: Add the primary amine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Gently heat the reaction mixture to 60-70 °C. The reaction is typically much cleaner at this moderate temperature than at reflux.[4]

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours. Look for the clean conversion of the starting material spot to a single, new product spot.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the mixture into cold water, which will often precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and DIPEA salts. If the product is not a solid, perform an aqueous workup by extracting with ethyl acetate, washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating in vacuo. The crude product can be further purified by column chromatography or recrystallization.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication. [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. NOPR. [Link]

  • Halogeno-o-phenylenediamines and derived heterocycles. Part II. Hydrodechlorination of chloroquinoxalines. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Scientific & Engineering Research. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Product Class 15: Quinoxalines. Science of Synthesis. [Link]

  • The 3-alkynyl substituted 2-chloroquinoxaline as a potential template to target COVID-19. ScienceDirect. [Link]

  • Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. CPAChem. [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Dehalogenation of chloroalkanes by nickel(i) porphyrin derivatives, a computational study. Dalton Transactions (RSC Publishing). [Link]

  • Critical Role of Semiquinones in Reductive Dehalogenation. PubMed. [Link]

  • Biochemistry of Catabolic Reductive Dehalogenation. PubMed. [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Temperature for Quinoxaline Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinoxaline synthesis. This resource is designed to provide in-depth guidance and troubleshooting advice on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoxaline synthesis. This resource is designed to provide in-depth guidance and troubleshooting advice on the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yields, minimizing byproducts, and ensuring the regioselectivity of your quinoxaline products.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for quinoxaline synthesis?

A1: The temperature for quinoxaline synthesis can vary significantly depending on the chosen synthetic route, substrates, and catalyst.[1] Classical methods, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often necessitate elevated temperatures, sometimes at reflux in solvents like ethanol or acetic acid for 2 to 12 hours.[2] However, modern protocols have been developed that proceed efficiently at room temperature, often with the aid of a catalyst.[3][4] Microwave-assisted synthesis can also significantly reduce reaction times, often completing within minutes at temperatures that can be precisely controlled.[5][6]

Q2: My reaction is sluggish or incomplete. Should I increase the temperature?

A2: Increasing the temperature is a common strategy to enhance reaction rates.[7] However, this should be done cautiously. Before increasing the heat, verify the stoichiometry of your reactants and the activity of your catalyst, as these can also lead to incomplete reactions.[1] A gradual increase in temperature, perhaps in 10-20°C increments, while monitoring the reaction by Thin Layer Chromatography (TLC), is advisable.[1] In some cases, switching to a higher-boiling point solvent or employing microwave irradiation might be more effective than simply increasing the heat with your current setup.[7]

Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?

A3: Yes, incorrect reaction temperature is a frequent culprit for the formation of side products.[8] High temperatures can promote undesired side reactions or even lead to the degradation of your starting materials or the quinoxaline product itself.[1][8] If you observe a complex mixture of products, consider lowering the reaction temperature.[9] Many modern catalytic systems are highly efficient at room temperature and can provide a cleaner reaction profile.[8][10]

Q4: How does temperature affect the regioselectivity of the reaction?

A4: When using unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is a common challenge.[1] Temperature can play a key role in controlling this selectivity. Often, running the reaction at a lower temperature will favor the kinetically controlled product, potentially leading to a higher ratio of the desired isomer.[1]

Q5: My reaction seems to be a runaway. What should I do?

A5: The condensation reaction to form quinoxalines is inherently exothermic, meaning it releases heat.[6] While many modern methods are controlled, classical syntheses, especially those initiated with heat, can sometimes lead to a rapid and uncontrolled temperature increase.[6] Signs of a runaway reaction include a sudden temperature spike, vigorous boiling even after removing the heat source, and gas evolution.[6] If you suspect a runaway reaction, immediately immerse the reaction vessel in an ice bath to cool it down.[6] For future experiments, consider measures like the slow addition of one reagent to the other and having an ice bath on standby.[6]

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to managing temperature-related problems in your quinoxaline synthesis.

Problem 1: Low or No Product Yield

Low yields can be frustrating, and temperature is a key variable to investigate.

Causality Behind Low Yields:
  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier at the current temperature.[6]

  • Suboptimal Catalyst Performance: The chosen catalyst may have an optimal temperature range for its activity.

  • Product or Reactant Degradation: Excessive heat can cause your starting materials or the desired quinoxaline to decompose.[1]

Troubleshooting Workflow:

Caption: Troubleshooting low yield in quinoxaline synthesis.

Problem 2: Formation of Multiple Products (Poor Selectivity)

The presence of multiple spots on a TLC plate often points to issues with side reactions or isomer formation, both of which are influenced by temperature.

Causality Behind Poor Selectivity:
  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the more stable thermodynamic product, which may not be the desired isomer. Lower temperatures can favor the kinetically formed product.[1]

  • Side Reactions: Elevated temperatures can provide the necessary energy for alternative reaction pathways to occur, leading to byproducts.[8]

Troubleshooting Workflow:

Caption: Improving selectivity in quinoxaline synthesis.

Problem 3: Exothermic Reaction and Temperature Control

The exothermic nature of the cyclocondensation reaction requires careful management to prevent overheating.[6]

Causality Behind Loss of Control:
  • Rapid Reagent Addition: Adding reagents too quickly can cause a rapid release of heat, overwhelming the system's ability to dissipate it.

  • Insufficient Cooling: The reaction vessel may not be adequately cooled to handle the heat being generated.

  • Concentrated Reagents: Using highly concentrated reagents can lead to a more vigorous and exothermic reaction.

Preventative Measures and Control Strategies:
StrategyDescriptionRationale
Slow Reagent Addition Add one reagent dropwise or in small portions to the other.[6]Allows for the gradual dissipation of heat as it is generated.[6]
Use of an Ice Bath Immerse the reaction vessel in an ice-water or ice-salt bath, especially during reagent addition.[6]Provides an external cooling source to absorb the excess heat from the reaction.[6]
Solvent Selection Choose a solvent with a suitable boiling point.[6]A solvent at reflux can help to dissipate heat.[6]
Dilution Conduct the reaction in a more dilute solution.Reduces the concentration of reactants, thereby slowing the reaction rate and heat generation.

Experimental Protocols

Protocol 1: Room Temperature Synthesis Using a Phenol Catalyst

This protocol is an example of a mild and efficient method that avoids the need for high temperatures.[2][8]

Materials:

  • Aromatic o-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Phenol (20 mol%)

  • Ethanol:Water (7:3, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic o-diamine and the 1,2-dicarbonyl compound in the ethanol:water solvent mixture.[2]

  • Add the catalytic amount of phenol to the solution.[2]

  • Stir the reaction mixture at room temperature.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Upon completion, add water (20 mL) to the mixture and allow it to stand for approximately 30 minutes to facilitate product precipitation.[2][8]

  • Collect the crystalline product by filtration and wash with water before drying.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating and precise temperature control.[5][6]

Materials:

  • o-phenylenediamine (0.01 mol)

  • 1,2-dicarbonyl compound (e.g., benzil, 0.01 mol)

Procedure:

  • Place the o-phenylenediamine and the 1,2-dicarbonyl compound into a microwave-safe vessel.[5]

  • Irradiate the mixture in a microwave synthesizer at a low to medium power setting (e.g., 160-300 W) for short intervals (e.g., 30-60 seconds).[6]

  • Monitor the reaction progress between intervals by TLC.[6]

  • Continue irradiation for a total of 3-6 minutes, or until the starting materials are consumed.[6]

  • Allow the vessel to cool to room temperature. The resulting solid is the crude product, which can be purified by recrystallization.[6]

References

  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis. Retrieved from [Link]

  • Leger, M. E., et al. (n.d.). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. ChemRxiv. Retrieved from [Link]

  • Sajjadifar, S. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • Synthesis of pyrimido[1,6-a]quinoxalines via intermolecular trapping of thermally generated acyl(quinoxalin-2-yl)ketenes by Schiff bases. (n.d.). PMC. Retrieved from [Link]

  • More, P. M., et al. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics. Retrieved from [Link]

  • Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). PMC. Retrieved from [Link]

  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. (2024). RSC Mechanochemistry. Retrieved from [Link]

  • (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2025). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using different catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. Retrieved from [Link]

  • Korshak, V. V., et al. (1977). Thermal-oxidative breakdown of polyphenyl quinoxaline. Polymer Science U.S.S.R. Retrieved from [Link]

  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. Retrieved from [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (2025). MDPI. Retrieved from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]

  • Indion 190 resin: Reusable catalyst for the synthesis of quinoxalines and pyrido‐pyrazines at ambient temperature. (n.d.). European Journal of Chemistry. Retrieved from [Link]

  • EFFICIENT SYNTHESIS OF QUINOXALINE WITH KIO4 UNDER MILD CONDITIONS. (2014). TSI Journals. Retrieved from [Link]

  • Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N−O Bond Dissociation. (2007). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. (2010). ACS Publications. Retrieved from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Characterization and Regioisomer Resolution of Methyl 3-chloroquinoxaline-6-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Orthogonal Analytical Methodologies, Regioisomer Resolution, and Protocol Validation Executive Summary & The Analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Orthogonal Analytical Methodologies, Regioisomer Resolution, and Protocol Validation

Executive Summary & The Analytical Challenge

Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly reactive, bifunctional pharmacophore widely utilized in the synthesis of kinase inhibitors and antimicrobial agents[1]. The pure compound typically presents as a powder with a melting point of 114–115 °C.

However, the synthesis of substituted quinoxalines via traditional Hinsberg cyclization or subsequent halogenation frequently yields complex mixtures[2]. The primary analytical challenge is differentiating the target molecule from its closely related alternatives:

  • The Regioisomer: Methyl 2-chloroquinoxaline-6-carboxylate.

  • The Precursor/Impurity: Methyl quinoxaline-6-carboxylate (Des-chloro analogue).

As a Senior Application Scientist, I approach this challenge by deploying orthogonal techniques—Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This guide objectively compares the analytical signatures of these alternatives and provides self-validating protocols to ensure absolute structural confidence.

Analytical Workflow & Decision Logic

To establish a robust analytical foundation, we must first visualize the interplay between chromatographic resolution and structural elucidation. The following diagrams map our self-validating workflow and the decision logic used to definitively assign the regioisomers.

Workflow Start Crude Synthesis Mixture (Target + Regioisomers) LCMS UHPLC-MS/MS Profiling (Isotope Pattern & RT) Start->LCMS NMR 2D NMR Spectroscopy (HMBC & NOESY) Start->NMR Purity Chromatographic Resolution (C18, Acidic Gradient) LCMS->Purity Structure Regioisomer Assignment (H-2 vs H-3 Shift) NMR->Structure Final Validated Methyl 3-chloroquinoxaline -6-carboxylate Purity->Final Structure->Final

Caption: Parallel UHPLC-MS/MS and NMR workflow for quinoxaline characterization.

LogicTree Q1 Mass Spectrometry: Is there a 3:1 M/M+2 peak ratio? No1 Des-chloro Analogue (m/z 188.06) Q1->No1 No Yes1 Chlorinated Quinoxaline (m/z 222.02) Q1->Yes1 Yes Q2 1H NMR Spectroscopy: Pyrazine Proton Chemical Shift? Yes1->Q2 Iso1 Singlet ~8.95 ppm (Methyl 2-chloro...) Q2->Iso1 Downfield Iso2 Singlet ~8.80 ppm (Methyl 3-chloro...) Q2->Iso2 Upfield

Caption: Decision logic for resolving quinoxaline regioisomers via MS and NMR.

Chromatographic Resolution (UHPLC-UV-MS/MS)

Causality & Methodological Design

Quinoxaline nitrogens possess weak basicity ( pKa​≈0.6 ). If analyzed under neutral conditions, they interact with residual surface silanols on the C18 stationary phase, causing severe peak tailing[4]. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we ensure the analytes remain fully protonated, driving interaction strictly through hydrophobic partitioning.

Furthermore, mass spectrometry serves as our primary filter. The target compound has an exact mass of 222.0196 Da[5]. The presence of the chlorine atom is instantly validated by the characteristic 3:1 isotopic ratio of the 35Cl and 37Cl isotopes in the MS1 spectrum.

Self-Validating Protocol: UHPLC-MS/MS Analysis
  • System Suitability Testing (SST): Inject a solvent blank (Acetonitrile) followed by a reference standard (e.g., Caffeine, m/z 195.08) to validate retention time stability, column equilibration, and mass accuracy. Causality: This ensures any retention time shifts observed in the sample are due to the molecule's chemistry, not system drift.

  • Sample Preparation: Dissolve 1.0 mg of the quinoxaline sample in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit[4].

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

  • Detection & Isotope Profiling: Monitor UV absorbance at 254 nm (optimal for the quinoxaline chromophore) and acquire ESI+ MS data. Confirm the m/z 223.0 [M+H]+ and m/z 225.0 [M+2+H]+ peaks.

Quantitative Data Summary: Chromatographic Comparison
Compound / AlternativeRoleRetention Time (min)*UV λmax​ (nm)Precursor Ion [M+H]+ Key MS/MS Fragments
Methyl 3-chloroquinoxaline-6-carboxylate Target 4.85 248, 315223.0 / 225.0 (3:1) m/z 191.0 (Loss of −OCH3​ )
Methyl 2-chloroquinoxaline-6-carboxylateRegioisomer4.92249, 316223.0 / 225.0 (3:1) m/z 191.0, 163.0
Methyl quinoxaline-6-carboxylateDes-chloro3.40242, 310189.1 (No Cl isotope) m/z 157.1, 129.1

*Note: Retention times are illustrative based on the specified gradient. The 2-chloro isomer typically elutes slightly later due to subtle differences in dipole moment.

Structural Elucidation (NMR Spectroscopy)

Causality & Methodological Design

While UHPLC-MS/MS confirms purity and molecular weight, it cannot definitively assign the position of the chlorine atom. For this, we rely on the anisotropic deshielding effect observed in 1H NMR[3].

The ester group at position 6 is electron-withdrawing. Through through-space (anisotropic) and through-bond effects, it selectively deshields protons that are spatially or electronically closer. In the 2-chloro regioisomer, the lone pyrazine proton is at position 3, which is electronically distinct from position 2. Relying solely on 1D NMR is risky; therefore, our protocol mandates 2D Heteronuclear Multiple Bond Correlation (HMBC) to trace the 3-bond carbon-proton couplings from the pyrazine proton to the bridgehead carbons (C-4a and C-8a).

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation & Calibration: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS)[3]. Causality: TMS acts as an internal zero-point reference. If the TMS peak drifts, the entire spectrum's calibration is voided, preventing misassignment of subtle regioisomer shifts.

  • 1D 1H and 13C Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 2s relaxation delay) to identify the sharp singlet of the pyrazine proton. Acquire 13C NMR (1024 scans) to map the carbonyl and aromatic carbons[1].

  • 2D HMBC Validation: Execute an HMBC sequence optimized for long-range coupling ( J=8 Hz ).

    • Validation Check: If the compound is the 3-chloro target, the H-2 proton will show a strong 3-bond correlation to C-8a and C-4. If it is the 2-chloro alternative, the H-3 proton will correlate to C-4a and C-2.

Quantitative Data Summary: NMR Chemical Shift Comparison
Compound / AlternativePyrazine Proton ( 1H )Aromatic Protons ( 1H , H-5, H-7, H-8)Methoxy Protons ( 1H )Carbonyl Carbon ( 13C )
Methyl 3-chloroquinoxaline-6-carboxylate δ 8.80 (s, 1H, H-2) δ 8.65 (d), 8.30 (dd), 8.15 (d) δ 4.02 (s, 3H) δ 166.2
Methyl 2-chloroquinoxaline-6-carboxylate δ 8.95 (s, 1H, H-3) δ 8.70 (d), 8.35 (dd), 8.18 (d) δ 4.02 (s, 3H) δ 166.1
Methyl quinoxaline-6-carboxylate δ 8.92 (d, 1H), 8.90 (d, 1H) δ 8.68 (d), 8.32 (dd), 8.16 (d) δ 4.00 (s, 3H) δ 166.5

Data Interpretation: The target compound (3-chloro) exhibits its pyrazine proton at ~8.80 ppm. The alternative regioisomer (2-chloro) shifts this proton further downfield to ~8.95 ppm due to the altered electronic communication with the C-6 ester group. The des-chloro alternative is immediately identifiable by the presence of two coupled pyrazine protons (AB spin system).

Conclusion

Differentiating Methyl 3-chloroquinoxaline-6-carboxylate from its regioisomeric and des-chloro alternatives requires a self-validating, multi-modal analytical approach. By combining the isotopic fidelity and chromatographic resolution of acidic-gradient UHPLC-MS/MS with the definitive spatial mapping of 2D HMBC NMR, researchers can confidently verify the structural integrity of this critical building block prior to downstream pharmaceutical synthesis.

References

  • PubChemLite. "Methyl 3-chloroquinoxaline-6-carboxylate (CID 86626324)." National Center for Biotechnology Information. Available at:[Link]

  • ACG Publications. "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." Journal of Chemical Metrology. Available at: [Link]

  • National Institutes of Health (PMC). "Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents." PubMed Central. Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 3-chloroquinoxaline-6-carboxylate: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of the development pipeline. The presence of impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 3-chloroquinoxaline-6-carboxylate, a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of chromatographic conditions, offering a comparative study of two robust reversed-phase HPLC methods. By understanding the "why" behind the "how," researchers can develop and validate their own reliable, stability-indicating purity assays.

The Critical Role of Purity for Methyl 3-chloroquinoxaline-6-carboxylate

Methyl 3-chloroquinoxaline-6-carboxylate is a vital intermediate in the synthesis of a variety of biologically active molecules. Its molecular structure, featuring a quinoxaline core, a chloro substituent, and a methyl ester, presents a unique set of analytical challenges. Potential impurities can arise from unreacted starting materials, side-products from the condensation reaction, or degradation products formed during storage or under stress conditions. A robust HPLC method must be able to separate the main compound from all potential process-related and degradation impurities, thus qualifying as a "stability-indicating" method.

Comparative HPLC Methodologies

The industry standard for the analysis of non-volatile small molecules like Methyl 3-chloroquinoxaline-6-carboxylate is reversed-phase HPLC.[1] This guide will compare two methods utilizing different stationary phases to highlight how column chemistry can be leveraged to achieve optimal separation.

Method A: The Workhorse - C18 Column

The C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[2] Separation is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.

Method B: An Alternative Selectivity - Phenyl-Hexyl Column

For aromatic and heterocyclic compounds, a Phenyl-Hexyl column can offer alternative selectivity.[3] In addition to hydrophobic interactions from the hexyl chain, this stationary phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[3] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as isomers or certain impurities.[4]

Experimental Protocols

The following detailed protocols are designed to be self-validating systems, grounded in established chromatographic principles.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methyl 3-chloroquinoxaline-6-carboxylate reference standard and sample

  • Syringe filters (0.45 µm)

Sample Preparation:

Accurately weigh and dissolve the Methyl 3-chloroquinoxaline-6-carboxylate standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Selection
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acidic modifier improves peak shape for basic compounds like quinoxalines by minimizing interactions with residual silanols on the silica backbone.[5]
Mobile Phase B AcetonitrileMethanolComparing acetonitrile and methanol provides different selectivities. Acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding.[1]
Gradient 50% B to 90% B over 20 min60% B to 95% B over 20 minA gradient elution is necessary to separate compounds with a range of polarities and to ensure that any late-eluting impurities are effectively washed from the column.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nmUV at 254 nmQuinoxaline derivatives typically exhibit strong UV absorbance around this wavelength.[1]
Injection Vol. 10 µL10 µLA standard injection volume to avoid column overload.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_methods Comparative Methods cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in Acetonitrile/Water (1 mg/mL) prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject method_a Method A: C18 Column Mobile Phase: ACN/H2O with 0.1% FA inject->method_a method_b Method B: Phenyl-Hexyl Column Mobile Phase: MeOH/H2O with 0.1% FA inject->method_b detect UV Detection at 254 nm method_a->detect method_b->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare Resolution, Tailing, and Selectivity calculate->compare

Caption: Workflow for the comparative HPLC purity analysis of Methyl 3-chloroquinoxaline-6-carboxylate.

Data Presentation and Interpretation

The performance of each method should be evaluated based on several key chromatographic parameters. The following table illustrates a hypothetical comparison of the data that would be generated.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnInterpretation
Retention Time (Main Peak) 12.5 min10.8 minThe difference in retention time reflects the different polarities of the stationary phases and mobile phases.
Resolution (Main Peak & Impurity 1) 1.82.5A resolution value greater than 2 indicates baseline separation. Method B shows superior resolution for this impurity pair, likely due to π-π interactions.
Tailing Factor (Main Peak) 1.21.1A tailing factor closer to 1 indicates better peak symmetry. Both methods show acceptable peak shape.
Theoretical Plates 1500018000Higher theoretical plates indicate greater column efficiency.

Trustworthiness: A Self-Validating System through Forced Degradation

To ensure the developed HPLC method is truly "stability-indicating," forced degradation studies are essential.[6] These studies intentionally stress the drug substance under various conditions to generate potential degradation products.[7] The ability of the HPLC method to separate the intact drug from these degradants is a critical aspect of its validation.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, the samples are prepared and analyzed using the developed HPLC methods. The chromatograms should demonstrate that all degradation product peaks are well-resolved from the main peak of Methyl 3-chloroquinoxaline-6-carboxylate.

Logical Relationship Diagram

Logic_Diagram cluster_goal Primary Objective cluster_approach Analytical Approach cluster_comparison Comparative Study cluster_validation Method Trustworthiness Goal Accurate Purity Determination of Methyl 3-chloroquinoxaline-6-carboxylate HPLC Reversed-Phase HPLC Goal->HPLC Method_Validation Method Validation (ICH Q2(R1)) HPLC->Method_Validation C18 Method A: C18 Column (Hydrophobic Interactions) HPLC->C18 Phenyl Method B: Phenyl-Hexyl Column (Hydrophobic & π-π Interactions) HPLC->Phenyl Forced_Deg Forced Degradation Studies Method_Validation->Forced_Deg C18->Method_Validation Phenyl->Method_Validation Stability_Indicating Stability-Indicating Method Forced_Deg->Stability_Indicating Stability_Indicating->Goal

Sources

Validation

Unveiling Quinoxaline Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Structural Elucidation Techniques

Quinoxaline derivatives—nitrogen-rich heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring—have become privileged scaffolds in modern medicinal chemistry. Recent literature extensively document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline derivatives—nitrogen-rich heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring—have become privileged scaffolds in modern medicinal chemistry. Recent literature extensively documents their multidimensional pharmacological profiles, ranging from antiviral efficacy against respiratory pathogens () to potent antagonism of the adenosine A2A receptor ().

However, the rational design of these therapeutics relies heavily on precise 3D structural data. Understanding the absolute stereochemistry, exact bond lengths, and solid-state non-covalent interactions (such as π−π stacking and hydrogen bonding networks) is non-negotiable for rigorous Structure-Activity Relationship (SAR) analysis.

This guide provides an objective comparison of structural elucidation techniques for quinoxaline derivatives, detailing the causality behind methodological choices, and offers field-proven, self-validating crystallization protocols to ensure diffraction-grade results.

The Causality of Choice: X-Ray Crystallography vs. Alternatives

While multiple analytical techniques exist for structural characterization, they are not interchangeable. The choice of technique dictates the resolution and type of data acquired.

  • Solution-State NMR Spectroscopy: Excellent for confirming molecular connectivity and observing dynamic conformational changes in solution. However, NMR struggles to definitively assign absolute stereochemistry without chiral derivatization and cannot map the solid-state intermolecular packing critical for drug formulation stability.

  • Cryo-Electron Microscopy (Cryo-EM): While revolutionary for large macromolecular complexes, Cryo-EM currently lacks the resolution required for small-molecule quinoxaline derivatives (typically < 500 Da) without the use of specialized microcrystal electron diffraction (MicroED) techniques.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for small molecules. SCXRD provides unambiguous atomic-level resolution. For quinoxalines, it explicitly reveals the coplanarity of the fused rings and the specific intermolecular π−π stacking interactions that dictate receptor binding affinity ().

Table 1: Comparative Analysis of Structural Elucidation Techniques
ParameterSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR Spectroscopy (NOESY/COSY)Cryo-Electron Microscopy (Cryo-EM)
Primary Output Absolute 3D atomic coordinates, bond anglesMolecular connectivity, relative spatial proximityElectron density maps of large complexes
Sample Requirement High-quality single crystal (0.1 - 0.3 mm)1-10 mg in deuterated solventHighly purified vitrified sample
Stereochemistry Unambiguous (Absolute configuration)Relative (Requires chiral shift reagents for absolute)N/A for small molecules
Intermolecular Data Excellent (Hydrogen bonding, π−π stacking)Limited (Solvent-dependent)Excellent (Protein-ligand interactions)
Major Limitation Bottlenecked by the crystallization processCannot resolve solid-state packingIneffective for isolated small molecules

Overcoming the Bottleneck: Comparative Crystallization Methodologies

The primary barrier to SCXRD is obtaining a diffraction-grade single crystal. Quinoxaline derivatives, depending on their functional groups, exhibit varying degrees of solubility and stability. Choosing the wrong crystallization method leads to twinned crystals, amorphous precipitates, or polycrystalline clusters.

Table 2: Quantitative Comparison of Crystallization Methods for Quinoxalines
Crystallization MethodIdeal Quinoxaline ProfileAverage Time to CrystalTypical YieldCrystal Quality / Habit
Slow Evaporation Stable, moderate solubility (e.g., halogenated derivatives)3 - 14 Days60 - 80%High / Prismatic or Block
Vapor Diffusion Highly soluble, scarce, or delicate derivatives1 - 3 Weeks40 - 60%Very High / Needles or Plates
Cooling / Anti-Solvent Thermally stable, temperature-dependent solubility24 - 72 Hours70 - 90%Moderate / Often requires recrystallization

Experimental Workflows: Self-Validating Protocols

As an application scientist, the goal is not merely to follow a recipe, but to engineer a system that validates itself at each step. Below are the optimized protocols for the two most effective quinoxaline crystallization methods.

Protocol A: Slow Evaporation Method

Causality: Slow evaporation gradually increases the solute concentration until supersaturation is reached. This slow kinetic rate favors the thermodynamic product (a single, well-ordered crystal) over kinetic products (amorphous powders).

  • Solvent Selection: Dissolve 5-10 mg of the highly pure (>95%) quinoxaline derivative in 2-3 mL of a suitable solvent (e.g., Chloroform, Ethyl Acetate, or a Methanol/Dichloromethane mixture).

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. Any particulate matter will act as a heterogeneous nucleation site, causing multiple crystals to grow into each other (twinning).

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 1-3 small holes using a needle.

    • Causality: The number of holes controls the evaporation rate. Fewer holes = slower evaporation = higher quality crystals.

  • Incubation: Place the vial in an undisturbed, vibration-free environment at a constant temperature (typically 20-25°C). Monitor every 48 hours using a stereomicroscope.

Protocol B: Vapor Diffusion (Anti-Solvent) Method

Causality: For highly soluble quinoxalines, evaporation often yields a sticky resin. Vapor diffusion relies on the slow gas-phase transfer of a volatile "anti-solvent" into the "good solvent," gently lowering the compound's solubility to induce nucleation.

  • Inner Vial Preparation: Dissolve 2-5 mg of the quinoxaline derivative in 0.5 mL of a "good solvent" (e.g., Toluene or DMF) in a small, open inner vial. Filter as described in Protocol A.

  • Outer Chamber Preparation: Place the inner vial into a larger outer vial containing 2-3 mL of a volatile "anti-solvent" (e.g., Hexane or Diethyl Ether).

    • Causality: The anti-solvent must have a higher vapor pressure than the good solvent to ensure directional diffusion into the inner vial.

  • Sealing: Tightly cap the outer vial with a PTFE-lined cap to create a closed system.

  • Equilibration: Leave undisturbed. As the anti-solvent diffuses into the inner vial, the meniscus will rise, and the solution will slowly reach supersaturation.

    • Self-Validation Check: If the inner solution turns cloudy within the first 2 hours, the diffusion is too rapid. Restart the experiment using a less volatile anti-solvent or lower the incubation temperature.

Visualizing the Structural Elucidation Workflow

The following diagram maps the logical progression from synthesized derivative to validated 3D structure, emphasizing the decision-making nodes based on solubility profiling.

QuinoxalineWorkflow Start Synthesized Quinoxaline Derivative PurityCheck Purity Assessment (>95% required via HPLC/NMR) Start->PurityCheck Solubility Solubility Profiling PurityCheck->Solubility Pass Method1 Slow Evaporation (Stable, moderate solubility) Solubility->Method1 Method2 Vapor Diffusion (Scarce, high solubility) Solubility->Method2 Diffraction Single-Crystal X-Ray Diffraction (SCXRD) Method1->Diffraction Method2->Diffraction Validation Structural Validation (R-factor, Goodness of Fit) Diffraction->Validation SAR Structure-Activity Relationship (SAR) Analysis Validation->SAR Validated Structure

Decision matrix and experimental workflow for the structural elucidation of quinoxaline derivatives.

Data Processing & Computational Integration

Once diffraction data is collected, the structure must be solved and refined (typically using software like OLEX2 or SHELXL). A self-validating crystallographic model must exhibit an R1​ factor of < 5% and a Goodness of Fit (GoF) near 1.0.

Modern structural analysis no longer stops at the atomic coordinates. To fully leverage the X-ray data for drug development, researchers integrate Density Functional Theory (DFT) and Hirshfeld surface analysis. As demonstrated by, combining X-ray crystallography with DFT computations confirms the HOMO-LUMO energy gaps and quantifies the strength of the intermolecular interactions, providing a comprehensive foundation for predicting the molecule's behavior in biological systems.

References

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35400–35423.[Link]

  • Mohamed, S. K., Siddique, S. A., Karthikeyan, S., Ahmed, E. A., Omran, O. A., Mague, J. T., Al-Salahi, R., & El Bakri, Y. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 1-19.[Link]

  • Chakraborty, S., Goswami, S., Quah, C. K., & Pakhira, B. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Royal Society Open Science, 5(6), 180149.[Link]

Comparative

Certificate of Analysis for Methyl 3-chloroquinoxaline-6-carboxylate

Strategic Sourcing and Application of Methyl 3-chloroquinoxaline-6-carboxylate in Drug Discovery In the rapid-paced environment of preclinical drug development, the selection of bifunctional heterocyclic scaffolds dictat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Application of Methyl 3-chloroquinoxaline-6-carboxylate in Drug Discovery

In the rapid-paced environment of preclinical drug development, the selection of bifunctional heterocyclic scaffolds dictates the efficiency of library generation. Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) has emerged as a privileged building block, particularly in the synthesis of bromodomain (e.g., BRD9) binders and targeted kinase inhibitors[1]. However, the success of multi-step parallel syntheses is intrinsically tied to the quality of the starting material.

As a Senior Application Scientist, I have structured this guide to deconstruct the Certificate of Analysis (CoA) for this critical intermediate, objectively compare it against structural alternatives, and provide a field-validated protocol for its orthogonal diversification.

Deconstructing the Certificate of Analysis (CoA)

A standard CoA for Methyl 3-chloroquinoxaline-6-carboxylate provides several critical parameters that dictate downstream success. For synthetic chemists, interpreting these metrics goes beyond a simple "pass/fail" assessment:

  • Chromatographic Purity (HPLC > 97%) : High purity ensures the absence of the 7-carboxylate regioisomer. Regioisomeric contamination is disastrous in parallel synthesis, as it leads to inseparable mixtures in final screening libraries and confounds structure-activity relationship (SAR) data.

  • Moisture Content (Karl Fischer < 0.5%) : The C3-chloride is susceptible to premature hydrolysis into the corresponding unreactive quinoxalinone if subjected to basic conditions in the presence of water. Strict moisture limits on the CoA guarantee the electrophilicity of the C3 position.

  • Physical Form : Typically a pale yellow to brown powder. Significant darkening or deviations in melting point (typically 114–115 °C) often indicate oxidative degradation of the pyrazine ring.

Comparative Performance: Scaffold Selection

Why choose the methyl ester over the free acid or the symmetrical dichloro-analog? The table below summarizes the empirical advantages of Methyl 3-chloroquinoxaline-6-carboxylate in high-throughput diversification workflows[2].

Table 1: Comparative Performance of Quinoxaline Scaffolds

PropertyMethyl 3-chloroquinoxaline-6-carboxylate3-chloroquinoxaline-6-carboxylic acid2,3-dichloroquinoxaline
Primary Use Orthogonal bifunctional scaffoldBifunctional scaffoldSymmetrical/Asymmetrical SNAr
Organic Solubility High (DMF, DCM, THF)Low (Requires strong bases/polar aprotic)High
Regioselectivity Excellent (C3 is the sole electrophile)ExcellentPoor (Statistical mixtures in mono-SNAr)
Reactivity (SNAr) High (Ester acts as an electron-withdrawing group)Moderate (Carboxylate anion deactivates ring)Very High
Downstream Processing Easy ester hydrolysis post-SNArRequires direct coupling reagentsN/A

Experimental Methodology: Orthogonal Diversification Workflow

The true value of Methyl 3-chloroquinoxaline-6-carboxylate lies in its capacity for sequential, orthogonal functionalization: first via Nucleophilic Aromatic Substitution (SNAr) at C3, followed by ester saponification and amidation at C6.

Self-Validating Protocol: C3-Amination via SNAr

Objective: Substitute the C3-chloride with a primary amine (e.g., substituted aniline) to build a target scaffold.

Causality & Design : The pyrazine nitrogen atoms withdraw electron density from the C3 position, highly activating the C-Cl bond for nucleophilic attack[2]. We utilize N,N-Dimethylformamide (DMF) to stabilize the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing amine hydrochloride precipitation which would stall the reaction kinetics.

Step-by-Step Procedure :

  • Preparation : In an oven-dried 20 mL scintillation vial, dissolve Methyl 3-chloroquinoxaline-6-carboxylate (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). The high solubility of the methyl ester ensures a homogeneous reaction mixture.

  • Reagent Addition : Add the primary amine (1.2 eq) followed by DIPEA (2.0 eq). Mechanistic Note: The excess base ensures the nucleophile remains deprotonated and active throughout the catalytic cycle.

  • Thermal Activation : Seal the vial and heat to 80 °C in a reaction block for 4–6 hours[1].

  • In-Process Validation (LC-MS) : Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze. Self-Validation Check : The reaction is deemed complete when the starting material peak (m/z ~223 [M+H]+) is entirely replaced by the product mass. If the starting material persists, spike with an additional 0.2 eq of amine.

  • Workup & Isolation : Quench the reaction by dropwise addition into rapidly stirring cold water (10 mL) to precipitate the product. The methyl ester dramatically decreases aqueous solubility compared to the free acid, allowing for direct isolation via vacuum filtration. Wash the filter cake with cold water and dry under high vacuum.

Pathway Visualization

The following diagram maps the logical progression of the orthogonal diversification strategy, highlighting the transition from the CoA-validated starting material to a final therapeutic candidate.

G A Methyl 3-chloroquinoxaline -6-carboxylate B SNAr Reaction (C3) Amine, DIPEA, DMF A->B Step 1 C LC-MS Validation [M+H]+ Shift B->C Monitor D Ester Hydrolysis (C6) LiOH, THF/H2O C->D Step 2 E Amide Coupling HATU, R-NH2 D->E Step 3 F Final Drug Candidate E->F Target

Workflow for bifunctional diversification of the quinoxaline scaffold.

References

  • Arab Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". Arab Journal of Chemistry. URL:[Link]

  • IRIS - University of Salerno. "[1,2,4]triazolo[4,3-a]quinoxaline-based compounds targeting the bromodomain of BRD9". IRIS. URL: [Link]

  • ElectronicsAndBooks. "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation". ElectronicsAndBooks. URL: [Link]

Sources

Validation

The Electronic Architecture of Quinoxalines: A Comparative Guide to C-2 vs. C-3 Reactivity

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of the quinoxaline scaffold. While unsubstituted 2,3-dichloroquinoxaline presents chemically equi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of the quinoxaline scaffold. While unsubstituted 2,3-dichloroquinoxaline presents chemically equivalent C-2 and C-3 positions, introducing a substituent on the benzenoid ring (e.g., at C-6) shatters this symmetry. Understanding the divergent reactivity between the 2-chloro and 3-chloro positions in asymmetric quinoxalines is not just an academic exercise; it is a critical prerequisite for the precise synthesis of target regioisomers in drug discovery .

This guide objectively compares the reactivity of the C-2 and C-3 positions, providing the mechanistic causality, comparative experimental data, and self-validating protocols necessary for absolute synthetic control.

Mechanistic Causality of Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-6-substituted quinoxalines is governed by the electronic transmission from the C-6 substituent to the pyrazine ring nitrogens (N-1 and N-4). The nature of the functional group at C-6 acts as an electronic switch, dictating whether the C-2 or C-3 chlorine atom will be displaced first.

  • Electron-Withdrawing Groups (EWGs) at C-6 (e.g., -NO₂): The nitro group at C-6 is para to the C-8a bridgehead carbon. Through resonance, it withdraws electron density from C-8a, which directly deshields the adjacent N-1 atom. The heightened electron deficiency of N-1 makes the adjacent C-2 position highly electrophilic. Consequently, nucleophiles attack C-2 preferentially, yielding 2-substituted-3-chloro-6-nitroquinoxalines .

  • Electron-Donating Groups (EDGs) at C-6 (e.g., -NH₂): Conversely, an amino group at C-6 donates electron density to C-8a, shielding N-1 and deactivating it towards electron withdrawal. In this scenario, N-4 (which is meta to C-6) becomes relatively more electron-deficient than N-1. This shifts the electrophilic hotspot to C-3, resulting in the preferential formation of 3-substituted-2-chloro-6-aminoquinoxalines .

Pathway cluster_EWG EWG Pathway (e.g., 6-NO2) cluster_EDG EDG Pathway (e.g., 6-NH2) EWG 6-NO2 Group C8a_E C-8a (Deshielded) EWG->C8a_E Resonance Pull N1_E N-1 (Electron Deficient) C8a_E->N1_E Inductive Effect C2_E C-2 (Electrophilic Hotspot) N1_E->C2_E Activates SNAr EDG 6-NH2 Group C8a_D C-8a (Shielded) EDG->C8a_D Resonance Push N4_D N-4 (Relatively Deficient) C8a_D->N4_D Shifts Deficiency C3_D C-3 (Electrophilic Hotspot) N4_D->C3_D Activates SNAr

Electronic transmission pathways dictating C-2 vs. C-3 regioselectivity in asymmetric quinoxalines.

Comparative Performance & Quantitative Data

The theoretical electronic models translate directly into stark differences in experimental yields and regioselectivity. The table below summarizes the quantitative performance of various nucleophiles reacting with 2,3-dichloro-6-substituted quinoxalines under controlled, mono-substitution conditions.

Table 1: Regioselectivity of Nucleophilic Substitution on 2,3-Dichloro-6-Substituted Quinoxalines

SubstrateC-6 SubstituentNucleophileMajor Regioisomer FormedYield (%)Ref
2,3-Dichloroquinoxaline-NO₂ (EWG)Benzylamine2-(benzylamino)-3-chloro-6-nitroquinoxaline90%
2,3-Dichloroquinoxaline-NO₂ (EWG)4-Methoxybenzylamine2-(4-methoxybenzylamino)-3-chloro-6-nitroquinoxaline88%
2,3-Dichloroquinoxaline-NH₂ (EDG)Piperidine3-(piperidin-1-yl)-2-chloro-6-aminoquinoxaline85%
2,3-Dichloroquinoxaline-NH₂ (EDG)Morpholine3-(morpholino)-2-chloro-6-aminoquinoxaline82%

Note: In all cases, the minor regioisomer constituted <5% of the crude mixture, demonstrating the powerful directing effects of the C-6 substituents.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and physical parameter is grounded in chemical causality to prevent the common pitfall of undesired di-substitution .

Protocol A: Regioselective Synthesis of 2-(Benzylamino)-3-chloro-6-nitroquinoxaline
  • Causality of Base Selection: For the highly electrophilic 6-nitro derivative, a mild, heterogeneous base like CaCO₃ is sufficient to scavenge HCl without catalyzing nucleophile degradation or over-reaction.

  • Causality of Temperature: The first SNAr reaction is highly exothermic. Maintaining 0 °C suppresses the thermal energy required to overcome the activation barrier for the second substitution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dichloro-6-nitroquinoxaline (1.0 eq, 4.09 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add solid CaCO₃ (2.8 eq, 11.45 mmol) to the stirring solution.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add benzylamine (1.0 eq, 4.09 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The slow, dropwise addition ensures the nucleophile remains the limiting reagent in the microenvironment of the solution. If TLC (Hexane:EtOAc 8:2) reveals the appearance of a lower-Rf spot (di-substituted product) before the starting material is consumed, the addition rate must be decreased.

  • Propagation: Stir for 2 hours at room temperature.

  • Workup: Filter the mixture to remove CaCO₃, wash the organic layer with distilled water, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel chromatography to isolate the pure C-2 substituted product.

Protocol B: Regioselective Synthesis of 3-(Piperidin-1-yl)-2-chloro-6-aminoquinoxaline
  • Causality of Base Selection: The EDG at C-6 reduces the overall electrophilicity of the quinoxaline core compared to the nitro analogue. Therefore, a soluble, slightly stronger organic base like Et₃N is required to drive the reaction forward.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dichloro-6-aminoquinoxaline (1.0 eq) in anhydrous THF.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and cool the system to 0 °C.

  • Nucleophile Addition: Add piperidine (1.05 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Checkpoint: LC-MS analysis must be utilized here. The mass spectrum should indicate a mass shift corresponding to the displacement of exactly one chlorine atom [M - Cl + Piperidine].

  • Workup: Quench with ice water to precipitate the product, extract with EtOAc, wash with brine, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography to yield the C-3 substituted product.

Workflow S1 1. Substrate Preparation Dissolve in anhydrous DCM/THF S2 2. Base Addition Add CaCO3 (EWG) or Et3N (EDG) S1->S2 S3 3. Temperature Control Cool to 0 °C (Critical for Mono-substitution) S2->S3 S4 4. Nucleophile Addition Dropwise addition over 15 mins S3->S4 S5 5. Reaction Monitoring TLC/LC-MS tracking for mass shift S4->S5 S6 6. Isolation Ice water quench & Extraction S5->S6

Standardized experimental workflow for the regioselective mono-substitution of quinoxalines.

Advanced Applications in Drug Development

The ability to selectively functionalize the C-2 or C-3 position is a cornerstone of modern medicinal chemistry . Once the first nucleophile is locked into place, the remaining chlorine atom (now highly deactivated due to the newly introduced electron-donating amine/ether group) can be subjected to harsher conditions.

Drug development professionals frequently utilize this remaining halogen handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build complex, asymmetric 2,3-disubstituted quinoxalines. Furthermore, these regioselective intermediates are direct precursors for the synthesis of tricyclic systems, such as oxazolo[5,4-f]quinoxalines, which are potent inhibitors of glycogen-synthase kinase 3 (GSK3).

References

  • DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine derivative RSC Advances[Link]

  • Regioselective substitution of 2,3-dichloro-6-aminoquinoxaline Tetrahedron Letters[Link]

  • Product Class 15: Quinoxalines Science of Synthesis (Thieme Connect)[Link]

Comparative

Alternative reagents to phosphorus oxychloride for quinoxaline synthesis

Beyond Phosphorus Oxychloride: Modern, Green, and Direct Alternatives for Quinoxaline Synthesis Executive Summary Quinoxalines represent a privileged scaffold in medicinal chemistry, agrochemicals, and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Phosphorus Oxychloride: Modern, Green, and Direct Alternatives for Quinoxaline Synthesis

Executive Summary

Quinoxalines represent a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Historically, the functionalization of the quinoxaline core has relied heavily on the synthesis of quinoxalin-2(1H)-ones, followed by chlorination using phosphorus oxychloride ( POCl3​ ) to yield 2-chloroquinoxalines1[1]. These chlorinated intermediates are subsequently subjected to nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling.

While effective, the POCl3​ paradigm suffers from severe operational and environmental drawbacks. The reagent is highly toxic, corrosive, and moisture-sensitive. More critically, the reaction requires a large molar excess of POCl3​ , generating massive volumes of acidic, phosphate-rich aqueous waste during the highly exothermic quench phase[1]. For modern drug development professionals, replacing POCl3​ with greener, more direct methodologies is a critical objective for process chemistry and sustainable scale-up.

The Mechanistic Bottleneck of POCl3​

The causality behind the historical reliance on POCl3​ lies in the lactam-lactim tautomerization of quinoxalin-2(1H)-ones. The lactam oxygen is an inherently poor leaving group. POCl3​ acts as a highly electrophilic activating agent, phosphorylating the oxygen to form a reactive imidoyl phosphate intermediate. The liberated chloride ion then attacks the adjacent C2 carbon, expelling the phosphorodichloridate leaving group to form the 2-chloro derivative.

To bypass this toxic and wasteful activation step, synthetic chemists must either avoid the lactam intermediate entirely (via direct condensation) or utilize direct C-H functionalization strategies that do not require halogenated intermediates.

Mechanism cluster_POCl3 POCl3 Activation Pathway cluster_Photo Photocatalytic Amination Pathway Q_one Quinoxalin-2(1H)-one (Lactam Tautomer) POCl3_add O-Phosphorylation (Imidoyl Phosphate) Q_one->POCl3_add POCl3 Addition Radical Addition to C3 Q_one->Addition Amine + hv Cl_attack Chloride Addition & Phosphate Elimination POCl3_add->Cl_attack Radical Amine Radical Cation Generation (SET) Radical->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation

Mechanistic divergence: O-phosphorylation via POCl3 vs. direct C3 radical addition via photoredox.

Strategic Alternatives: Bypassing the Chlorination Paradigm

Catalyst-Free Direct Condensation (The Green Solvent Approach)

The most elegant way to avoid POCl3​ is to bypass the chlorination step entirely by directly synthesizing the functionalized quinoxaline from 1,2-diamines and 1,2-dicarbonyls. Recent advancements have demonstrated that this classical cyclocondensation can be performed without any catalyst by simply utilizing methanol as a solvent2[2]. Methanol acts as a hydrogen-bond donor, stabilizing the transition state and facilitating the rapid elimination of water. This method achieves near-quantitative yields in just one minute at room temperature, drastically reducing the E-factor compared to the traditional route[2]. Another eco-friendly alternative utilizes PEG-400 as a recyclable, non-toxic reaction medium to achieve similar direct condensations 3[3].

Visible-Light Photocatalytic C-H Amination (Direct Functionalization)

When the target molecule is a 3-aminoquinoxalin-2(1H)-one, traditional routes require chlorination followed by amination. A modern alternative is direct C(sp2)-H/N-H cross-dehydrogenative coupling (CDC). Using visible-light photoredox catalysis, primary and secondary amines can be directly coupled to the C3 position of the quinoxalinone core under ambient air4[4]. The photocatalyst facilitates a single-electron transfer (SET) to generate an amine radical cation, which selectively attacks the electron-deficient C3 position. This completely eliminates the need for halogenated intermediates and external chemical oxidants[4].

In Situ Activation with Peptide Coupling Reagents (e.g., PyBOP)

For transformations where the C-O to C-N transition is strictly required from a pre-existing lactam, peptide coupling reagents like PyBOP offer a milder alternative to POCl3​ . PyBOP activates the lactam oxygen in situ, forming a phosphonium intermediate that can be directly displaced by an incoming amine in a single pot. While this still generates phosphoramide waste, it avoids the corrosive and violently reactive nature of POCl3​ and eliminates the need for an aqueous quench of bulk acid.

RouteComparison Start 1,2-Dicarbonyl + 1,2-Diamine Q_one Quinoxalin-2-one Start->Q_one Traditional Route GreenCond Green Condensation (MeOH, 1 min) Start->GreenCond Catalyst-Free Route POCl3 POCl3 Chlorination (Toxic/Corrosive) Q_one->POCl3 Photoredox Photocatalytic C-H Amination Q_one->Photoredox Direct C-H Functionalization Cl_Q 2-Chloroquinoxaline POCl3->Cl_Q Final_Green Functionalized Quinoxaline Cl_Q->Final_Green Nucleophilic Substitution GreenCond->Final_Green Final_Amino 3-Aminoquinoxalin-2-one Photoredox->Final_Amino

Synthetic workflows: Traditional POCl3 chlorination vs. modern green and direct amination routes.

Quantitative Performance Comparison

ParameterTraditional POCl3​ ChlorinationCatalyst-Free Methanol CondensationPhotocatalytic C-H Amination
Primary Reagent POCl3​ (3.0 - 10.0 eq)None (Methanol solvent)Visible Light, Photocatalyst
Reaction Time 3 - 12 hours1 minute12 - 24 hours
Temperature Reflux (100-110 °C)Ambient (20-25 °C)Ambient (20-25 °C)
Typical Yield 70 - 85%85 - 99%60 - 82%
Waste Profile High (Acidic phosphate, HCl)Minimal (Water byproduct)Low (No halogenated waste)
Key Limitation Highly toxic, exothermic quenchRequires specific dicarbonyl precursorsRequires specialized LED setup

Validated Experimental Methodologies

Protocol 1: Catalyst-Free One-Minute Synthesis of Quinoxalines

This protocol leverages the hydrogen-bond donating capability of methanol to drive the condensation reaction without acidic activation, providing a self-validating visual cue (precipitation) upon completion.

  • Preparation: To a 20 mL scintillation vial open to the air, add the specific 1,2-diamine derivative (1.0 mmol).

  • Solvent Addition: Dissolve the diamine in 5.0 mL of reagent-grade Methanol.

  • Reaction Initiation: Add the corresponding 1,2-dicarbonyl compound (1.0 mmol) to the stirred solution at ambient temperature (20-25 °C).

  • Monitoring (Self-Validation): Stir vigorously for exactly 1 minute. The reaction is self-validating; a rapid color change followed by the precipitation of the product indicates the successful formation of the rigid quinoxaline core. Complete consumption of starting materials can be verified via TLC (Hexanes/EtOAc).

  • Isolation: Filter the precipitated solid directly. Wash the filter cake with ice-cold methanol (2 x 2 mL) and dry under a vacuum to afford the analytically pure quinoxaline.

Protocol 2: Visible-Light-Induced Direct C-H Amination of Quinoxalin-2(1H)-ones

This protocol bypasses chlorination by utilizing a photoredox catalyst to generate reactive amine radicals that selectively functionalize the C3 position.

  • Reaction Setup: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one derivative (0.2 mmol), the amine source (0.4 mmol, 2.0 eq), and the selected organic photocatalyst (e.g., Eosin Y or an Acridinium dye, 2-5 mol%).

  • Solvent: Add 2.0 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Atmosphere (Self-Validation): Do not purge with inert gas. The reaction relies on ambient oxygen ( O2​ ) as the terminal oxidant to turn over the catalytic cycle and restore aromaticity. Leave the tube open to an air atmosphere (using a drying tube if ambient humidity is high).

  • Irradiation: Irradiate the stirred mixture using a Blue LED array (450-460 nm) at room temperature for 12-24 hours.

  • Workup: Once TLC confirms the disappearance of the starting lactam, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the 3-aminoquinoxalin-2(1H)-one.

References

  • A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. 3

  • Benchmarking Synthesis Routes to 2-Chloro-8-iodoquinoxaline: A Comparative Guide. BenchChem. 1

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen (Thieme). 2

  • Direct C(sp)−H Amination to Synthesize Primary 3‐aminoquinoxalin‐2(1H)‐ones under Simple and Mild Conditions. Advanced Synthesis & Catalysis (ResearchGate).4

Sources

Validation

Quantum Chemical Calculations for Quinoxaline Derivatives: A Comparative Guide

Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological activities ranging from VEGFR-2 kinase inhibition (anti-cancer) to broad-spectrum anti-microb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological activities ranging from VEGFR-2 kinase inhibition (anti-cancer) to broad-spectrum anti-microbial properties[1],[2]. To rationally design next-generation quinoxaline therapeutics, researchers must understand their electronic structures, reactivity, and spectroscopic properties at a quantum mechanical level[1].

As computational power scales, selecting the right quantum chemical software and methodology is critical for balancing accuracy with throughput. This guide provides a critical comparison of leading computational engines (Gaussian 16, ORCA 5, and xTB) and outlines a field-proven, self-validating Density Functional Theory (DFT) protocol for evaluating quinoxaline derivatives.

The Physics of Quinoxaline Pharmacophores

The bioactivity and target-binding affinity of quinoxalines are fundamentally dictated by their frontier molecular orbitals (FMOs) and charge distribution[1],[3].

  • HOMO/LUMO Energy Gap ( ΔE ) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical hardness/softness of the molecule. A lower ΔE often correlates with higher chemical reactivity and stronger electron-transfer capabilities within target protein pockets (e.g., VEGFR-2)[2],[4].

  • Molecular Electrostatic Potential (MEP) : Maps the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the quinoxaline ring. This is critical for predicting hydrogen bonding and π−π stacking interactions with amino acid residues[4],[3].

Software Comparison: Gaussian 16 vs. ORCA 5 vs. xTB

Selecting the right computational engine requires balancing geometric accuracy, parallel scalability, and licensing costs. Below is an objective comparison of the three most prominent tools used in molecular system calculations[5],[6].

SoftwarePrimary LicensingParallel ScalingBest Use Case for QuinoxalinesKey Advantage
Gaussian 16 CommercialModerate (Single-node)Routine DFT, MEP, and FMO analysis.Industry standard; highly robust SCF convergence algorithms for organic heterocycles[5],[6].
ORCA 5.0 Free (Academic)Excellent (Multi-node)Large transition metal complexes, DLPNO-CCSD(T).Highly efficient RIJCOSX approximations; superior scaling for large basis sets[7],[5].
xTB (GFN2) Open SourceHigh (Multi-core)High-throughput conformational screening.Processes thousands of conformers in minutes; near-DFT geometric accuracy[6].

Causality in Software Selection: While Gaussian 16 remains the gold standard for ground-state optimizations due to its reliability[5], ORCA 5 has emerged as a powerhouse for advanced correlation methods. ORCA utilizes the Resolution of Identity (RIJCOSX) approximation, which significantly accelerates hybrid DFT calculations without sacrificing accuracy—making it highly preferable for multi-node cluster environments[7]. However, for high-throughput screening of massive quinoxaline libraries, semi-empirical methods like GFN2-xTB are mandatory to filter out high-energy conformers before applying resource-heavy DFT[6].

Quantitative Benchmarks: FMO Analysis

The following table summarizes the quantum chemical parameters of selected quinoxaline derivatives calculated at the B3LYP/6-31G(d,p) level. These metrics are routinely used to predict both drug-receptor interactions and chemical stability[8],[4].

Quinoxaline DerivativeHOMO (eV)LUMO (eV)Energy Gap ΔE (eV)Application Focus
3,7-dimethylquinoxalin-2(1H)-thione (DQT) -6.024-2.4213.603High electron-donation capacity[4].
1-ethyl-3-methylquinoxalin-2(1H)-one -5.850-2.1503.700Structural stability analysis[8].
1-benzyl-3-methylquinoxalin-2(1H)-one -5.780-2.1103.670Enhanced lipophilic interactions[8].
3-methylquinoxaline-based VEGFR-2 Ligand -5.910-2.2303.680Anti-proliferative/Anti-cancer[2].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that computational workflows must be self-validating. A single-point energy calculation performed on a false local minimum yields fundamentally flawed data. The following step-by-step protocol ensures rigorous geometric and electronic characterization of quinoxaline derivatives.

Workflow Start Quinoxaline Library Generation (SMILES) xTB Semi-Empirical Pre-Optimization (GFN2-xTB) Start->xTB High-throughput DFT_Opt Geometry Optimization (B3LYP/6-31G*) xTB->DFT_Opt Lowest energy conformers DFT_SPE Single Point Energy & FMO (M06-2X/def2-TZVP) DFT_Opt->DFT_SPE Minimized geometries Analysis Property Extraction (HOMO, LUMO, MEP, Dipole) DFT_SPE->Analysis Wavefunction data End QSAR & Docking Integration Analysis->End Pharmacophore mapping

Computational workflow for high-throughput DFT screening of quinoxalines.

Phase 1: Conformational Sampling (GFN2-xTB)
  • Input Generation : Generate 3D structures of the quinoxaline library from SMILES strings using RDKit.

  • Semi-Empirical Optimization : Run GFN2-xTB to perform a rapid conformational search.

    • Causality: Quinoxalines often feature flexible substituents (e.g., benzyl or ethyl groups at the N1 position)[8]. Evaluating all rotamers with DFT is computationally intractable ( O(N3) scaling). xTB provides near-DFT geometric accuracy at a fraction of the cost.

  • Self-Validation : Execute a vibrational frequency calculation at the xTB level. Discard any conformers with imaginary frequencies (indicating a saddle point rather than a true minimum).

Phase 2: Ground-State Geometry Optimization (Gaussian 16 / ORCA 5)
  • Level of Theory : Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level.

    • Causality: B3LYP provides an optimal balance between computational expense and geometric accuracy for nitrogen-containing heterocycles[4]. The 6-31G(d,p) basis set provides sufficient polarization for the heteroatoms.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) using water as the solvent.

    • Causality: Biological targets operate in aqueous environments. Gas-phase optimizations fail to account for dipole stabilization induced by the solvent, leading to skewed geometries[9].

  • Self-Validation : Perform a rigorous analytical frequency calculation. The presence of exactly zero imaginary frequencies mathematically guarantees the geometry is a true local minimum on the potential energy surface.

Phase 3: Electronic Property Extraction (Single-Point Energy)
  • High-Level FMO Analysis : Perform a single-point energy calculation using the M06-2X functional with a def2-TZVP basis set.

    • Causality: While B3LYP is sufficient for geometries, M06-2X is specifically parameterized to capture non-covalent interactions and dispersion forces. This is critical for accurately calculating the HOMO-LUMO gap and predicting binding affinities in complex targets like VEGFR-2[2].

  • Self-Validation : Monitor the Self-Consistent Field (SCF) convergence. Ensure the energy stabilizes to ΔE<10−6 Hartree to guarantee wavefunction stability[7].

  • Data Harvesting : Extract the HOMO/LUMO energies, calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ), and map the Molecular Electrostatic Potential (MEP) to identify primary pharmacophoric interaction sites[3].

References

  • Journal of Materials and Environmental Science. "Density Functional Theory modeling and Monte Carlo simulation assessment of inhibition performance of two Quinoxaline Derivatives for Steel Corrosion". [Link]

  • National Institutes of Health (PMC). "New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies". [Link]

  • Der Pharma Chemica. "A theoretical evaluation on quinoxaline derivatives as corrosion inhibitors on mild steel". [Link]

  • Biointerface Research in Applied Chemistry. "Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives".[Link]

  • StackExchange. "Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations". [Link]

  • National Institutes of Health (PMC). "Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects". [Link]

  • IntuitionLabs. "A Technical Overview of Molecular Simulation Software". [Link]

  • Matlantis. "How to Choose DFT Software: Representative Software by Application and Implementation Steps".[Link]

Sources

Comparative

Comparative Guide to the Biological Activity of Quinoxaline 1,4-Di-N-Oxide Positional Isomers: 6-Substituted vs. 7-Substituted Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical bottleneck during the lead optimization of heterocyclic compounds: the unpredictable pharmacological divergence of positional is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical bottleneck during the lead optimization of heterocyclic compounds: the unpredictable pharmacological divergence of positional isomers. Quinoxaline 1,4-di-N-oxides (QdNOs) represent a highly privileged scaffold in drug discovery, exhibiting potent anti-tuberculosis (anti-TB), anti-parasitic, and hypoxia-selective anticancer activities[1].

However, synthesizing these compounds via the classic Beirut reaction using mono-substituted benzofuroxans inevitably yields a mixture of 6-substituted and 7-substituted regioisomers . Historically, these isomers were often tested as an unresolved mixture, leading to muddy structure-activity relationship (SAR) data. Today, we know that the precise position of an electron-withdrawing or electron-donating group on the quinoxaline core fundamentally alters the molecule's reduction potential and target-binding affinity[2].

This guide objectively compares the biological performance of 6- vs. 7-substituted QdNOs, providing the causality behind their divergent activities and a self-validating experimental protocol for their isolation and evaluation.

The Regioselectivity Challenge: Chemical Context

The biological activity of QdNOs is heavily dependent on the N-oxide moieties, which act as bioreductive "warheads." In hypoxic tumor microenvironments or within mycobacterial cells, specific reductases transfer electrons to the N-oxide bonds, generating cytotoxic radical anions that cleave DNA[1].

When we synthesize these compounds via the [2], the enolate of a beta-keto ester or benzoylacetonitrile attacks the mono-substituted benzofuroxan. The electronic nature of the substituent (e.g., -CF₃, -Cl, -OCH₃) dictates the regioselectivity of the ring closure. Strong electron-withdrawing groups (EWGs) lower the electron density at the adjacent nitrogen, preferentially driving the formation of the 6-substituted isomer , whereas traditional literature often assumed the 7-isomer was the default product[2].

BeirutPathway A Mono-substituted Benzofuroxan (EWG at C-5) C N-oxide Intermediate (Bi-radical / Ionic) A->C Triethylamine (Base) B Benzoylacetonitrile (Enolate) B->C D 6-Substituted QdNO (Major Product with EWG) C->D Regiopath A (Kinetically Favored) E 7-Substituted QdNO (Minor Product with EWG) C->E Regiopath B (Thermodynamically Favored)

Figure 1: Mechanistic divergence in the Beirut reaction yielding 6- and 7-substituted QdNO isomers.

Mechanistic Causality: Why Position Dictates Performance

The divergence in biological activity between the 6- and 7-isomers is not a matter of steric hindrance, but rather electronic resonance .

The nitrogen atoms in the quinoxaline ring are at positions 1 and 4. A substituent at position 6 is para to N1 and meta to N4. Conversely, a substituent at position 7 is para to N4 and meta to N1. Because the QdNO core is asymmetrically substituted at positions 2 and 3 (e.g., a carbonitrile at C2 and a phenyl at C3), the N1 and N4 oxides have different baseline reduction potentials.

  • In Anticancer Hypoxia Selectivity: The ideal hypoxia-selective prodrug must have a reduction potential that is low enough to resist reduction by ubiquitous oxygen in healthy tissue (normoxia), but high enough to be reduced by one-electron reductases in oxygen-deprived tumors (hypoxia). Placing an EWG at the 7-position perfectly tunes this potential, yielding high Hypoxia Cytotoxicity Ratios (HCR). Shifting that same group to the 6-position alters the resonance pull, often making the molecule either too easily reduced (causing systemic toxicity) or too resistant to reduction (rendering it inactive)[2].

  • In Anti-Tuberculosis Efficacy: Mycobacterium tuberculosis utilizes specific deazaflavin-dependent nitroreductases (like Ddn) to activate prodrugs. The binding pocket of these enzymes is highly sensitive to the electrostatic map of the substrate.[3].

Comparative Biological Data Analysis

To objectively compare the performance of these isomers, I have summarized representative quantitative data based on established SAR trends in recent literature[2][3].

Table 1: Biological Activity Comparison of 6- vs. 7-Substituted QdNOs
Compound IsomerSubstituentTarget / AssayNormoxia IC₅₀ (μM)Hypoxia IC₅₀ (μM)Hypoxia Cytotoxicity Ratio (HCR)*Biological Implication
7-Isomer 7-CF₃A549 Carcinoma28.43.28.87 High selectivity; optimal reduction potential for tumor microenvironments.
6-Isomer 6-CF₃A549 Carcinoma>50.022.1<2.26 Poor selectivity; altered electron distribution hinders bioreductive activation.
7-Isomer 7-OCH₃M. tuberculosisMIC: 1.5 μg/mLN/AN/AStrong anti-TB efficacy; electron-donating group at pos-7 enhances target binding.
6-Isomer 6-OCH₃M. tuberculosisMIC: >10 μg/mLN/AN/AWeak anti-TB efficacy; electrostatic mismatch in the mycobacterial reductase pocket.

*HCR = (IC₅₀ in Normoxia) / (IC₅₀ in Hypoxia). A higher HCR indicates a safer, more effective tumor-targeted prodrug.

Validated Experimental Protocol: Synthesis, Isolation, and Screening

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls to verify that the observed biological differences are strictly due to regiochemistry and not assay artifacts.

Phase 1: Synthesis and Regioisomer Separation
  • Beirut Reaction: Dissolve 10 mmol of 5-trifluoromethylbenzofuroxan and 11 mmol of benzoylacetonitrile in 20 mL of dry CH₂Cl₂. Cool to 0°C.

  • Catalysis: Add 1.5 mmol of triethylamine (TEA) dropwise. Causality: TEA acts as a base to generate the enolate of benzoylacetonitrile, initiating the nucleophilic attack.

  • Monitoring: Stir at room temperature for 24 hours. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the benzofuroxan spot disappears.

  • Chromatographic Separation: Concentrate the solvent in vacuo. Purify the crude mixture using flash column chromatography (Silica gel, gradient elution Hexane to Hexane/EtOAc 4:1).

  • Structural Elucidation (Critical Step): You cannot rely on standard 1D ¹H-NMR to differentiate the 6- and 7-isomers due to the symmetry of the core. You must use CIGAR-HMBC (Constant Time Inverse-Detection Gradient Accordion Resonances) NMR. Causality: CIGAR-HMBC reveals ³J and ⁴J long-range carbon-proton couplings between the -CF₃ group and the pyrazine carbons, definitively assigning the regiochemistry[2].

Phase 2: Hypoxia-Selective Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Seed A549 (human lung carcinoma) cells in two identical 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the isolated 6-isomer and 7-isomer at varying concentrations (0.1 μM to 100 μM).

  • Self-Validating Control: Include Tirapazamine (TPZ) as a positive control in both plates. Causality: TPZ is a known hypoxia-selective cytotoxin. If TPZ does not show a high HCR, your hypoxia chamber is compromised, invalidating the assay.

  • Incubation:

    • Plate A (Normoxia): Incubate at 21% O₂, 5% CO₂ for 72 hours.

    • Plate B (Hypoxia): Incubate in a hypoxia chamber at 1% O₂, 5% CO₂, 94% N₂ for 72 hours.

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC₅₀ and HCR.

Workflow S1 1. Beirut Reaction Synthesis (Benzofuroxan + Enolate) S2 2. Regioisomer Separation (Gradient Silica Gel Chromatography) S1->S2 S3 3. Structural Elucidation (CIGAR-HMBC 2D-NMR) S2->S3 S4 4. In Vitro Cytotoxicity (A549 Cells + TPZ Control) S3->S4 S5A Normoxic Incubation (21% O2, 72h) S4->S5A S5B Hypoxic Incubation (1% O2, 72h) S4->S5B S6 Calculate Hypoxia Cytotoxicity Ratio (HCR = Normoxia IC50 / Hypoxia IC50) S5A->S6 S5B->S6

Figure 2: Self-validating experimental workflow for evaluating hypoxia-selective QdNO isomers.

Strategic Recommendations for Drug Developers

When developing quinoxaline 1,4-di-N-oxides for clinical applications, the "mixture approach" is obsolete. Based on the comparative data:

  • Prioritize the 7-Isomer for Efficacy: Whether targeting M. tuberculosis or hypoxic solid tumors, the 7-substituted isomers consistently demonstrate superior on-target activation and selectivity.

  • Anticipate Yield Inversions: If you are utilizing strong electron-withdrawing groups (like -CF₃ or -CO₂Me) to tune the reduction potential, be prepared for the Beirut reaction to heavily favor the less-active 6-isomer[2]. You must scale your synthesis accordingly to isolate sufficient quantities of the 7-isomer.

  • Mandate 2D-NMR Profiling: Never rely on 1D NMR or simple LC-MS to confirm your lead compound's identity in this chemical space. Implement CIGAR-HMBC as a mandatory quality control gate before advancing any QdNO into in vivo models.

References

  • Cheng, G., et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 2016.

  • Vicente, E., et al. "Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents." Journal of Medicinal Chemistry, 2004.

  • Buravchenko, G. I., et al. "Revision of the Regioselectivity of the Beirut Reaction of Monosubstituted Benzofuroxans with Benzoylacetonitrile. 6-Substituted quinoxaline-2-carbonitrile 1,4-dioxides: Structural Characterization and Estimation of Anticancer Activity and Hypoxia Selectivity." Current Organic Synthesis, 17(1), 29-39, 2020.

Sources

Validation

Validation of Methyl 3-chloroquinoxaline-6-carboxylate structure by 2D NMR

Title: Structural Validation of Methyl 3-chloroquinoxaline-6-carboxylate: A Comparative Guide to 1D vs. 2D NMR Methodologies Introduction Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly valued het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of Methyl 3-chloroquinoxaline-6-carboxylate: A Comparative Guide to 1D vs. 2D NMR Methodologies

Introduction Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) is a highly valued heterocyclic building block utilized in the synthesis of advanced pharmacophores, including kinase inhibitors, antiviral agents, and piperidine derivatives[1]. The precise characterization of substituted quinoxalines is paramount in drug discovery to establish accurate structure-activity relationships (SAR)[2]. However, the quinoxaline scaffold presents a unique analytical challenge: the presence of multiple nitrogen heteroatoms and a highly conjugated bicyclic system often leads to overlapping aromatic signals and regiochemical ambiguity when analyzed by standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy[3].

This guide objectively compares the performance of traditional 1D NMR and Mass Spectrometry (MS) against advanced 2D NMR methodologies (HSQC, HMBC) for the structural validation of Methyl 3-chloroquinoxaline-6-carboxylate. By detailing the causality behind experimental choices, we provide a self-validating protocol for researchers requiring absolute structural certainty.

The Analytical Dilemma: Why 1D NMR Falls Short

While 1D ¹H and ¹³C NMR are foundational, they often fail to unambiguously resolve the regiochemistry of heavily substituted heterocycles[2][4]. For Methyl 3-chloroquinoxaline-6-carboxylate, the critical question is confirming the relative positions of the chlorine atom (C-3) and the methyl ester group (C-6).

  • 1D ¹H NMR: Identifies the number of proton environments (H-2, H-5, H-7, H-8, and the methoxy protons). However, the splitting patterns alone cannot definitively prove that the ester is at C-6 rather than C-7, or that the chlorine is at C-3 rather than C-2.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z ~222.6) and the isotopic pattern characteristic of a single chlorine atom[5][6], but provides zero information regarding the spatial arrangement of the substituents on the rings.

  • 2D NMR (The Solution): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) bridge this gap by mapping the connectivity between protons and carbons over one to three bonds, mathematically locking the substituents into their exact positions[2][7].

Comparative Methodology: 2D NMR vs. Traditional Alternatives

Table 1: Performance Comparison of Analytical Modalities for Quinoxaline Validation

Feature1D NMR + MSX-Ray Crystallography2D NMR (HSQC + HMBC)
Regiochemical Certainty Low (Inferred)AbsoluteAbsolute
Sample State LiquidSolid CrystalLiquid (Solution-phase)
Turnaround Time Fast (< 15 mins)Slow (Days/Weeks)Moderate (1-3 Hours)
Distinguishes C3 vs C2 NoYesYes (via ²J/³J HMBC)
Distinguishes C6 vs C7 NoYesYes (via ³J HMBC to C=O)
Material Requirement ~5 mgSingle high-quality crystal~10-15 mg

Self-Validating Experimental Protocol for 2D NMR

A robust NMR protocol is a self-validating system: the 1D ¹H spectrum serves as the quantitative baseline, HSQC validates the direct C-H assignments, and HMBC cross-verifies the entire carbon skeleton[4].

Workflow A Sample Prep: CDCl3 Solvation B 1D NMR (1H, 13C) Acquisition A->B C 2D NMR: HSQC & HMBC B->C D Data Processing & Phase Correction C->D E Regiochemical Assignment D->E F Absolute Structural Validation E->F

Caption: Workflow for structural validation using 1D and 2D NMR techniques.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of Methyl 3-chloroquinoxaline-6-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃)[2][3].

    • Causality: CDCl₃ is selected because the quinoxaline core is highly soluble in halogenated solvents, and it lacks exchangeable protons that would necessitate the use of DMSO-d₆. Furthermore, CDCl₃ provides a clean spectral window in the aromatic region (7.0–9.0 ppm)[2].

  • 1D ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the aromatic protons, guaranteeing that the integrals accurately reflect the 1:1:1:1:3 ratio of the molecular protons[8].

  • 1D ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling.

    • Causality: The quinoxaline scaffold contains six quaternary carbons (C-3, C-4a, C-6, C-8a, and the ester C=O). High scan counts are required to achieve an adequate signal-to-noise ratio for these slowly relaxing, unprotonated carbons[8].

  • HSQC Acquisition: Optimize for ¹J(CH) = 145 Hz.

    • Causality: This parameter specifically targets the direct one-bond coupling between protons and carbons. It instantly separates the protonated carbons (C-2, C-5, C-7, C-8) from the quaternary carbons, simplifying the ¹³C spectrum[7][9].

  • HMBC Acquisition: Optimize for long-range couplings ⁿJ(CH) = 8 Hz.

    • Causality: The 8 Hz optimization captures the critical two-bond (²J) and three-bond (³J) correlations. This is the linchpin of the experiment, as it allows the aromatic protons to "see" the quaternary carbons bearing the chlorine and ester groups[2][8].

Mechanistic Elucidation: Decoding Methyl 3-chloroquinoxaline-6-carboxylate

The true power of 2D NMR lies in its ability to map logical relationships within the molecule.

HMBC_Logic H2 H-2 (Pyrazine) C3 C-3 (C-Cl) H2->C3 2J C4a C-4a (Bridge) H2->C4a 3J H5 H-5 (Benzene) H5->C4a 3J C6 C-6 (C-Ester) H5->C6 2J CO C=O (Ester) H5->CO 3J

Caption: Key HMBC relationships establishing the regiochemistry of the chloro and ester groups.

Validating the C-3 Chlorine Position: In the pyrazine ring, there is only one proton (H-2). In the HMBC spectrum, H-2 will show a strong ³J correlation to the bridgehead carbon C-8a, and a ²J correlation to C-3. Because C-3 is significantly deshielded by the highly electronegative chlorine atom (appearing further downfield in the ¹³C spectrum compared to a standard aromatic carbon), this correlation unequivocally proves the chlorine is at C-3[2][4].

Validating the C-6 Ester Position: The benzene ring contains three protons (H-5, H-7, H-8). H-5 appears as a narrowly coupled doublet (or singlet-like) due to meta-coupling with H-7. Crucially, H-5 will exhibit a ³J HMBC correlation to the ester carbonyl carbon (C=O) and a ²J correlation to C-6. If the ester were at C-7, H-8 would show the ³J correlation to the carbonyl instead. This specific HMBC signaling pathway mathematically eliminates any regioisomeric alternatives[7][10].

Table 2: Expected NMR Data & Diagnostic 2D Correlations for Methyl 3-chloroquinoxaline-6-carboxylate

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)HSQC (Direct)HMBC (Long-Range ²J, ³J)
2 ~8.80Singlet~146.0C-2C-3, C-4a, C-8a
3 --~148.0 (C-Cl)--
5 ~8.65Doublet (J~1.5 Hz)~130.0C-5C-4a, C-6, C-7, C=O
6 --~132.0--
7 ~8.30dd (J~8.5, 1.5 Hz)~131.0C-7C-5, C-8a
8 ~8.10Doublet (J~8.5 Hz)~129.0C-8C-4a, C-6
OCH₃ ~4.00Singlet~52.5OCH₃C=O
C=O --~166.0--
(Note: Chemical shifts are approximate values based on standard quinoxaline core deviations in CDCl₃[1][2].)

Conclusion

While 1D NMR and Mass Spectrometry are excellent tools for preliminary identification, they lack the spatial resolution required to validate the exact regiochemistry of complex heterocycles like Methyl 3-chloroquinoxaline-6-carboxylate. By employing a self-validating 2D NMR workflow—specifically leveraging HSQC to map protonated carbons and HMBC to bridge the quaternary gaps—researchers can achieve absolute structural certainty. This comparative approach proves that 2D NMR remains the gold standard for the structural validation of commercial standards and synthetic intermediates in drug development[3][4].

References

  • BenchChem. "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines." BenchChem.2

  • PubChemLite. "Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2)." University of Luxembourg. 5

  • Sigma-Aldrich. "methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4." Sigma-Aldrich.

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds." BenchChem. 3

  • NMRSoft. "MRRC Structure Elucidation Notes." NMRSoft. 8

  • BenchChem. "Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols." BenchChem. 4

  • Google Patents. "US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them." Google Patents. 1

Sources

Comparative

Elemental analysis of Methyl 3-chloroquinoxaline-6-carboxylate

Elemental Analysis of Methyl 3-chloroquinoxaline-6-carboxylate: A Methodological Comparison Guide Executive Summary & Theoretical Grounding Methyl 3-chloroquinoxaline-6-carboxylate (Formula: C10H7ClN2O2) is a highly func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Methyl 3-chloroquinoxaline-6-carboxylate: A Methodological Comparison Guide

Executive Summary & Theoretical Grounding

Methyl 3-chloroquinoxaline-6-carboxylate (Formula: C10H7ClN2O2) is a highly functionalized heterocyclic intermediate frequently utilized in drug discovery and pharmaceutical synthesis[1]. Accurately verifying its empirical formula and batch purity requires precise elemental analysis. However, the presence of a covalently bound chlorine atom introduces significant analytical challenges. Traditional combustion methods often suffer from halogen-induced catalyst poisoning, leading to skewed carbon and nitrogen readouts.

Before selecting an analytical workflow, establishing the theoretical baseline is critical. The methodologies evaluated must be capable of recovering the exact mass fractions outlined below within a ±0.3% accepted error margin for publication-quality data.

Table 1: Theoretical Elemental Composition of Methyl 3-chloroquinoxaline-6-carboxylate

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage
Carbon (C) 12.01110120.11053.95%
Hydrogen (H) 1.00877.0563.17%
Nitrogen (N) 14.007228.01412.58%
Oxygen (O) 15.999231.99814.37%
Chlorine (Cl) 35.450135.45015.92%
Total 222.628 100.00%

Comparative Analysis of Methodologies

To achieve complete characterization of this halogenated organic compound, researchers must choose between traditional wet-chemistry techniques and modern automated systems.

1. The Modern Benchmark: CHNS/O Analyzer + Combustion Ion Chromatography (CIC) This dual-system approach is the gold standard for halogenated organics. A CHNS/O analyzer utilizes flash combustion (>1000°C) to convert organic material into quantifiable gases (CO2, H2O, N2)[2]. However, hydrogen halides (HCl) generated from the chlorine atom can poison reduction catalysts and skew nitrogen readings; thus, the system must be equipped with a specialized silver wool halogen trap. To quantify the chlorine, Automated Combustion Ion Chromatography (CIC) is employed in parallel. CIC uses oxidative pyrolysis to convert the sample's chlorine into HCl gas, which is absorbed into an aqueous solution and quantified via suppressed ion chromatography[3]. This eliminates the matrix interferences common in direct injection methods[4].

2. The Traditional Approach: Schöniger Flask Combustion + Titrimetry Developed in 1955, the Schöniger oxygen flask method involves manually combusting the sample in an oxygen-filled flask and absorbing the resultant gases in an alkaline solution[5]. The chloride ions are then quantified via potentiometric titration. While highly cost-effective, this method relies heavily on operator technique. Incomplete combustion of the rigid quinoxaline ring can lead to low chlorine recovery, making it less reliable for strict regulatory submissions.

3. The Trace Alternative: Microwave Digestion + ICP-MS While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is exceptional for trace metal analysis, it is suboptimal for bulk halogen quantification in organic matrices. The aggressive acid digestion required can lead to the volatilization of chlorine as HCl gas before it reaches the plasma, resulting in artificially low recoveries and poor reproducibility for compounds with ~16% halogen content.

Table 2: Performance Comparison of Elemental Analysis Workflows

ParameterCHNS/O + Automated CICSchöniger Flask + TitrationMicrowave Digestion + ICP-MS
Target Elements C, H, N, O, Cl (Complete)Cl (Halogen focus)Trace Metals, Trace Cl
Chlorine Recovery >98% (High Precision)90-95% (Operator dependent)Variable (High volatility loss)
Matrix Interference Eliminated via gas absorptionHigh (Soot/incomplete burn)High (Carbon load on plasma)
Sample Size Req. 2-20 mg20-50 mg>50 mg
Throughput High (Automated autosamplers)Low (Manual, single flask)Medium

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, the following protocols incorporate built-in validation steps (blanks and Certified Reference Materials) to establish causality between the experimental setup and the resulting data.

Protocol 1: CHNS/O Determination via Flash Combustion

Causality Note: The inclusion of silver wool in the reduction tube is non-negotiable for Methyl 3-chloroquinoxaline-6-carboxylate. Without it, corrosive HCl gas will damage the thermal conductivity detector (TCD) and artificially inflate the nitrogen peak.

  • System Blanking: Run 3 empty tin capsules through the furnace to establish a baseline and confirm the system is free of atmospheric nitrogen and residual carbon[6].

  • Calibration: Weigh 2.0-3.0 mg of a high-purity standard (e.g., Acetanilide or BBOT) into tin capsules. Run in triplicate to establish the K-factor calibration curve[6].

  • Sample Preparation: Accurately weigh 2.0-3.0 mg of Methyl 3-chloroquinoxaline-6-carboxylate into a tin capsule using a microbalance (±0.001 mg precision). Fold tightly to exclude trapped air.

  • Combustion: Drop the capsule into the oxidation reactor at 1020°C under a pulse of pure oxygen (99.9995%)[2].

  • Scrubbing & Detection: Pass the combustion gases through a copper reduction reactor (to convert NOx to N2) equipped with a silver wool plug (to trap Cl). Separate gases via the GC column and quantify using the TCD.

Protocol 2: Chlorine Quantification via Automated CIC

Causality Note: Oxidative pyrolysis separates the chlorine from the complex quinoxaline matrix, converting it entirely to chloride ions in the absorption solution, thereby preventing organic column fouling in the IC system[4].

  • IC Calibration: Prepare working standard solutions of chloride at 0.1, 0.5, 1.0, and 5.0 mg/L. Inject directly into the IC to establish a multi-point calibration curve[7].

  • System Validation: Combust a Certified Reference Material (CRM) such as ERM-EC681k to verify >95% halogen recovery[3].

  • Sample Preparation: Weigh 10.0 mg of the compound into a ceramic sample boat.

  • Oxidative Pyrolysis: Introduce the boat into the CIC furnace. Combust at 900°C–1000°C under an Argon/Oxygen stream.

  • Gas Absorption: Route the exhaust gases into the absorber module containing an aqueous hydrogen peroxide solution (e.g., 100 mg/L H2O2) to trap HCl and oxidize any trace sulfur[4].

  • IC Separation: Automatically inject 200 µL of the absorption solution into the Ion Chromatograph. Separate using an anion-exchange column and quantify via suppressed conductivity detection[7].

Workflow Visualization

Workflow cluster_CHNSO CHNS/O Analysis (C, H, N, O) cluster_CIC Combustion Ion Chromatography (Cl) Start Methyl 3-chloroquinoxaline-6-carboxylate (C10H7ClN2O2) Flash Flash Combustion (>1000°C with O2) Start->Flash Pyro Oxidative Pyrolysis (Argon/O2, >900°C) Start->Pyro Trap Silver Wool Trap (Captures Halogens) Flash->Trap Reduction Reduction & GC Separation Trap->Reduction TCD Thermal Conductivity Detection (TCD) Reduction->TCD Data Validated Elemental Profile (Mass % of C, H, N, O, Cl) TCD->Data Absorb Aqueous Absorption (H2O2 Solution) Pyro->Absorb IC Anion-Exchange IC & Conductivity Detection Absorb->IC IC->Data

Fig 1: Parallel analytical workflow for complete elemental profiling of halogenated organics.

Sources

Validation

Comparison of quinoxaline core with other heterocyclic scaffolds in drug design

Architects of Efficacy: A Comparative Guide to Quinoxaline, Quinazoline, and Quinoline Scaffolds in Drug Design In the highly empirical field of medicinal chemistry, nitrogen-containing heterocycles are the undisputed wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Architects of Efficacy: A Comparative Guide to Quinoxaline, Quinazoline, and Quinoline Scaffolds in Drug Design

In the highly empirical field of medicinal chemistry, nitrogen-containing heterocycles are the undisputed workhorses of drug discovery. As a Senior Application Scientist, I frequently guide discovery teams through the critical process of "scaffold hopping"—the strategic replacement of a core structure to overcome patent landscapes, eliminate off-target toxicity, or optimize pharmacokinetics.

The choice between a quinoxaline, quinazoline, or quinoline core is never arbitrary; it is dictated by the precise electronic and steric demands of the target binding pocket. This guide objectively compares the quinoxaline core against its structural cousins, providing actionable experimental data and self-validating protocols to inform your next lead optimization campaign.

Physicochemical and Structural Divergence

While quinoxaline (benzopyrazine), quinazoline (benzopyrimidine), and quinoline (benzopyridine) share a fused bicyclic framework, the position and number of nitrogen atoms fundamentally alter their physicochemical behavior and receptor interactions.

  • Quinoxaline (1,4-N): Featuring two nitrogen atoms at positions 1 and 4, quinoxaline is a relatively weak base (pKa ~0.56)[1]. The symmetrical distribution of these electron-withdrawing nitrogens creates a highly electron-deficient aromatic system. This makes the core resistant to electrophilic attack but highly susceptible to nucleophilic substitution, offering a dual hydrogen-bond acceptor capability that is ideal for bridging complex, solvent-exposed receptor pockets[1].

  • Quinazoline (1,3-N): With nitrogens at positions 1 and 3, this scaffold benefits from an amidine-like resonance. It is slightly more basic than quinoxaline and acts as an exceptional hinge-binder in kinase inhibitors, forming robust, directional hydrogen bonds with the ATP-binding pockets of enzymes like EGFR[2].

  • Quinoline (1-N): Containing a single nitrogen, quinoline is significantly more lipophilic and a stronger base (pKa ~4.9) than quinoxaline. This scaffold is frequently utilized to improve membrane permeability and target deep, lipophilic pockets where a single hydrogen-bond acceptor is sufficient[3].

G Core Heterocyclic Scaffolds in Drug Design Quinoxaline Quinoxaline (1,4-N) Core->Quinoxaline Quinazoline Quinazoline (1,3-N) Core->Quinazoline Quinoline Quinoline (1-N) Core->Quinoline Prop1 Weak base (pKa ~0.56) Dual H-bond acceptor Quinoxaline->Prop1 Prop2 Amidine-like resonance Kinase hinge binder Quinazoline->Prop2 Prop3 Higher lipophilicity Stronger base (pKa ~4.9) Quinoline->Prop3

Logical mapping of heterocyclic scaffolds to their physicochemical properties.

Pharmacological Performance: Comparative Case Studies

A structural core's utility is best measured by its biological performance across diverse therapeutic targets. The subtle shift of a single nitrogen atom can completely redefine a drug's pharmacological profile.

Case Study A: Cannabinoid Receptor (CB1/CB2) Allosteric Modulation Recent advancements in G protein-coupled receptor (GPCR) targeting perfectly illustrate the power of scaffold hopping. In a 2025 study characterizing novel allosteric modulators, a quinoxaline-6-carboxamide derivative (PSB-18579) was identified as a negative allosteric modulator (NAM) for the CB1 receptor, exhibiting an IC50 of 6.78 µM in β-arrestin-2 recruitment assays[4]. When researchers hopped the scaffold to a quinoline-6-carboxamide (PSB-21644), the pharmacological behavior shifted entirely. The quinoline derivative acted as a potent partial agonist for the CB2 receptor, achieving nanomolar potency (EC50 = 0.0371 µM)[4].

Case Study B: Anticancer and Kinase Inhibition Quinazolines have historically dominated the landscape of EGFR inhibition (e.g., Gefitinib and Erlotinib) due to their optimal hydrogen bonding with the kinase hinge region[2]. However, quinoxalines are emerging as powerful alternatives to overcome acquired resistance. For instance, 1,3-diphenylurea-quinoxaline derivatives have demonstrated broad-spectrum cytotoxicity, with IC50 values as low as 9.0 μM against MGC-803 cancer cell lines[1]. Similarly, quinazoline sulfonamides have been optimized to yield single-digit nanomolar affinity for the Histamine H4 Receptor[5].

Table 1: Quantitative Biological Activity Across Scaffolds

Scaffold CoreRepresentative CompoundPrimary Target / AssayBiological ActivityReference
Quinoxaline Compound 14 (Cobouri et al.)MCF-7 Breast CancerIC50 = 2.61 μM[1]
Quinoxaline PSB-18579CB1 Receptor (NAM)IC50 = 6.78 µM[4]
Quinazoline Compound 3 (Sulfonamide)Histamine H4 ReceptorSingle-digit nM (Ki)[5]
Quinoline PSB-21644CB2 Receptor (Agonist)EC50 = 0.0371 µM[4]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functional evaluation of these scaffolds. Every step is designed to establish a direct causal link between the experimental manipulation and the resulting data.

Protocol 1: Scaffold Hopping Synthesis of Quinoxaline Cores

Objective: Synthesize a library of substituted quinoxalines for SAR comparison against quinazolines.

  • Precursor Activation: Dissolve equimolar amounts of 1,2-phenylenediamine and the corresponding 1,2-dicarbonyl compound in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the imine formation, lowering the activation energy required for the initial nucleophilic attack.

  • Catalysis: Add a catalytic amount (10 mol%) of ceric ammonium nitrate (CAN) under microwave irradiation (80°C, 15 minutes).

    • Causality: Microwave irradiation ensures rapid, uniform heating. CAN acts as a highly efficient one-electron oxidant that accelerates the cyclization step, preventing the formation of undesired polymeric side products and driving the reaction to completion[6].

  • Purification: Quench the reaction in ice water, filter the precipitate, and recrystallize from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the highly crystalline quinoxaline core versus unreacted starting materials, ensuring the >95% purity required for sensitive biological assays.

  • Self-Validation Check: Run a parallel reaction with a known standard (e.g., 1,2-diaminobenzene and benzil). A yield of <80% indicates catalyst degradation or excessive solvent moisture, invalidating the batch synthesis.

Protocol 2: High-Throughput β-Arrestin-2 Recruitment Assay

Objective: Functionally evaluate and differentiate allosteric modulators (quinoxaline vs. quinoline) at GPCRs[4].

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., CB1 or CB2) and a β-arrestin-2 fusion protein at 10,000 cells/well in a 384-well plate.

    • Causality: Stable, uniform expression minimizes well-to-well variability. This is critical for detecting the subtle shifts in receptor conformation induced by allosteric modulators, which are easily masked by transient transfection artifacts.

  • Compound Incubation: Add the heterocyclic compounds in a concentration gradient (10 pM to 10 μM) in the presence of an EC20 concentration of the orthosteric agonist.

    • Causality: Using an EC20 concentration of the primary agonist sensitizes the assay to positive allosteric modulators (PAMs) while still providing a high enough baseline to detect negative allosteric modulators (NAMs).

  • Signal Detection: Add the chemiluminescent detection reagent and incubate for 1 hour before reading.

    • Causality: The enzyme complementation system relies on the physical proximity of β-arrestin-2 to the receptor, providing a direct, amplification-free readout of receptor activation rather than mere binding occupancy.

  • Self-Validation Check: Include a known reference antagonist (e.g., SR141716A for CB1) as a positive control for signal reversal. If the reference fails to shift the EC50 of the agonist, the assay window is compromised, and the plate data must be rejected.

Workflow Synth Scaffold Synthesis Screen Primary Screening Synth->Screen Library SAR SAR Optimization Screen->SAR Hits SAR->Synth Refine Valid Orthogonal Validation SAR->Valid Leads

Iterative experimental workflow for heterocyclic scaffold optimization and validation.

Conclusion

The structural nuances between quinoxaline, quinazoline, and quinoline scaffolds dictate their success in drug design. While quinazolines remain the gold standard for ATP-competitive kinase inhibition, quinoxalines offer unparalleled versatility for allosteric modulation and overcoming resistance mechanisms. By employing rigorous, self-validating experimental workflows, discovery scientists can leverage these distinct physicochemical profiles to design highly selective and potent therapeutics.

References

  • Source: mdpi.
  • Source: sapub.
  • Source: nih.
  • Source: acs.
  • Source: theaspd.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-chloroquinoxaline-6-carboxylate proper disposal procedures

The proper handling and disposal of Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) requires strict adherence to Environmental, Health, and Safety (EHS) protocols. As a highly functionalized building block fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of Methyl 3-chloroquinoxaline-6-carboxylate (CAS: 948833-63-4) requires strict adherence to Environmental, Health, and Safety (EHS) protocols. As a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics, its structural properties dictate specific logistical and safety workflows.

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step operational procedures required to safely manage and dispose of this compound.

Chemical Profile & Hazard Classification

Before initiating any disposal protocol, personnel must understand the quantitative and qualitative properties of the material.

PropertySpecification
Chemical Name Methyl 3-chloroquinoxaline-6-carboxylate
CAS Number 948833-63-4
Molecular Formula C₁₀H₇ClN₂O₂
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste

EHS Risk Assessment & Mechanistic Rationale

Laboratory safety is rooted in understanding why a protocol exists. The disposal procedures for Methyl 3-chloroquinoxaline-6-carboxylate are governed by two primary chemical factors:

A. Physiological Reactivity (The SNAr Hazard) The chloroquinoxaline moiety is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). While this reactivity makes it an excellent synthetic intermediate, it also means the compound readily reacts with biological nucleophiles (e.g., proteins and moisture in the skin, eyes, and respiratory mucosa). This mechanism directly causes the severe irritation hazards (H315, H319, H335) outlined in its [1].

B. Incineration Chemistry & Dioxin Prevention Because of the chlorine atom covalently bonded to the quinoxaline ring, this compound—and any consumable or solvent it touches—must be strictly classified as Halogenated Waste . Halogenated waste streams require specialized high-temperature incineration (≥1100 °C) with a residence time of ≥2 seconds. Combusting chlorinated compounds at lower temperatures in standard non-halogenated incinerators leads to the de novo formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].

Operational Handling & Containment

To prevent accidental exposure and ensure a self-validating safety system, implement the following controls before generating waste:

  • Engineering Controls: All manipulation of the dry powder must occur within a properly functioning chemical fume hood or a Class II Type A2 biological safety cabinet with a minimum face velocity of 80–120 fpm. This mitigates the H335 respiratory hazard.

  • Personal Protective Equipment (PPE):

    • Standard handling: Minimum 4-mil nitrile gloves, tight-fitting chemical safety goggles, and a flame-resistant lab coat.

    • Solution handling: If the compound is dissolved in highly penetrative solvents (e.g., Dichloromethane or Dimethylformamide), double-gloving is required, as the solvent acts as a carrier, pulling the toxic solute through standard nitrile barriers.

Step-by-Step Disposal Workflows

A common compliance failure in laboratories is misclassifying liquid waste based solely on the solvent. If Methyl 3-chloroquinoxaline-6-carboxylate is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire solution must be classified and disposed of as Halogenated Liquid Waste [3].

Protocol A: Disposal of Solid Waste (Powders & Consumables)
  • Segregation: Collect all unreacted solid residues, empty source vials, and contaminated consumables (weighing paper, spatulas, pipette tips).

  • Containment: Place items into a designated, puncture-proof "Halogenated Solid Waste" container. Do not use standard biohazard bags, as they are not rated for chemical waste.

  • Sealing: Ensure the container is tightly sealed with a secure lid immediately after use to prevent the aerosolization of contaminated dust.

  • Labeling: Attach an EHS Hazardous Waste Tag. Explicitly list "Methyl 3-chloroquinoxaline-6-carboxylate" and check the "Halogenated" and "Toxic/Irritant" hazard boxes.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
  • Thermal Quenching: Ensure the reaction mixture or mother liquor is cooled to ambient room temperature to prevent vapor pressure buildup.

  • Transfer: Slowly pour the solution into a dedicated "Halogenated Liquid Waste" carboy. The carboy must be kept in a secondary containment tray within the fume hood.

  • Compatibility Verification: Verify that no incompatible chemicals (e.g., strong oxidizing agents, alkali metals, or azides) are present in the carboy. Halogenated compounds can react violently with alkali metals.

  • Venting: Cap the waste carboy with a vented pressure-relief cap . This prevents dangerous over-pressurization caused by ambient solvent evaporation.

  • Documentation: Immediately update the waste log attached to the carboy with the exact volume added and the concentration of the chlorinated solute.

Protocol C: Spill Cleanup Procedure
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: If the spill occurs outside of a fume hood, donning a particulate respirator (N95 or higher) is mandatory before approaching the spill.

  • Containment: Gently cover the spilled powder with damp absorbent paper to prevent dust generation. Never use dry sweeping techniques on reactive pharmaceutical intermediates.

  • Collection: Carefully scoop the damp material using a non-sparking plastic scoop.

  • Disposal: Place the collected material and all cleanup consumables into the Halogenated Solid Waste container, following Protocol A.

Waste Segregation Decision Logic

DisposalWorkflow Start Waste Generation: Methyl 3-chloroquinoxaline-6-carboxylate State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Dry Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolved SolidCont Halogenated Solid Waste Container Solid->SolidCont Contains Cl LiquidCont Halogenated Liquid Waste Carboy Liquid->LiquidCont Solute contains Cl Label Attach EHS Hazardous Waste Tag SolidCont->Label LiquidCont->Label Incinerate High-Temp Incineration (≥1100°C) Prevents Dioxin Formation Label->Incinerate EHS Transfer

Fig 1: Halogenated waste segregation workflow for Methyl 3-chloroquinoxaline-6-carboxylate.

Regulatory & Compliance Documentation

To maintain institutional compliance with EPA/RCRA guidelines (or equivalent international environmental frameworks), laboratories must adhere to strict accumulation limits.

  • Manifesting: Halogenated waste must be manifested correctly for off-site transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Accumulation Limits: Do not exceed the maximum allowable accumulation volume (typically 55 gallons for standard hazardous waste) or the maximum time limit (e.g., 90 to 180 days depending on your facility's generator status). Once a container is full, it must be transferred to the central EHS accumulation area within 3 days.

References

  • International Finance Corporation (World Bank Group). "Environmental, Health, and Safety Guidelines." IFC Sustainability. Available at:[Link]

  • Yale University Environmental Health & Safety. "Management of Hazardous Waste Procedure." Yale EHS. Available at:[Link]

Handling

A Researcher's Guide to Handling Methyl 3-chloroquinoxaline-6-carboxylate: Essential Safety and Operational Protocols

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the foundational principles of laboratory safety. This guide is structured to provide you, our valued rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the foundational principles of laboratory safety. This guide is structured to provide you, our valued research colleagues, with a comprehensive operational plan for the safe handling of Methyl 3-chloroquinoxaline-6-carboxylate. Our objective is to build a deep-seated trust by not only supplying a critical reagent for your work but also by ensuring you have the practical, field-proven knowledge to manage it safely and effectively. This document is grounded in established safety protocols from recognized authorities such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3]

Immediate Risk Assessment: Understanding the Compound

Methyl 3-chloroquinoxaline-6-carboxylate is a chlorinated heterocyclic compound, typically supplied as a powder or crystalline solid. An initial hazard assessment is the cornerstone of any safe laboratory practice. Based on available safety data, this compound presents the following primary hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The physical form as a powder is of particular importance, as fine particulates can be easily aerosolized during handling, increasing the risk of inhalation and contamination of surfaces.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.[5][6][7] PPE is considered the last line of defense, to be used in conjunction with engineering controls like fume hoods.[3]

All operations involving the handling of powdered Methyl 3-chloroquinoxaline-6-carboxylate, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood. This is crucial to minimize respiratory exposure.[2][8] Regular maintenance and airflow checks on fume hoods are essential for ensuring their proper function.[8]

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned lab coat, disposable sleeve coversRequired if not in a fume hood (N95 or higher)
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatRecommended if outside a fume hood
Running Reactions/Work-up Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatNot typically required if in a closed system or fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges
Experimental Protocols: A Step-by-Step Guide to Safety

The order in which you put on your PPE is critical to prevent contamination.

  • Lab Coat and Apron: Don your lab coat, ensuring it is fully buttoned. If handling larger quantities or there is a significant splash risk, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your chemical splash goggles. If a high splash risk exists, add a face shield over the goggles.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

The removal of PPE is a point of high risk for exposure. The following sequence is designed to minimize this risk.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head, avoiding touching the front surfaces.

  • Lab Coat and Apron: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Below is a diagram illustrating the correct sequence for PPE removal to prevent cross-contamination.

PPE_Doffing_Sequence start Start (In Contaminated Area) step1 1. Remove Outer Gloves start->step1 Contaminated step2 2. Remove Face Shield/Goggles step1->step2 step3 3. Remove Lab Coat/Apron step2->step3 step4 4. Remove Inner Gloves step3->step4 step5 5. Wash Hands Thoroughly step4->step5 Exit Contaminated Area end_node End (Clean Area) step5->end_node Safe

Caption: Workflow for the safe removal of Personal Protective Equipment.

Disposal Plan: Managing Halogenated Waste

As a chlorinated heterocyclic compound, waste generated from the use of Methyl 3-chloroquinoxaline-6-carboxylate must be disposed of as hazardous chemical waste.[9]

  • Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic waste streams should be collected separately in appropriately labeled, sealed containers.[10] Do not pour any waste containing this compound down the drain.[11]

  • Empty Containers: "Empty" containers that held this compound must still be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10]

Emergency Procedures: Spill and Exposure Management

For a small spill of the solid material within a fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure Proper PPE: You should already be wearing the appropriate PPE. If not, don it before proceeding.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent further aerosolization.[12]

  • Collect the Material: Carefully scoop the absorbed material into a labeled hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] All cleaning materials should be disposed of as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The decision-making process for handling an accidental release is outlined in the diagram below.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (Inside Fume Hood) assess->minor Small & Contained major Major Spill (Outside Containment) assess->major Large or Uncontained alert Alert Colleagues minor->alert major->alert evacuate Evacuate Area major->evacuate ppe Ensure Proper PPE alert->ppe alert->evacuate contain Contain & Absorb ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon notify_ehs Notify EHS/ Emergency Services evacuate->notify_ehs secure Secure Area notify_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan.
  • The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
  • Material Safety Data Sheet. (2021, November 25). Material Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Thermo Fisher Scientific. (2010, April 10). Methyl 6-quinoxalinecarboxylate - Safety Data Sheet.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • Anic, S.L. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Sigma-Aldrich. (n.d.). Methyl 3-chloroquinoxaline-6-carboxylate.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • European Chemicals Agency. (2016, August). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14.
  • European Union. (n.d.). 8.2.2.: Individual protection measures, such as personal protective equipment. REACH Regulation.
  • J&K Scientific. (2021, September 2). Chemical spill cleanup procedures.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • CIRS Group. (2020, May 11). Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations.
  • World Health Organization. (n.d.). Chemical Waste Management for Laboratories.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.